molecular formula C36H39N3O6 B047117 Dexniguldipine CAS No. 120054-86-6

Dexniguldipine

カタログ番号: B047117
CAS番号: 120054-86-6
分子量: 609.7 g/mol
InChIキー: SVJMLYUFVDMUHP-MGBGTMOVSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Dexniguldipine is a potent, lipophilic dihydropyridine-class L-type calcium channel blocker that has garnered significant research interest for its additional role as a multidrug resistance (MDR) reversal agent. Its primary research value lies in its ability to inhibit MDR1/P-glycoprotein (P-gp), an ATP-binding cassette transporter that effluxes chemotherapeutic drugs from cancer cells, thereby conferring resistance to treatment. By potently blocking P-gp, this compound can restore the sensitivity of resistant cancer cell lines to various anticancer agents, making it a critical tool for studying the mechanisms of MDR and developing novel combination therapies.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

5-O-[3-(4,4-diphenylpiperidin-1-yl)propyl] 3-O-methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H39N3O6/c1-25-31(34(40)44-3)33(27-12-10-17-30(24-27)39(42)43)32(26(2)37-25)35(41)45-23-11-20-38-21-18-36(19-22-38,28-13-6-4-7-14-28)29-15-8-5-9-16-29/h4-10,12-17,24,33,37H,11,18-23H2,1-3H3/t33-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVJMLYUFVDMUHP-MGBGTMOVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCCCN2CCC(CC2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C([C@H](C(=C(N1)C)C(=O)OCCCN2CCC(CC2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H39N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70152666
Record name (+)-Niguldipine
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Molecular Weight

609.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120054-86-6
Record name (+)-Niguldipine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120054-86-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Dexniguldipine [INN]
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Record name Dexniguldipine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14068
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Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (+)-Niguldipine
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Record name DEXNIGULDIPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9DG6ZTC43
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Guide to the Mechanism of Dexniguldipine in Overcoming P-glycoprotein-Mediated Multidrug Resistance

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Multidrug resistance (MDR) remains a formidable obstacle in cancer chemotherapy, largely driven by the overexpression of ATP-binding cassette (ABC) transporters such as P-glycoprotein (P-gp).[1][2][3] These transporters function as energy-dependent efflux pumps, reducing the intracellular concentration of cytotoxic agents and thereby diminishing their therapeutic efficacy.[3][4] Dexniguldipine, a dihydropyridine derivative, has emerged as a potent MDR modulator capable of resensitizing resistant cancer cells to conventional chemotherapeutics. This guide provides a detailed examination of the molecular mechanisms underpinning this compound's action. We will elucidate its direct, high-affinity interaction with P-glycoprotein, detail the specific binding domains, and explain how this interaction competitively inhibits the transporter's efflux function. Furthermore, this document furnishes field-proven experimental protocols for evaluating MDR reversal, complete with data visualization and workflow diagrams to empower researchers in their own investigations.

The Challenge of Multidrug Resistance and the Central Role of P-glycoprotein

The phenomenon of multidrug resistance (MDR) is a primary cause of chemotherapy failure.[5] It is characterized by the acquired insensitivity of cancer cells to a broad spectrum of structurally and mechanistically unrelated anticancer drugs. While several mechanisms contribute to MDR, the most significant is the overexpression of the P-glycoprotein (P-gp), also known as MDR1 or ABCB1.[1][2][6]

P-gp is a 170 kDa transmembrane protein that belongs to the ABC transporter superfamily.[2] It is composed of two homologous halves, each containing a transmembrane domain (TMD) and a nucleotide-binding domain (NBD).[2][7] Utilizing the energy derived from ATP hydrolysis at the NBDs, P-gp captures a wide array of hydrophobic, amphipathic drugs from the inner leaflet of the cell membrane and actively extrudes them from the cell.[4] This efflux mechanism prevents cytotoxic agents from reaching their intracellular targets, rendering the chemotherapy ineffective. Therefore, inhibiting P-gp function has become a critical strategy for overcoming MDR.[6][8]

cluster_membrane Cell Membrane cluster_cell Intracellular Space Pgp P-glycoprotein (P-gp) Drug_out Chemotherapeutic Drug (Extracellular) Pgp->Drug_out Efflux Pump Drug_in Drug ADP ADP + Pi Pgp->ADP Target Cellular Target (e.g., DNA, Topoisomerase) Drug_out->Pgp Enters Cell Drug_in->Target Reaches Target ATP ATP ATP->Pgp Powers

Figure 1: P-glycoprotein mediated drug efflux mechanism.

This compound: A Profile of an MDR Modulator

This compound is the (R)-enantiomer of Niguldipine, a compound belonging to the dihydropyridine class of molecules.[9] While dihydropyridines are primarily recognized as L-type calcium channel blockers used in treating hypertension, this compound exhibits potent activity as an MDR modulator, or "chemosensitizer".[10][11][12] Its chemical structure is [(4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid O5-[3-(4,4-diphenyl-1-piperidinyl)propyl] ester O3-methyl ester].[13] Crucially, its ability to reverse MDR is independent of its calcium channel blocking activity and stems from a direct interaction with P-gp.[12][14]

Compound Chemical Formula Molecular Weight Class Primary Activity
This compoundC36H39N3O6609.72 g/mol DihydropyridineP-gp Inhibitor

Core Mechanism of Action: Direct Competitive Inhibition of P-glycoprotein

Direct Binding to P-glycoprotein

Photoaffinity labeling studies have been instrumental in proving a direct physical interaction. Experiments show that this compound causes a dose-dependent reduction in the labeling of P-gp by the photoaffinity label azidopine, indicating that both molecules compete for a binding site on the transporter.[14]

Further advanced studies using a tritiated azido-analog of this compound combined with mass spectrometry have pinpointed the specific binding region.[7][15] This research identified the this compound-bound P-gp peptide as the 468-527 amino acid sequence.[7] This region is critically located, flanked by the Walker A and B motifs of the N-terminal ATP-binding domain (NBD).[7][15] This strategic location strongly suggests that this compound's binding directly interferes with the ATP binding and/or hydrolysis cycle, which is essential for the conformational changes required for drug efflux.

Inhibition of Efflux and Restoration of Drug Accumulation

By binding to P-gp, this compound effectively inhibits its function as a drug efflux pump. This is demonstrably observed as a dose-dependent increase in the intracellular accumulation of known P-gp substrates. For instance, in P-gp-overexpressing cells, treatment with 1 µM this compound can restore the intracellular levels of the fluorescent dye rhodamine 123 to those seen in the non-resistant parental cells.[14]

This inhibition of efflux directly translates to increased cytotoxicity of chemotherapeutic agents. The efficacy of this reversal is quantified by the Resistance Modulating Factor (RMF), calculated as the ratio of the IC50 of the drug alone to the IC50 of the drug in the presence of the modulator.

Chemotherapeutic AgentCell LineRMF with this compoundReference
Adriamycin (Doxorubicin)MDR-1 Overexpressing8 to 42[14]
VincristineMDR-1 Overexpressing16 to 63[14]
EpidoxorubicinCC531 Rat Colon Carcinoma~15 (in vitro)[16]

This restoration of intracellular drug concentration allows chemotherapeutic agents to reach their targets and exert their cytotoxic effects, effectively resensitizing the resistant cells. In vivo studies have confirmed this chemosensitizing potential, where the combination of this compound and drugs like adriamycin significantly reduced viable cells in resistant tumors compared to adriamycin alone.[17]

cluster_membrane Cell Membrane cluster_cell Intracellular Space Pgp P-glycoprotein (P-gp) Drug_out Chemotherapeutic Drug Pgp->Drug_out Efflux Blocked Target Cellular Target (e.g., DNA) Drug_in Chemotherapeutic Drug (Accumulated) Drug_in->Target Reaches Target Dex This compound Dex->Pgp Binds & Inhibits Drug_out->Drug_in Enters & Accumulates

Figure 2: this compound's inhibition of P-gp leading to drug accumulation.

Experimental Protocols for Assessing MDR Reversal

To validate the efficacy of a potential MDR modulator like this compound, a series of standardized, self-validating experiments are required. The following protocols provide a robust framework for such investigations.

Protocol: Cytotoxicity Assay (MTT/SRB)

Causality: This assay determines the extent to which the modulator can reduce the half-maximal inhibitory concentration (IC50) of a chemotherapeutic agent in resistant cells, directly quantifying the degree of resistance reversal.

Methodology:

  • Cell Seeding: Seed both the drug-sensitive parental cell line and the P-gp-overexpressing resistant cell line into 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere for 24 hours.

  • Drug Preparation: Prepare serial dilutions of the chemotherapeutic agent (e.g., doxorubicin) in culture medium. Prepare two sets of these dilutions: one with medium alone and one containing a fixed, non-toxic concentration of this compound (e.g., 1 µM).

  • Treatment: Remove the old medium from the plates and add 100 µL of the prepared drug solutions to the appropriate wells. Include controls for untreated cells and cells treated with this compound alone.

  • Incubation: Incubate the plates for 48-72 hours under standard cell culture conditions (37°C, 5% CO2).

  • Viability Assessment (MTT):

    • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

    • Carefully remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

    • Read the absorbance at 490-570 nm using a microplate reader.[18]

  • Data Analysis:

    • Calculate cell viability as a percentage relative to untreated controls.

    • Plot viability against drug concentration and determine the IC50 values using non-linear regression.

    • Calculate the Resistance Modulating Factor (RMF) = IC50 (drug alone) / IC50 (drug + this compound).

A 1. Seed MDR cells in 96-well plate B 2. Treat with serial dilutions of Chemotherapy Drug +/- this compound A->B C 3. Incubate for 48-72 hours B->C D 4. Add MTT reagent (Incubate 4 hours) C->D E 5. Solubilize formazan with DMSO D->E F 6. Read Absorbance on plate reader E->F G 7. Calculate IC50 values and RMF F->G

Figure 3: Workflow for a standard cytotoxicity assay.
Protocol: Intracellular Drug Accumulation Assay

Causality: This assay provides direct evidence that the modulator inhibits the efflux function of P-gp by measuring the intracellular retention of a fluorescent P-gp substrate.

Methodology:

  • Cell Preparation: Harvest resistant cells and resuspend them in a suitable buffer (e.g., PBS with 1% FBS) at a concentration of 1x10^6 cells/mL.

  • Pre-incubation: Aliquot cells into flow cytometry tubes. Treat one set of tubes with this compound (e.g., 1-10 µM) and leave the other as an untreated control. Incubate for 30 minutes at 37°C.

  • Substrate Loading: Add a fluorescent P-gp substrate, such as Rhodamine 123 (final concentration 1-5 µM), to all tubes. Incubate for an additional 60 minutes at 37°C, protected from light.

  • Washing: Stop the reaction by adding ice-cold PBS. Centrifuge the cells, discard the supernatant, and wash twice with ice-cold PBS to remove extracellular dye.

  • Analysis: Resuspend the final cell pellet in fresh PBS. Analyze the intracellular fluorescence immediately using a flow cytometer (e.g., FITC channel for Rhodamine 123).

  • Data Interpretation: An increase in the mean fluorescence intensity in the this compound-treated cells compared to the untreated controls indicates an inhibition of P-gp-mediated efflux and thus, increased intracellular accumulation of the substrate.[19]

Conclusion and Future Directions

This compound serves as a quintessential example of a second-generation MDR modulator.[20] Its mechanism of action is precise and well-characterized: it directly binds to a specific region within P-glycoprotein's nucleotide-binding domain, competitively inhibiting the pump's ability to extrude chemotherapeutic drugs.[7][14] This leads to the restoration of cytotoxic drug concentrations within resistant cancer cells, thereby reversing the MDR phenotype. The experimental protocols detailed herein provide a validated roadmap for researchers to investigate and quantify this chemosensitizing effect. While clinical development of many P-gp inhibitors has faced challenges related to toxicity and pharmacokinetic interactions, the study of compounds like this compound continues to provide invaluable insights into the molecular intricacies of drug resistance, guiding the design of future generations of more effective and less toxic MDR reversal agents.[21]

References

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  • Mechanism of action of this compound-HCl (B8509-035), a new potent modulator of multidrug resistance - PubMed. National Institutes of Health. [Link]

  • Characterization of the this compound binding site in the multidrug resistance-related transport protein P-glycoprotein by photoaffinity labeling and mass spectrometry - PubMed. National Institutes of Health. [Link]

  • P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers - Frontiers. Frontiers Media. [Link]

  • P-glycoprotein mediated multidrug resistance and its implications for pathology - PubMed. National Institutes of Health. [Link]

  • Multidrug resistance mediated by P-glycoproteins - PubMed. National Institutes of Health. [Link]

  • P-glycoproteins and multidrug resistance - PubMed. National Institutes of Health. [Link]

  • In vivo reversibility of multidrug resistance by the MDR-modulator this compound (niguldipine derivative B859-35) and by verapamil - PubMed. National Institutes of Health. [Link]

  • This compound hydrochloride | C36H40ClN3O6 | CID 6918096 - PubChem. National Institutes of Health. [Link]

  • Modulation of multidrug resistance with this compound hydrochloride (B8509-035) in the CC531 rat colon carcinoma model - PubMed. National Institutes of Health. [Link]

  • Interaction of Cytostatics and Chemosensitizers With the this compound Binding Site on P-glycoprotein - PubMed. National Institutes of Health. [Link]

  • Characterization of the this compound binding site in the multidrug resistance-related transport protein P-glycoprotein by photoaffinity labeling and mass spectrometry. - Semantic Scholar. Semantic Scholar. [Link]

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  • Screening Multidrug Resistance Reversal Agents in Traditional Chinese Medicines by Efflux Kinetics of D-Luciferin in MCF-7/DOXFluc Cells | ACS Omega. American Chemical Society. [Link]

  • (+)-Niguldipine | C36H39N3O6 | CID 6918097 - PubChem. National Institutes of Health. [Link]

  • Screening Multidrug Resistance Reversal Agents in Traditional Chinese Medicines by Efflux Kinetics of D-Luciferin in MCF-7/DOXFluc Cells - PMC - NIH. National Institutes of Health. [Link]

  • Compound: this compound (CHEMBL2051956) - ChEMBL - EMBL-EBI. European Bioinformatics Institute. [Link]

  • This compound - Drug Central. Drug Central. [Link]

  • Fighting Multidrug Resistance with Ruthenium–Cyclopentadienyl Compounds: Unveiling the Mechanism of P-gp Inhibition | Journal of Medicinal Chemistry. American Chemical Society. [Link]

  • Phytochemicals: Potential Lead Molecules for MDR Reversal - Frontiers. Frontiers Media. [Link]

  • Novel strategies to prevent the development of multidrug resistance (MDR) in cancer - PMC. National Institutes of Health. [Link]

  • Development of an aptamer capable of multidrug resistance reversal for tumor combination chemotherapy - PMC - NIH. National Institutes of Health. [Link]

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  • Mapping the Role of P-gp in Multidrug Resistance: Insights from Recent Structural Studies. MDPI. [Link]

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  • Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024). Royal Society of Chemistry. [Link]

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Sources

Dexniguldipine as a P-glycoprotein Modulator: Mechanisms, Experimental Validation, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Multidrug resistance (MDR) remains a formidable obstacle in clinical oncology, largely driven by the overexpression of ATP-binding cassette (ABC) transporters such as P-glycoprotein (P-gp).[1][2] P-glycoprotein, the product of the ABCB1 gene, functions as an ATP-dependent efflux pump, actively extruding a wide array of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and therapeutic efficacy.[1][3][4] The development of potent and specific P-gp modulators is a critical strategy to circumvent MDR.[5][6] This guide provides a comprehensive technical overview of Dexniguldipine, a dihydropyridine derivative, and its role as a potent P-gp modulator. We will explore its direct mechanism of action, detail robust experimental protocols for its characterization, and discuss its clinical context, offering field-proven insights for drug development professionals.

The Central Role of P-glycoprotein in Multidrug Resistance

P-glycoprotein (P-gp), also known as Multidrug Resistance Protein 1 (MDR1), is a 170 kDa transmembrane glycoprotein that has evolved as a defense mechanism against xenobiotics.[3] In normal tissues, it is strategically expressed in barrier-forming epithelia such as the intestine, liver, kidneys, and the blood-brain barrier, where it plays a crucial role in limiting the absorption and distribution of foreign substances.[7][8]

In the context of oncology, the overexpression of P-gp in tumor cells is a primary mechanism of acquired MDR.[9] This efflux pump utilizes the energy from ATP hydrolysis to transport a broad spectrum of structurally diverse anticancer drugs out of the cell, including taxanes, anthracyclines, and vinca alkaloids.[1][4] This action effectively lowers the intracellular drug concentration to sub-therapeutic levels, rendering the cancer cells resistant to treatment.[3] Consequently, inhibiting P-gp function has been a major focus of research to restore chemosensitivity in resistant tumors.[5][9]

This compound: A Profile of a P-gp Modulator

This compound is the R-enantiomer of the dihydropyridine derivative niguldipine.[10] It has been identified as a potent modulator of P-gp-mediated multidrug resistance.[11][12]

Chemical and Physical Properties
PropertyValueSource
IUPAC Name 5-O-[3-(4,4-diphenylpiperidin-1-yl)propyl] 3-O-methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride[13]
Molecular Formula C₃₆H₄₀ClN₃O₆[13]
Molecular Weight 646.2 g/mol [13]
Synonyms (R)-(-)-niguldipine, B8509-035[14][15]
Mechanism of Action: Direct Interaction with P-glycoprotein
  • Competitive Binding: this compound competitively inhibits the binding of photoaffinity labels, such as azidopine, to P-gp in a dose-dependent manner. This indicates that it directly occupies a binding site on the transporter.[11]

  • Inhibition of Efflux: It effectively blocks the efflux of known P-gp substrates. In cells overexpressing P-gp, this compound treatment leads to a significant, dose-dependent accumulation of fluorescent substrates like rhodamine 123.[11] At a concentration of 1 µM, it can restore substrate accumulation in resistant cells to levels seen in sensitive parental cells.[11]

  • Chemosensitization: By inhibiting P-gp's efflux function, this compound enhances the cytotoxicity of chemotherapeutic drugs like Adriamycin (doxorubicin) and vincristine in MDR cells. The degree of sensitization, measured by the Resistance Modulating Factor (RMF), is directly proportional to the level of P-gp expression.[11]

  • Binding Site Identification: Advanced photoaffinity labeling studies using a tritiated azido analog of this compound, followed by mass spectrometry, have identified the binding site. The drug binds to a tryptic P-gp peptide region (468-527), which is situated between the Walker A and B motifs of the N-terminal ATP-binding site, suggesting a direct interference with the transporter's energy-harnessing machinery.[16]

  • Specificity: The modulating effect of this compound is specific to P-gp-mediated resistance. It has no effect on MDR phenotypes caused by other mechanisms, such as mutations in topoisomerase II.[11]

Interestingly, some studies have also characterized this compound as a protein kinase C (PKC) inhibitor. This activity can lead to a decrease in P-glycoprotein levels, suggesting a potential dual mechanism for its chemosensitizing effects.[17]

cluster_membrane Cell Membrane Pgp P-glycoprotein (P-gp) ADP ADP + Pi Pgp->ADP Resistance Drug Efflux & Multidrug Resistance Pgp->Resistance Efflux Chemo Chemotherapeutic Drug (e.g., Doxorubicin) Chemo->Pgp Binds to P-gp Accumulation Intracellular Drug Accumulation & Cytotoxicity Chemo->Accumulation Leads to Dex This compound Dex->Pgp Directly Binds & Inhibits ATP ATP ATP->Pgp Hydrolysis

Caption: Mechanism of P-gp modulation by this compound.

Experimental Protocols for Assessing P-gp Modulation

To rigorously evaluate a compound's potential as a P-gp modulator, a series of validated in vitro assays are essential. These protocols provide a self-validating system to confirm mechanism and quantify potency.

Calcein-AM Efflux Assay: A Functional Assessment of Inhibition

This high-throughput assay is a reliable method for measuring P-gp transport activity and its inhibition.[18]

Principle of Causality: The assay leverages the properties of Calcein-AM, a non-fluorescent, cell-permeable P-gp substrate.[19] Inside the cell, ubiquitous intracellular esterases cleave the AM ester, converting it into the highly fluorescent, membrane-impermeable calcein. Calcein itself is not a P-gp substrate.[19] In P-gp overexpressing cells, Calcein-AM is rapidly pumped out before it can be hydrolyzed, resulting in low intracellular fluorescence.[20] An inhibitor like this compound will block this efflux, leading to the intracellular accumulation of Calcein-AM, subsequent hydrolysis to calcein, and a measurable increase in fluorescence intensity. The fluorescence signal is therefore inversely proportional to P-gp activity.[19]

cluster_workflow Calcein-AM Assay Workflow cluster_principle Principle Start Seed P-gp overexpressing cells in 96-well plate Incubate1 Incubate 24h (Cell Attachment) Start->Incubate1 Treat Treat with this compound (or control) for 30-60 min Incubate1->Treat Load Add Calcein-AM (0.25 µM) Treat->Load Incubate2 Incubate 30 min at 37°C Load->Incubate2 Wash Wash with ice-cold PBS (removes extracellular dye) Incubate2->Wash Read Measure Fluorescence (Ex: 485 nm, Em: 530 nm) Wash->Read Analyze Analyze Data (Calculate IC50) Read->Analyze NoInhibitor No Inhibitor: Calcein-AM efflux -> Low Fluorescence WithInhibitor With this compound: Calcein-AM retained -> High Fluorescence

Caption: Workflow and principle of the Calcein-AM assay.

Detailed Step-by-Step Protocol:

  • Cell Seeding: Seed MDR cell lines (e.g., K562/A02, MDCK-MDR1) and their parental sensitive counterparts into a 96-well black, clear-bottom microplate at a density of 5 x 10⁴ cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[19]

  • Compound Preparation: Prepare serial dilutions of this compound in a culture medium. Include a known P-gp inhibitor (e.g., Verapamil) as a positive control and a vehicle control (e.g., DMSO) for maximum P-gp activity.[19]

  • Compound Treatment: Remove the culture medium from the wells and add 100 µL of the diluted compounds. Incubate the plate at 37°C for 30-60 minutes.[19]

  • Calcein-AM Loading: Prepare a working solution of Calcein-AM in a culture medium at a final concentration of 0.25 µM. Add 50 µL of this solution to each well.[19][21]

  • Incubation: Incubate the plate at 37°C for 30 minutes in the dark to allow for dye uptake and hydrolysis.[19]

  • Fluorescence Measurement: After incubation, wash the cells twice with ice-cold PBS to stop the reaction and remove extracellular dye. Add 100 µL of ice-cold PBS to each well. Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm.[19]

  • Data Analysis: Subtract the background fluorescence (wells with PBS only). Plot the fluorescence intensity against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).

P-gp ATPase Activity Assay

This biochemical assay directly measures the impact of a compound on the engine of the P-gp pump.

Principle of Causality: P-gp-mediated transport is coupled to ATP hydrolysis.[22] This assay quantifies the amount of inorganic phosphate (Pi) released from ATP hydrolysis by purified P-gp-containing membranes.[22] Compounds that interact with P-gp can either stimulate ATP hydrolysis (indicating they are likely transported substrates) or inhibit it.[23] The P-gp-specific activity is determined by its sensitivity to a selective inhibitor like sodium orthovanadate (Na₃VO₄).[23] An increase in vanadate-sensitive ATPase activity suggests the compound is a substrate, while a decrease indicates it is an inhibitor.

cluster_principle P-gp ATPase Assay Principle cluster_outcomes Possible Outcomes Pgp P-gp Membranes Detection Luminescence/ Colorimetric Detection of ADP Pgp->Detection ATP Hydrolysis (ADP release) ATP ATP ATP->Pgp TestCompound This compound TestCompound->Pgp Inhibition Inhibition: Decreased Signal (this compound) Stimulation Stimulation: Increased Signal (Substrate)

Caption: Principle of the P-gp ATPase activity assay.

Detailed Step-by-Step Protocol (based on commercial kits like Pgp-Glo™):

  • Reagent Preparation: Prepare reagents as per the kit instructions. This typically involves reconstituting P-gp membranes, preparing an ATP solution, and the detection reagent.[24]

  • Plate Setup: In a 96-well white plate, set up the following conditions:

    • Untreated Control: P-gp membranes + Assay Buffer (measures basal activity).

    • Positive Control (Stimulator): P-gp membranes + Verapamil (a known substrate).[24]

    • Inhibitor Control: P-gp membranes + Sodium Orthovanadate (determines non-P-gp ATPase activity).[24]

    • Test Compound: P-gp membranes + serial dilutions of this compound.

  • Reaction Initiation: Add 5 mM MgATP to initiate the reaction.[24]

  • Incubation: Incubate the plate for 40 minutes at 37°C to allow for ATP hydrolysis.[24]

  • Signal Detection: Stop the reaction by adding the ATPase Detection Reagent. This reagent typically converts the remaining ATP into a luminescent signal. Incubate for 20 minutes at room temperature.[24]

  • Measurement: Measure luminescence using a microplate reader.

  • Data Analysis: The change in luminescence (ΔRLU) is inversely proportional to ATPase activity. Compare the signal in the this compound-treated wells to the controls. A signal increase towards the vanadate-treated level indicates inhibition of P-gp ATPase activity.

Quantitative Data Summary

The following table summarizes representative data for this compound's activity, illustrating its potency in modulating P-gp.

AssayCell LineParameterThis compound ValueReference
Chemosensitization MDR-1 OverexpressingRMF (Adriamycin)8 - 42[11]
Chemosensitization MDR-1 OverexpressingRMF (Vincristine)16 - 63[11]
Substrate Accumulation MDR-1 OverexpressingEffective Concentration1 µM[11]
Clinical Trial (Phase I) Cancer PatientsMax Tolerated Dose (MTD)5 mg/kg/4h (IV)[10]

RMF (Resistance Modulating Factor) = IC₅₀ of drug alone / IC₅₀ of drug + modulator

Clinical Context and Future Directions

The promising preclinical data for this compound led to its evaluation in a Phase I clinical trial. The study aimed to determine the maximum tolerated dose (MTD), safety, and pharmacokinetics when administered alone and in combination with vinblastine.[10]

The MTD was established at 5 mg/kg as a four-hour intravenous infusion.[10] Dose-limiting toxicities were primarily cardiovascular, including drops in blood pressure and heart rate.[10] The study confirmed a linear relationship between the infused dose and serum concentration, with long-term infusions achieving stable serum levels.[10]

While this compound demonstrated clear P-gp binding and modulating activity, its clinical development, like that of many first and second-generation P-gp inhibitors, faced challenges related to toxicity and achieving a sufficient therapeutic window.[10][25] The field has since moved towards third-generation inhibitors like tariquidar and elacridar, which offer higher potency and greater specificity.[25]

However, the story of this compound provides a crucial lesson in drug development. Its direct interaction with the P-gp ATP-binding cassette serves as a foundational model for the rational design of new modulators.[16] Future research must continue to focus on developing highly selective inhibitors with minimal off-target effects and favorable pharmacokinetic profiles to finally translate the powerful concept of P-gp inhibition into widespread clinical success.[5][26]

References

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A Technical Guide to the Protein Kinase C Inhibitor Activity of Dexniguldipine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of dexniguldipine, a dihydropyridine derivative, with a specific focus on its activity as a Protein Kinase C (PKC) inhibitor. Initially explored for its properties as a calcium channel blocker and modulator of multidrug resistance, this compound has emerged as a potent antineoplastic agent with well-documented anti-PKC activity.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, validated experimental protocols for characterization, and a discussion of the therapeutic implications of its PKC-targeting function.

Section 1: The Protein Kinase C (PKC) Superfamily: A Primer for Drug Discovery Professionals

The Protein Kinase C (PKC) family, a group of phospholipid-dependent serine/threonine kinases, serves as a central hub in cellular signal transduction.[3][4] These enzymes are critical in regulating a vast array of cellular processes, including proliferation, gene expression, differentiation, and apoptosis.[5][6] Dysregulation of PKC signaling is frequently implicated in various pathologies, most notably cancer, making this enzyme family an attractive target for therapeutic intervention.[7][8]

PKC Isoforms and Classification

The PKC family is divided into three main subfamilies based on their structure and requirements for activation:[9][10]

  • Conventional PKCs (cPKCs): Includes isoforms α, βI, βII, and γ. Their activation is dependent on both calcium (Ca²⁺) and diacylglycerol (DAG).[9]

  • Novel PKCs (nPKCs): Includes isoforms δ, ε, η, and θ. These isoforms require DAG for activation but are independent of Ca²⁺.[9]

  • Atypical PKCs (aPKCs): Includes isoforms ζ and ι/λ. Their activation is independent of both Ca²⁺ and DAG.[9][10]

This isoform diversity allows for highly specific and context-dependent signaling, but it also presents a significant challenge in developing isoform-specific inhibitors to minimize off-target effects.[11]

The Canonical PKC Activation Pathway

The activation of conventional and novel PKC isoforms is a tightly regulated, multi-step process typically initiated by extracellular signals. The binding of a ligand to a G-protein coupled receptor (GPCR) or a receptor tyrosine kinase (RTK) activates Phospholipase C (PLC).[5] PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two critical second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[5] IP₃ triggers the release of intracellular calcium, which, along with DAG, recruits cPKC isoforms to the plasma membrane, leading to their activation and the subsequent phosphorylation of target substrates.[5]

PKC_Activation_Pathway Ligand Extracellular Signal (e.g., Growth Factor) Receptor GPCR / RTK Ligand->Receptor Binds PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP₃ PIP2->IP3 PKC_active Active PKC (Membrane-Bound) DAG->PKC_active Recruits & Activates ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC_active Recruits & Activates (cPKCs) PKC_inactive Inactive PKC (Cytosolic) PKC_inactive->PKC_active Substrate Substrate Protein PKC_active->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Response Cellular Response (e.g., Proliferation) PhosphoSubstrate->Response Leads to

Caption: Canonical activation pathway for conventional Protein Kinase C (cPKC) isoforms.

Section 2: this compound: From Calcium Channel Blocker to Investigational PKC Inhibitor

This compound is the (R)-enantiomer of the dihydropyridine derivative niguldipine.[12][13] While initially characterized as an L-type Ca²⁺ channel blocker and α1A-adrenoceptor antagonist, subsequent research uncovered its potent antiproliferative effects, independent of its channel-blocking activity.[14][15] This led to investigations that identified this compound hydrochloride (DNIG) as a potent antineoplastic agent with specific PKC inhibitory activity.[1][2][15]

Chemical and Physical Properties

A thorough understanding of a compound's physicochemical properties is fundamental for designing robust in vitro and in vivo experiments.

PropertyValueSource
Molecular Formula C₃₆H₃₉N₃O₆[16]
Molecular Weight 609.72 g/mol [16]
CAS Number 120054-86-6[17]
Class Synthetic Organic[18]
Synonyms (R)-(-)-niguldipine, B859-35, DNIG

Section 3: Mechanistic Insights into this compound-Mediated PKC Inhibition

This compound has been shown to inhibit cell proliferation in various cancer cell lines, an effect directly linked to its modulation of PKC-dependent signaling pathways.[15] Studies have demonstrated that this compound is a potent inhibitor of mitogenic signals that rely on PKC activation.[15]

Effects on PKC Isoforms and Downstream Events

Research has provided specific insights into how this compound impacts cellular machinery through PKC inhibition:

  • Cell Cycle Arrest: In Friend erythroleukemia cells, this compound treatment caused a marked increase in the percentage of cells in the S phase of the cell cycle, indicating a disruption in normal cell cycle progression.[1][2]

  • Inhibition of Phosphorylation: The drug led to decreased phosphorylation of key nuclear proteins, a direct consequence of inhibiting kinase activity.[1][2]

  • Modulation of PKC Isoform Expression: In human pancreatic adenocarcinoma cells, this compound was found to significantly inhibit the expression of PKC alpha (α) and zeta (ζ), suggesting a mechanism that goes beyond simple competitive inhibition at the catalytic site.[19]

  • Reversal of Multidrug Resistance: this compound has been shown to interact with P-glycoprotein, a key player in multidrug resistance, potentially by competing for substrate binding.[20] This activity, combined with its PKC inhibition, makes it a promising agent for combination therapies.[1]

Dexniguldipine_MoA Dex This compound (DNIG) PKC_alpha PKCα Expression Dex->PKC_alpha Inhibits PKC_zeta PKCζ Expression Dex->PKC_zeta Inhibits PKC_activity Overall PKC Activity Dex->PKC_activity Inhibits Prolif Cell Proliferation Dex->Prolif Inhibits Pgp P-glycoprotein (MDR1) Dex->Pgp Inhibits MDR Multidrug Resistance Dex->MDR Reverses PKC_alpha->Prolif PKC_zeta->Prolif Phospho Substrate Phosphorylation PKC_activity->Phospho Phospho->Prolif S_phase S-Phase Arrest Prolif->S_phase Leads to Pgp->MDR

Caption: Logical relationships in this compound's mechanism of action.

Section 4: Experimental Protocols for Characterizing this compound's PKC Inhibitor Activity

To rigorously evaluate the PKC inhibitory properties of this compound or similar compounds, a combination of in vitro biochemical assays and cell-based functional assays is required.

In Vitro PKC Kinase Activity Assay (Non-Radioactive ELISA-Based)

This protocol provides a safe and reliable method for quantifying PKC activity and screening for inhibitors.[21] It is based on an ELISA that uses a specific peptide substrate for PKC and a polyclonal antibody that recognizes the phosphorylated form of the substrate.[21]

Causality Behind Experimental Choices:

  • Specific Substrate: Using a specific peptide substrate ensures that the measured kinase activity is primarily from PKC.

  • Phospho-Specific Antibody: This is the key to the assay's specificity, allowing for the detection of only the product of the kinase reaction.

  • ATP Concentration: Kinase inhibitors can be ATP-competitive.[3] Therefore, running the assay at an ATP concentration near the Km for the enzyme is crucial for accurately determining the IC₅₀ of competitive inhibitors.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare all buffers (Kinase Assay Buffer, Antibody Dilution Buffer) and reagents (ATP, this compound stock solutions) as per manufacturer guidelines (e.g., Abcam ab139437).[21] Prepare serial dilutions of this compound to determine the IC₅₀.

  • Sample Preparation: Use purified or partially purified PKC enzyme preparations. Dilute the enzyme in Kinase Assay Dilution Buffer to the recommended concentration.

  • Assay Plate Setup: The assay is performed in a microplate pre-coated with the PKC substrate peptide.[21]

    • Add 30 µL of the diluted PKC enzyme to each well.

    • Add 10 µL of the various this compound dilutions to the appropriate wells. Include a "vehicle control" (e.g., DMSO) and a "no enzyme" negative control.

  • Initiate Kinase Reaction: Add 10 µL of a diluted ATP solution to each well to start the reaction.

  • Incubation: Incubate the plate at 30°C for the recommended time (e.g., 90 minutes), allowing the enzyme to phosphorylate the substrate.

  • Detection:

    • Wash the wells to remove ATP and enzyme.

    • Add the phospho-specific primary antibody and incubate to allow binding to the phosphorylated substrate.

    • Wash the wells and add an HRP-conjugated secondary antibody.

    • Wash again and add TMB substrate. A blue color will develop in proportion to the amount of phosphorylated substrate.[21]

  • Data Acquisition: Add an acid stop solution, which turns the color yellow. Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Subtract the background (no enzyme control) from all readings. Plot the absorbance against the log of the this compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Experimental_Workflow Start Start: Reagent Preparation Setup Assay Setup: Add Enzyme & this compound to Substrate-Coated Plate Start->Setup Initiate Initiate Reaction: Add ATP Setup->Initiate Incubate Incubate at 30°C Initiate->Incubate Detect_Ab1 Detection Step 1: Add Phospho-Specific Primary Antibody Incubate->Detect_Ab1 Detect_Ab2 Detection Step 2: Add HRP-Conjugated Secondary Antibody Detect_Ab1->Detect_Ab2 Develop Develop Color: Add TMB Substrate Detect_Ab2->Develop Read Stop Reaction & Read Absorbance at 450 nm Develop->Read Analyze Data Analysis: Calculate IC₅₀ Read->Analyze End End Analyze->End

Caption: Workflow for a non-radioactive, ELISA-based PKC inhibition assay.

Cell-Based Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation, to assess the cytotoxic effects of this compound.

Step-by-Step Methodology:

  • Cell Culture: Plate cancer cells (e.g., CFPAC-1 pancreatic cells) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound for a specified period (e.g., 24, 48, or 72 hours). Include vehicle-only controls.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solubilized formazan at ~570 nm.

  • Data Analysis: Normalize the data to the vehicle-treated cells (representing 100% viability) and plot cell viability against the log of this compound concentration to determine the EC₅₀.

Section 5: Therapeutic Implications and Future Directions

The dual activity of this compound as both a specific PKC inhibitor and a modulator of multidrug resistance positions it as a compelling candidate for cancer therapy.[1][20] Its ability to inhibit proliferation in lung, pancreatic, and leukemia cell lines highlights its potential as a broad-spectrum antineoplastic agent.[1][15][19]

Key Therapeutic Angles:

  • Monotherapy: The potent antiproliferative effects suggest potential use as a standalone treatment for tumors driven by aberrant PKC signaling.[15][19]

  • Combination Therapy: this compound's ability to reverse P-glycoprotein-mediated multidrug resistance and arrest cells in the S-phase makes it an ideal partner for combination with other chemotherapeutic drugs, particularly those that are S-phase specific.[1][20]

Future research should focus on elucidating the precise isoform selectivity of this compound, as this will be critical for predicting its therapeutic window and potential side effects. The development of isoform-specific PKC inhibitors remains a major goal in the field, as it could lead to more targeted and less toxic cancer therapies.[11][22][23] Phase I clinical trials have established a recommended oral dose of 2,500 mg/day for this compound, paving the way for further clinical evaluation in phase II trials.[24]

Section 6: References

  • Beck, W. T., et al. (1996). This compound hydrochloride, a protein-kinase-C-specific inhibitor, affects the cell cycle, differentiation, P-glycoprotein levels, and nuclear protein phosphorylation in Friend erythroleukemia cells. Journal of Cancer Research and Clinical Oncology, 122(8), 465-75. [Link]

  • Boer, R., et al. (1993). Mechanism of action of this compound-HCl (B8509-035), a new potent modulator of multidrug resistance. Journal of Cancer Research and Clinical Oncology, 119(5), 261-7. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound hydrochloride, a protein-kinase-C-specific inhibitor, affects the cell cycle, differentiation, P-glycoprotein levels, and nuclear protein phosphorylation in friend erythroleukemia cells. PMC. [Link]

  • The Medical Biochemistry Page. (n.d.). Signal Transduction Pathways: PKC Family. [Link]

  • Sando, J. J., & Young, M. C. (1994). Enzyme Assays for Protein Kinase C Activity. Springer Nature Experiments. [Link]

  • Yamamoto, T., et al. (2009). Biochemical assays for multiple activation states of protein kinase C. Nature Protocols, 4(6), 835-43. [Link]

  • Open Access Pub. (n.d.). Protein Kinase C Signaling. Journal of New Developments in Chemistry. [Link]

  • Martelli, A. M., et al. (2003). Preclinical and clinical development of novel agents that target the protein kinase C family. Current Medicinal Chemistry, 10(23), 2509-25. [Link]

  • Lee, H. W., & Kim, H. N. (2017). Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials. International Journal of Molecular Sciences, 18(11), 2420. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound hydrochloride. PubChem. [Link]

  • Tan, S. L. (2013). Protein kinase C in the immune system: from signalling to chromatin regulation. Immunology, 140(1), 36-48. [Link]

  • Schuller, H. M., et al. (1994). Inhibition of protein-kinase-C--dependent cell proliferation of human lung cancer cell lines by the dihydropyridine this compound. Journal of Cancer Research and Clinical Oncology, 120(6), 354-8. [Link]

  • Wu, G., & Lu, C. (2002). Selective protein kinase C inhibitors and their applications. Current Medicinal Chemistry, 9(16), 1477-89. [Link]

  • ResearchGate. (n.d.). Design and Optimization of Selective Protein Kinase C θ (PKCθ) Inhibitors for the Treatment of Autoimmune Diseases. Request PDF. [Link]

  • Conrad, K. E., & Gutierrez-Hartmann, A. (1993). The Ras and protein kinase C signaling pathways are functionally antagonistic in GH4 neuroendocrine cells. Molecular Endocrinology, 7(7), 915-23. [Link]

  • Merck. (n.d.). Protein Kinase C (PKC) Assay Kit. [Link]

  • CNGBdb. (n.d.). Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials. Literature. [Link]

  • Patsnap Synapse. (2024). What are PKC inhibitors and how do they work?. [Link]

  • Harris, R. J., et al. (2021). Discovery of the Selective Protein Kinase C-θ Kinase Inhibitor, CC-90005. Journal of Medicinal Chemistry, 64(16), 11886-11903. [Link]

  • Griner, E. M., & Kazanietz, M. G. (2007). Protein Kinase C and Other Diacylglycerol-Binding Proteins in Cancer. Nature Reviews Cancer, 7(4), 281-94. [Link]

  • Chen, Q., et al. (2025). Recent advances in PKC inhibitor development: Structural design strategies and therapeutic applications. European Journal of Medicinal Chemistry, 301, 117290. [Link]

  • Kisfalvi, K., et al. (1996). This compound hydrochloride inhibits growth of human pancreatic adenocarcinoma cells and expression of protein kinase C isoforms alpha and zeta. International Journal of Oncology, 8(1), 15-20. [Link]

  • Qeios. (n.d.). This compound. [Link]

  • EMBL-EBI. (n.d.). Compound: this compound (CHEMBL2051956). ChEMBL. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). This compound. Ligand page. [Link]

  • National Center for Biotechnology Information. (n.d.). (+)-Niguldipine. PubChem. [Link]

  • Drug Central. (n.d.). This compound. [Link]

  • Therapeutic Target Database. (n.d.). Drug Information. [Link]

  • Hanauske, A. R., et al. (1998). Tolerance, Safety, and Kinetics of the New Antineoplastic Compound this compound-HCl After Oral Administration: A Phase I Dose-Escalation Trial. Annals of Oncology, 9(4), 403-8. [Link]

  • Wikipedia. (n.d.). Niguldipine. [Link]

  • Loos, W. J., et al. (1997). Phase I and pharmacokinetic study of the P-glycoprotein modulator this compound-HCL. British Journal of Cancer, 75(11), 1675-81. [Link]

  • Boer, R., et al. (1989). (+)-Niguldipine binds with very high affinity to Ca2+ channels and to a subtype of alpha 1-adrenoceptors. European Journal of Pharmacology, 172(2), 131-45. [Link]

Sources

Dexniguldipine: A Dihydropyridine Calcium Channel Blocker with Dual Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Dexniguldipine, the (R)-enantiomer of niguldipine, is a potent member of the dihydropyridine (DHP) class of L-type calcium channel blockers.[1] This guide provides a comprehensive technical overview of this compound, designed for researchers, scientists, and drug development professionals. It delves into its core mechanism of action, stereospecificity, and a significant secondary activity as a P-glycoprotein modulator, highlighting its potential in both cardiovascular medicine and oncology. The following sections will explore its synthesis, pharmacological properties, detailed experimental protocols for its evaluation, and a summary of its pharmacokinetic profile, offering a holistic view of this multifaceted molecule.

Introduction to this compound and the Dihydropyridine Class

Dihydropyridines are a cornerstone in the management of hypertension and angina.[2] They exert their therapeutic effects by blocking L-type voltage-gated calcium channels (CaV1.2), which are abundant in vascular smooth muscle.[3] This blockade inhibits the influx of extracellular calcium, leading to vasodilation and a reduction in blood pressure.[2] this compound distinguishes itself within this class through its stereospecific activity and its notable interaction with P-glycoprotein, an ATP-binding cassette (ABC) transporter implicated in multidrug resistance (MDR) in cancer.[4]

Synthesis of this compound

The synthesis of the dihydropyridine core of this compound is achieved through the Hantzsch pyridine synthesis, a classic multi-component reaction.[5][6] For an unsymmetrical dihydropyridine like this compound, a modified approach is necessary.

General Protocol for Unsymmetrical Hantzsch Dihydropyridine Synthesis

This protocol outlines a general method for the synthesis of unsymmetrical 1,4-dihydropyridines, which can be adapted for this compound.

Step 1: Synthesis of the Knoevenagel Condensation Product.

  • React an aromatic aldehyde (e.g., 3-nitrobenzaldehyde for this compound) with a β-ketoester (e.g., methyl acetoacetate) in the presence of a base catalyst like piperidine or an ammonium salt.

  • The reaction is typically carried out in a solvent such as ethanol or under microwave irradiation to yield the corresponding arylidene-β-ketoester.[5]

Step 2: Synthesis of the Enamine.

  • In a separate reaction, condense a second, different β-ketoester (e.g., a custom ester containing the diphenylpiperidine moiety for this compound) with an ammonia source, such as ammonium acetate, to form the corresponding enamine.[5]

Step 3: Michael Addition and Cyclization.

  • React the Knoevenagel product from Step 1 with the enamine from Step 2. This proceeds via a Michael addition followed by cyclization and dehydration to form the unsymmetrical dihydropyridine ring.[7][8]

  • The reaction can be promoted by heat or microwave irradiation.[9]

Step 4: Purification.

  • The crude product is purified by recrystallization or column chromatography to yield the final unsymmetrical 1,4-dihydropyridine.

Mechanism of Action

This compound exhibits a dual mechanism of action, targeting both L-type calcium channels and the P-glycoprotein transporter.

L-type Calcium Channel Blockade

The primary therapeutic effect of this compound in the cardiovascular system is the blockade of L-type calcium channels. These channels are heteromultimeric protein complexes, with the α1 subunit forming the ion-conducting pore. Dihydropyridines bind to a specific site on the α1 subunit, stabilizing the channel in a closed or inactivated state and thereby reducing the influx of calcium into vascular smooth muscle cells. This leads to vasodilation and a decrease in peripheral resistance and blood pressure.

Dexniguldipine_L-type_Ca_Channel_Blockade This compound's Mechanism of L-type Calcium Channel Blockade cluster_VascularSmoothMuscleCell Vascular Smooth Muscle Cell L_type_Ca_Channel L-type CaV1.2 Channel Ca_Influx Ca²⁺ Influx L_type_Ca_Channel->Ca_Influx Depolarization MLCK_activation MLCK Activation Ca_Influx->MLCK_activation Contraction Contraction MLCK_activation->Contraction Vasoconstriction Vasoconstriction Contraction->Vasoconstriction Leads to This compound This compound This compound->L_type_Ca_Channel Binds to α1 subunit

Mechanism of L-type Calcium Channel Blockade
P-glycoprotein Modulation

This compound has been shown to be a potent modulator of P-glycoprotein (P-gp), a transporter protein that confers multidrug resistance in cancer cells by actively effluxing a wide range of chemotherapeutic agents.[10] this compound competitively inhibits the binding of other substrates to P-gp, thereby restoring the intracellular concentration and efficacy of anticancer drugs.[10] Photoaffinity labeling studies have identified the this compound binding site on P-gp within the peptide region 468-527, which is located near the N-terminal ATP-binding cassette.[11][12] This suggests a direct interaction with the nucleotide-binding site, interfering with the ATP-dependent drug efflux mechanism.[11][12]

Dexniguldipine_P-gp_Modulation This compound's Modulation of P-glycoprotein cluster_CancerCell Multidrug-Resistant Cancer Cell P_gp P-glycoprotein (P-gp) Chemo_Drug_Extracellular Chemotherapeutic Drug (Extracellular) P_gp->Chemo_Drug_Extracellular ATP-dependent Efflux Chemo_Drug_Intracellular Chemotherapeutic Drug (Intracellular) Chemo_Drug_Extracellular->Chemo_Drug_Intracellular Diffusion Chemo_Drug_Intracellular->P_gp Binds to P-gp Cell_Death Cell_Death Chemo_Drug_Intracellular->Cell_Death Induces This compound This compound This compound->P_gp Competitively Inhibits

This compound's Modulation of P-glycoprotein

Experimental Protocols

In Vitro Evaluation: Patch-Clamp Electrophysiology

Objective: To characterize the inhibitory effect of this compound on L-type calcium channels (CaV1.2).

Cell Line: Human Embryonic Kidney (HEK-293) cells stably expressing the human CaV1.2 α1, β2, and α2δ1 subunits.[13]

Protocol:

  • Cell Culture: Culture HEK-293 CaV1.2 cells in appropriate media and conditions until they reach 70-80% confluency.

  • Cell Preparation: Dissociate cells using a gentle enzyme-free dissociation solution and plate them onto glass coverslips.

  • Solutions:

    • External Solution (in mM): 140 TEA-Cl, 10 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with TEA-OH).

    • Internal Solution (in mM): 120 Cs-aspartate, 10 CsCl, 5 MgATP, 10 EGTA, 10 HEPES (pH 7.2 with CsOH).

  • Patch-Clamp Recording:

    • Perform whole-cell patch-clamp recordings at room temperature.

    • Use borosilicate glass pipettes with a resistance of 2-4 MΩ when filled with the internal solution.

    • Hold the membrane potential at -80 mV.

    • Elicit CaV1.2 currents by applying depolarizing voltage steps (e.g., to +10 mV for 200 ms) at a frequency of 0.1 Hz.

  • Drug Application:

    • Prepare stock solutions of this compound in DMSO.

    • Dilute the stock solution in the external solution to the desired final concentrations.

    • Apply different concentrations of this compound to the cells via a perfusion system.

  • Data Analysis:

    • Measure the peak inward CaV1.2 current before and after drug application.

    • Construct concentration-response curves and calculate the IC50 value for this compound.

In Vivo Evaluation: Antihypertensive Effect

Objective: To assess the antihypertensive efficacy of this compound in a relevant animal model.

Animal Model: Spontaneously Hypertensive Rats (SHR), a well-established model for human essential hypertension.[14][15] Age-matched Wistar-Kyoto (WKY) rats can be used as normotensive controls.

In_Vivo_Antihypertensive_Study_Workflow Experimental Workflow for In Vivo Antihypertensive Study start Start acclimatization Animal Acclimatization (1-2 weeks) start->acclimatization baseline_bp Baseline Blood Pressure Measurement (Tail-cuff method) acclimatization->baseline_bp randomization Randomization into Groups (Vehicle, this compound doses) baseline_bp->randomization drug_admin Drug Administration (Oral gavage, daily for 2-4 weeks) randomization->drug_admin bp_monitoring Blood Pressure Monitoring (Weekly) drug_admin->bp_monitoring final_measurements Final Blood Pressure and Heart Rate Measurement bp_monitoring->final_measurements tissue_collection Tissue Collection (Heart, Aorta for analysis) final_measurements->tissue_collection data_analysis Data Analysis and Statistical Evaluation tissue_collection->data_analysis end End data_analysis->end

Experimental Workflow for In Vivo Antihypertensive Study

Protocol:

  • Animal Acclimatization: Acclimatize male SHR (12-14 weeks old) to the housing conditions for at least one week.

  • Baseline Blood Pressure Measurement: Measure baseline systolic blood pressure (SBP) using the tail-cuff method.[14]

  • Grouping: Randomly divide the animals into groups (n=8-10 per group):

    • Vehicle control (e.g., 0.5% carboxymethyl cellulose).

    • This compound (e.g., 1, 3, 10 mg/kg).

  • Drug Administration: Administer this compound or vehicle orally via gavage once daily for the duration of the study (e.g., 4 weeks).

  • Blood Pressure Monitoring: Monitor SBP weekly throughout the study.

  • Final Measurements: At the end of the treatment period, measure final SBP and heart rate.

  • Data Analysis: Analyze the changes in SBP and heart rate between the treatment and vehicle groups using appropriate statistical methods (e.g., ANOVA).

Pharmacokinetics

The pharmacokinetic profile of this compound has been investigated in both preclinical and clinical settings.

ParameterSpeciesRouteValueReference
Bioavailability HumanOral3-5%[9]
Terminal Half-life (t½) HumanIV22.4 h[9]
Clearance (CL) HumanIV36.9 L/h[9]
Volume of Distribution (Vd) HumanIV1193 L[9]
Maximum Tolerated Dose (MTD) HumanIV5 mg/kg/4h[16]

Note: The oral bioavailability of this compound is low.[9] Pharmacokinetic data in humans showed wide interindividual variation.[17]

Conclusion

This compound is a dihydropyridine calcium channel blocker with a well-defined mechanism of action on L-type calcium channels. Its unique property as a potent P-glycoprotein modulator opens up exciting therapeutic possibilities beyond its cardiovascular applications, particularly in overcoming multidrug resistance in oncology. The experimental protocols detailed in this guide provide a solid framework for researchers to further investigate the pharmacological and therapeutic potential of this intriguing molecule. Further research is warranted to explore its clinical utility in both hypertension and as a chemosensitizing agent in cancer therapy.

References

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Chemical structure and properties of Dexniguldipine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Structure and Properties of Dexniguldipine Hydrochloride

Introduction

This compound hydrochloride is a synthetic, small-molecule compound belonging to the 1,4-dihydropyridine class of drugs.[1] It is the (R)-enantiomer of the racemate Niguldipine.[2] While structurally related to well-known antihypertensive agents, this compound hydrochloride has garnered significant interest in the research community not only for its activity as an L-type calcium channel blocker and α1A-adrenoceptor antagonist but, more notably, for its potent ability to modulate multidrug resistance (MDR) in cancer cells.[3][4][5]

This guide provides a comprehensive technical overview of this compound hydrochloride, synthesizing foundational chemical data with mechanistic insights. We will delve into its structural attributes, physicochemical properties, complex pharmacology, and the analytical methodologies essential for its study. The objective is to equip researchers and drug development professionals with the detailed knowledge required to effectively utilize this compound in their investigations.

Chemical Identity and Molecular Structure

The unique pharmacological profile of this compound hydrochloride is intrinsically linked to its molecular architecture. The molecule features a chiral 1,4-dihydropyridine core, which is characteristic of this class of calcium channel blockers.[1] This core is asymmetrically substituted, giving rise to its stereospecific activities. Key appended functional groups include a 3-nitrophenyl ring, which influences its interaction with target proteins, and a bulky 3-(4,4-diphenylpiperidin-1-yl)propyl ester side chain, which is crucial for its P-glycoprotein inhibitory activity.

The hydrochloride salt form enhances the compound's solubility and stability for experimental use.

Core Identifiers

A summary of the essential chemical identifiers for this compound hydrochloride is presented below.

IdentifierValueSource
IUPAC Name 5-O-[3-(4,4-diphenylpiperidin-1-yl)propyl] 3-O-methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride[3]
CAS Number 113145-70-3[3]
Molecular Formula C₃₆H₄₀ClN₃O₆[3]
Molecular Weight 646.2 g/mol [3]
Canonical SMILES CC1=C(C5=CC(=CC=C5)[O-])C(=O)OC.Cl[3]
InChIKey MHOSUIMBPQVOEU-MGDILKBHSA-N[3]
Structural Diagram
Fig 1: Key structural features of this compound.

Physicochemical Properties

The physicochemical characteristics of a compound are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for various experimental assays.

PropertyValueSignificanceSource
Polar Surface Area (TPSA) 111.01 ŲInfluences membrane permeability and oral bioavailability.[6]
XlogP 6.8Indicates high lipophilicity, suggesting good membrane penetration but potentially poor aqueous solubility.[7]
Rotatable Bonds 12High number suggests molecular flexibility, allowing it to adapt to different binding pockets.[6]
Solubility Soluble in DMSO and ethanol.[8] Sparingly soluble in aqueous buffers.Dictates solvent choice for in vitro assays and formulation strategies.[8]
Storage Temperature -20°CRecommended for maintaining long-term stability of the solid compound.[9]

Pharmacology and Multifaceted Mechanisms of Action

This compound hydrochloride exhibits a complex pharmacological profile, acting on multiple, distinct molecular targets. This pleiotropic activity makes it a valuable tool for probing various biological pathways.

Modulation of Multidrug Resistance via P-glycoprotein Inhibition

The most extensively studied activity of this compound is its role as a potent chemosensitizer in cancer cells that have developed multidrug resistance (MDR).[4]

  • The Challenge of MDR: MDR is a primary cause of chemotherapy failure. It is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (P-gp), which is the product of the MDR1 gene.[4] P-gp functions as an ATP-dependent efflux pump, actively removing a wide range of cytotoxic drugs from the cell, thereby reducing their intracellular concentration and therapeutic efficacy.

  • This compound's Mechanism: this compound directly interacts with P-glycoprotein.[4] Studies have shown that it competitively inhibits the binding of other substrates, such as the photoaffinity label azidopine, to P-gp.[4] By blocking the pump's function, this compound restores the ability of cancer cells to accumulate chemotherapeutic agents like Doxorubicin and Vincristine, thus re-sensitizing them to treatment.[4] This is evidenced by a dose-dependent increase in the accumulation of the P-gp substrate rhodamine 123 in MDR-overexpressing cells exposed to the compound.[4]

Pgp_Inhibition cluster_cell Cancer Cell Pgp P-glycoprotein (P-gp) Efflux Pump Drug_out Pgp->Drug_out Efflux ADP ADP + Pi Pgp->ADP Drug_in Chemotherapy Drug (e.g., Doxorubicin) Drug_in->Pgp Binds Low Intracellular\nDrug Concentration\n(Resistance) Low Intracellular Drug Concentration (Resistance) Drug_out->Low Intracellular\nDrug Concentration\n(Resistance) Dex This compound Hydrochloride Dex->Pgp Inhibits High Intracellular\nDrug Concentration\n(Re-sensitization) High Intracellular Drug Concentration (Re-sensitization) Dex->High Intracellular\nDrug Concentration\n(Re-sensitization) ATP ATP ATP->Pgp Powers caption Fig 2: Mechanism of this compound in reversing P-gp mediated drug resistance.

Fig 2: Mechanism of this compound in reversing P-gp mediated drug resistance.
L-Type Calcium Channel Blockade

As a dihydropyridine, this compound is an antagonist of L-type voltage-gated calcium channels.[3] This is the canonical mechanism for this class of compounds, widely utilized in the treatment of hypertension.[10][11]

  • Mechanism: These channels are prevalent in vascular smooth muscle cells.[10] By binding to the channel, this compound inhibits the influx of extracellular calcium ions (Ca²⁺) that is necessary for muscle contraction.[10][11] The resulting decrease in intracellular Ca²⁺ leads to smooth muscle relaxation and vasodilation, which in turn lowers peripheral vascular resistance and blood pressure.[10]

Protein Kinase C (PKC) Inhibition

This compound hydrochloride is also a documented inhibitor of Protein Kinase C (PKC), a family of enzymes critical for signal transduction pathways that regulate cell growth, differentiation, and apoptosis.[5]

  • Cellular Effects: This inhibitory activity has been shown to have profound effects on cancer cells. In Friend erythroleukemia cells, this compound caused a significant decrease in proliferation, induced an accumulation of cells in the S phase of the cell cycle, and inhibited induced differentiation.[5] Furthermore, it led to the decreased phosphorylation of specific nuclear proteins (80 kDa and 47 kDa), demonstrating a direct impact on downstream signaling events.[5] This PKC inhibition may work synergistically with its P-gp blockade to produce its overall antineoplastic effects.[5]

Methodologies: Synthesis and Analytical Characterization

Rigorous chemical synthesis and analysis are paramount to ensuring the quality and reliability of experimental results obtained with this compound hydrochloride.

General Synthetic Approach

The synthesis of this compound, like other 1,4-dihydropyridines, generally follows the principles of the Hantzsch pyridine synthesis or variations thereof.[1] While the proprietary, step-by-step synthesis is not publicly detailed, a conceptual workflow can be outlined.

Synthesis_Workflow Start Starting Materials (Aldehyde, β-Ketoester, Amine Precursors) Step1 Condensation Reaction (Hantzsch Synthesis) Start->Step1 Step2 Formation of Dihydropyridine Core Step1->Step2 Step3 Side Chain Functionalization Step2->Step3 Step4 Purification (Chromatography/ Recrystallization) Step3->Step4 Step5 Salt Formation (with HCl) Step4->Step5 End This compound HCl (Final Product) Step5->End caption Fig 3: Conceptual workflow for the synthesis of this compound HCl.

Fig 3: Conceptual workflow for the synthesis of this compound HCl.
Analytical Protocol: Purity Determination by HPLC

To ensure the integrity of the compound for research, its purity must be verified. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose. The following protocol provides a robust, self-validating method for assessing the purity of a this compound hydrochloride sample.

Objective: To determine the purity of this compound hydrochloride by reverse-phase HPLC with UV detection.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Analytical balance

  • Volumetric flasks and pipettes

Materials:

  • This compound hydrochloride reference standard and sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA, HPLC grade)

Chromatographic Conditions:

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard reverse-phase column provides good retention and resolution for lipophilic molecules like this compound.
Mobile Phase A 0.1% TFA in WaterAcidified aqueous phase to ensure consistent protonation of the molecule and improve peak shape.
Mobile Phase B 0.1% TFA in AcetonitrileOrganic modifier for eluting the compound from the C18 stationary phase.
Gradient 30% B to 95% B over 15 minA gradient is necessary to elute the highly retained this compound while also separating any more polar or less polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection 236 nmCorresponds to a strong UV absorbance maximum for the dihydropyridine chromophore.[8]
Injection Vol. 10 µLStandard volume to avoid column overloading.

Procedure:

  • Standard Preparation: Accurately weigh ~1.0 mg of this compound hydrochloride reference standard and dissolve in 1.0 mL of DMSO to create a 1 mg/mL stock solution. Further dilute with a 50:50 mixture of Mobile Phase A and B to a final concentration of 0.1 mg/mL.

  • Sample Preparation: Prepare the sample to be tested in the same manner as the standard.

  • System Setup: Equilibrate the HPLC system with the initial mobile phase conditions (30% B) until a stable baseline is achieved.

  • Analysis: Inject the standard and sample solutions.

  • Data Processing: Integrate the chromatograms. Calculate the purity of the sample by the area percent method:

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Conclusion

This compound hydrochloride is a powerful and versatile pharmacological agent. Its identity is defined by a chiral 1,4-dihydropyridine scaffold, and its utility is derived from a unique combination of biological activities. While it possesses the classic vasodilatory properties of a calcium channel blocker, its true value in the research sphere lies in its potent inhibition of the P-glycoprotein efflux pump and its distinct effects as a PKC inhibitor. These mechanisms make it an indispensable tool for investigating multidrug resistance in oncology, as well as a compound of interest for studying signal transduction and cardiovascular physiology. A thorough understanding of its chemical structure, physicochemical properties, and complex pharmacology, supported by rigorous analytical validation, is essential for any scientist seeking to leverage its full potential.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6918096, this compound hydrochloride. PubChem. Available at: [Link]

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  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6918097, (+)-Niguldipine. PubChem. Available at: [Link]

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  • Beck, D. E., De-la-Torre, M., & Ulrich, R. G. (1996). This compound hydrochloride, a protein-kinase-C-specific inhibitor, affects the cell cycle, differentiation, P-glycoprotein levels, and nuclear protein phosphorylation in Friend erythroleukemia cells. Journal of Cancer Research and Clinical Oncology. Available at: [Link]

  • DrugCentral (n.d.). This compound. DrugCentral. Available at: [Link]

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Synthesis and Purification of Dexniguldipine for Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Dexniguldipine, the (+)-enantiomer of niguldipine, is a 1,4-dihydropyridine (DHP) derivative of significant interest in pharmacological research.[1][2] Initially explored for its calcium channel blocking and antihypertensive properties, its primary research application now lies in its ability to modulate multidrug resistance (MDR) in cancer cells by interacting with P-glycoprotein.[1][3][4][5] As with many chiral molecules, the biological activity of niguldipine is stereospecific, making the isolation of the pure this compound enantiomer essential for accurate and reproducible research.[6] This guide provides a comprehensive technical overview of the synthesis of racemic niguldipine via the Hantzsch condensation reaction, followed by state-of-the-art chiral purification methodologies and rigorous analytical characterization to yield research-grade this compound.

The Scientific Imperative for Enantiopure this compound

The 1,4-dihydropyridine scaffold is chiral when the substitution pattern is asymmetrical, with the C4 carbon serving as the stereocenter.[6] Pharmacological studies have consistently shown that enantiomers of DHPs can exhibit vastly different activities and potencies. For instance, the calcium channel blocking activity of amlodipine resides almost exclusively in the (S)-enantiomer.[7][8][9] Consequently, investigating the specific biological effects of this compound as an MDR modulator necessitates its separation from its corresponding (-)-enantiomer to prevent confounding results and to accurately delineate its mechanism of action.[3] The synthesis and purification strategy must, therefore, be robust and verifiable at every stage.

Synthesis of the Racemic Precursor: (±)-Niguldipine

The foundational method for constructing the 1,4-dihydropyridine core is the Hantzsch pyridine synthesis, a reliable and well-documented multi-component reaction first reported in 1881.[10] This one-pot condensation offers a straightforward route to the racemic niguldipine backbone.[11][12]

Mechanism and Rationale of the Hantzsch Synthesis

The Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor, typically ammonia or ammonium acetate.[10][11][12] The reaction is understood to proceed through two key intermediates:

  • Enamine Formation: One equivalent of a β-ketoester reacts with ammonia to form a β-enamino ester.[11]

  • Knoevenagel Condensation: The second equivalent of the β-ketoester condenses with the aldehyde to yield an α,β-unsaturated carbonyl compound (a chalcone intermediate).[10][11]

These intermediates then undergo a Michael addition, followed by cyclization and dehydration, to form the stable 1,4-dihydropyridine ring.[11] The choice of solvent, often ethanol or methanol, facilitates the reaction by ensuring the solubility of all components while allowing for heating under reflux to drive the reaction to completion.[13]

Hantzsch_Synthesis Aldehyde 3-Nitrobenzaldehyde Chalcone Knoevenagel Adduct (α,β-unsaturated carbonyl) Aldehyde->Chalcone Ketoester1 Methyl Acetoacetate Enamine Enamine Intermediate Ketoester1->Enamine + NH₃ Ketoester2 Functionalized Acetoacetate (Side Chain Precursor) Ketoester2->Chalcone Condensation Nitrogen Ammonium Acetate Nitrogen->Enamine Product Racemic (±)-Niguldipine Enamine->Product Michael Addition Chalcone->Product Cyclization & Dehydration

Caption: Generalized workflow of the Hantzsch 1,4-Dihydropyridine Synthesis.

Experimental Protocol: Synthesis of (±)-Niguldipine

This protocol is a representative procedure. Researchers should adapt stoichiometry and conditions based on laboratory-scale requirements and safety assessments.

  • Reactant Assembly: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 3-nitrobenzaldehyde (1 equivalent), methyl acetoacetate (1 equivalent), and 3-(4,4-diphenyl-1-piperidinyl)propyl acetoacetate (1 equivalent) in absolute ethanol.

  • Initiation: Add ammonium acetate (1.2 equivalents) to the mixture. The ammonium acetate serves as the nitrogen source and a mild catalyst.

  • Reaction: Heat the mixture to reflux (approximately 78°C for ethanol) and maintain for 6-12 hours.[14] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The crude product often precipitates from the solution. If not, the solvent can be reduced under vacuum.

  • Initial Purification: Collect the resulting solid by vacuum filtration. Wash the crude product with cold ethanol or a mixture of ethanol and water to remove unreacted starting materials and soluble impurities.

  • Drying: Dry the solid product under vacuum to yield crude racemic (±)-niguldipine, which can then proceed to chiral purification.

Chiral Purification: Isolating the (+)-Enantiomer

The resolution of the racemic mixture is the most critical step in obtaining this compound. Chiral High-Performance Liquid Chromatography (HPLC) is the predominant and most versatile technique for this purpose in a research and pharmaceutical setting.[15][16][17][18]

The Principle of Chiral HPLC

Chiral HPLC relies on the use of a Chiral Stationary Phase (CSP). A CSP is a solid support that has been modified with a chiral molecule, creating a stereoselective environment within the column.[19] When the racemic mixture passes through the column, the two enantiomers form transient diastereomeric complexes with the CSP. The differing stability of these complexes leads to different interaction strengths and, consequently, different retention times, allowing for their separation.[19] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are exceptionally effective for a broad range of chiral compounds, including DHPs.[15][17]

Chiral_Purification_Workflow cluster_fractions Fraction Collection Start Racemic (±)-Niguldipine (from Synthesis) Dissolve Dissolve in Mobile Phase Start->Dissolve Inject Inject onto Chiral HPLC System Dissolve->Inject Column Separation on Chiral Stationary Phase (CSP) Inject->Column Detect UV Detector Column->Detect Fraction1 Collect (-)-Enantiomer Detect->Fraction1 Peak 1 Fraction2 Collect (+)-Dexniguldipine Detect->Fraction2 Peak 2 Evaporate Solvent Evaporation (Rotary Evaporator) Fraction2->Evaporate Final Pure this compound Solid Evaporate->Final QC QC Analysis (Chiral HPLC, NMR, MS) Final->QC

Caption: Experimental workflow for the chiral purification of this compound via HPLC.

Protocol for Chiral HPLC Separation

A. Analytical Method Development (Screening)

  • Column Selection: Begin with a polysaccharide-based CSP, such as an amylose or cellulose tris(3,5-dimethylphenylcarbamate) column. These are known for their broad enantioselectivity.[15]

  • Mobile Phase Screening: Prepare several mobile phases. A typical starting point for normal phase separation is a mixture of an alkane (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol).[15] Screen various ratios (e.g., 90:10, 80:20, 70:30 hexane:isopropanol).

  • Analysis: Inject a small amount of dissolved racemic niguldipine. Monitor the separation at a suitable UV wavelength (e.g., 238 nm or 254 nm).[7]

  • Optimization: Adjust the mobile phase composition and flow rate to achieve baseline separation (Resolution > 1.5) with reasonable retention times. The goal is to maximize resolution while minimizing run time.

B. Preparative Scale-Up Purification

  • System Preparation: Use a preparative HPLC system with a larger-diameter column packed with the same CSP identified during analytical screening.

  • Sample Preparation: Dissolve a larger quantity of the crude racemic niguldipine in the optimized mobile phase. Ensure the sample is fully dissolved and filtered to prevent column blockage.

  • Injection and Fractionation: Inject the dissolved sample onto the preparative column. Collect the eluent in fractions as the separated enantiomers exit the detector. Collect the entire peak corresponding to the desired (+)-enantiomer (this compound).

  • Solvent Removal: Combine the fractions containing pure this compound. Remove the mobile phase solvent using a rotary evaporator under reduced pressure.

  • Final Product: The resulting solid is the purified this compound, which must be thoroughly dried and subjected to characterization.

Analytical Characterization and Quality Control

Rigorous analysis is non-negotiable to confirm the identity, purity, and stereochemical integrity of the synthesized this compound. This self-validating system ensures the material is suitable for high-level research.

Core Analytical Techniques
TechniquePurposeExpected Results for this compound
¹H and ¹³C NMR Structural ConfirmationThe spectra should show characteristic signals for the 1,4-dihydropyridine ring, including the C4 proton, the NH proton, and the methyl and ester groups.[14][20][21] The aromatic protons from the 3-nitrophenyl and diphenylpiperidine moieties will also be present in their expected regions.
Mass Spectrometry Molecular Weight VerificationThe mass spectrum should display a prominent peak corresponding to the molecular ion [M+H]⁺ for this compound (C₃₆H₃₉N₃O₆), confirming its molecular weight of approximately 609.7 g/mol .[1][22][23]
Chiral HPLC Enantiomeric Purity (e.e.)A single, sharp peak should be observed at the retention time corresponding to this compound, with no detectable peak for the other enantiomer. This confirms an enantiomeric excess (e.e.) of >99%.
Melting Point Purity AssessmentA sharp melting point range indicates high purity. This can be compared to literature values if available.
Representative Spectroscopic Data
  • ¹H NMR: Key signals for the 1,4-DHP core typically include a singlet for the NH proton (δ ~5.5-8.0 ppm, can be broad), a singlet for the C4-H proton, and singlets for the C2 and C6 methyl groups (δ ~2.2 ppm).[20][21] The complex signals for the ester side chains and aromatic rings will also be present.

  • ¹³C NMR: The DHP ring will show characteristic signals for the quaternary carbons (C2, C3, C5, C6) and the tertiary C4 carbon.[20][24]

  • Mass Spectrometry (ESI+) : Expected m/z for [M+H]⁺ = 610.29.[22]

Conclusion

The successful synthesis and purification of research-grade this compound is a multi-step process that hinges on a classic organic reaction followed by modern, high-resolution separation science. The Hantzsch synthesis provides reliable access to the racemic precursor, while chiral HPLC offers a powerful and precise method for isolating the desired (+)-enantiomer. Each step must be validated by rigorous analytical characterization to ensure the final product has the required identity, purity, and stereochemical integrity for demanding pharmacological research, particularly in the field of cancer drug resistance.

References

  • Hantzsch pyridine synthesis - Wikipedia. (n.d.). Wikipedia. Retrieved January 9, 2026, from [Link]

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  • HPLC in Pharmaceutical Applications and Pharmaceutical Industry. (n.d.). Lab Manager. Retrieved January 9, 2026, from [Link]

  • Design and Synthesis of 1,4-dihydropyridine Derivatives as Anti-cancer Agent. (n.d.). PubMed. Retrieved January 9, 2026, from [Link]

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Sources

An In-depth Technical Guide to the Solubility and Stability of Dexniguldipine in Experimental Buffers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Pre-formulation Studies for Dexniguldipine

This compound, a dihydropyridine derivative, has shown potential as an antineoplastic agent and a modulator of multidrug resistance through its interaction with P-glycoprotein.[1][2] As a member of the dihydropyridine class, it shares a structural backbone with well-known calcium channel blockers.[3] However, its progression from a promising molecule to a viable therapeutic candidate is critically dependent on a thorough understanding of its physicochemical properties. Of paramount importance are its solubility and stability in aqueous environments, which directly impact its formulation, bioavailability, and ultimately, its efficacy in preclinical and clinical settings.

Published pharmacokinetic data reveals that this compound hydrochloride exhibits low oral bioavailability, in the range of 3-5%.[1] This strongly suggests that poor aqueous solubility is a significant hurdle. For researchers and drug development professionals, this underscores the necessity of robust pre-formulation studies to identify suitable solvent systems and conditions that can ensure consistent and reliable results in in-vitro and in-vivo experiments.

This guide provides a comprehensive framework for systematically evaluating the solubility and stability of this compound in commonly used experimental buffers. It is designed to equip researchers with the foundational knowledge and practical protocols to navigate the complexities of this critical phase of drug development. The methodologies outlined herein are grounded in established principles of pharmaceutical science and are designed to yield high-quality, reproducible data.

I. Foundational Physicochemical Properties of this compound

A successful pre-formulation study begins with an understanding of the intrinsic properties of the drug molecule. This data provides the basis for rational experimental design.

PropertyValueSource
Molecular Formula C36H39N3O6[4][5]
Molecular Weight 609.72 g/mol [4][5]
Chemical Class Dihydropyridine[3]
ALOGP 6.02[4]
Polar Surface Area 111.01 Ų[4]

The high ALOGP value indicates that this compound is a lipophilic molecule, which is consistent with its predicted low aqueous solubility. The presence of ionizable groups in its structure suggests that its solubility will be pH-dependent.

II. Strategic Selection of Experimental Buffers

The choice of buffer is a critical experimental parameter that can significantly influence the outcome of solubility and stability studies.[6] A poorly chosen buffer can lead to misleading results and hinder the development of a viable formulation. The ideal buffer system should meet the following criteria:

  • Relevant pH Range: The buffer's pKa should be close to the desired pH of the experiment to ensure adequate buffering capacity.[6]

  • Biorelevance: For studies mimicking physiological conditions, buffers that reflect the composition of biological fluids are preferred.[6][7]

  • Inertness: The buffer components should not interact with the drug molecule or interfere with the analytical methods used for quantification.

  • Compatibility: The buffer should be compatible with other excipients that may be included in the formulation.

Recommended Buffer Systems for this compound Studies
Buffer SystempH RangeRationale and Considerations
Phosphate-Buffered Saline (PBS) 7.0 - 7.4Widely used for its physiological pH and ionic strength. Ideal for initial screening and cell-based assays.
Citrate Buffer 3.0 - 6.2Useful for exploring the pH-solubility profile of this compound, particularly at acidic pH values that may be encountered in the gastrointestinal tract.
Tris-HCl Buffer 7.0 - 9.0A common buffer for biochemical and molecular biology applications. Its utility for this compound should be confirmed due to potential interactions.
Bicarbonate Buffer 6.4 - 7.4Physiologically relevant for simulating the conditions of the small intestine.[7] However, it can be challenging to work with due to its equilibrium with CO2.

III. Experimental Protocols for Solubility Determination

The following protocols provide a systematic approach to determining the solubility of this compound.

A. Kinetic and Equilibrium Solubility Assessment

This experiment distinguishes between the initial, rapid dissolution of a compound (kinetic solubility) and its solubility at thermodynamic equilibrium.

G prep_stock Prepare this compound Stock (e.g., 10 mM in DMSO) add_stock Add Stock to Buffers prep_stock->add_stock prep_buffers Prepare Experimental Buffers (e.g., PBS, Citrate, Tris) prep_buffers->add_stock add_solid Add Excess Solid this compound to Buffers prep_buffers->add_solid incubate_kinetic Incubate (e.g., 2h at RT) add_stock->incubate_kinetic filter_kinetic Filter (0.22 µm) incubate_kinetic->filter_kinetic analyze_kinetic Analyze Filtrate (HPLC-UV) filter_kinetic->analyze_kinetic incubate_equilibrium Incubate with Agitation (e.g., 24-48h at controlled temp) add_solid->incubate_equilibrium filter_equilibrium Filter (0.22 µm) incubate_equilibrium->filter_equilibrium analyze_equilibrium Analyze Filtrate (HPLC-UV) filter_equilibrium->analyze_equilibrium

Caption: Workflow for determining kinetic and equilibrium solubility.

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in a suitable organic solvent like DMSO.

  • Buffer Preparation: Prepare the desired experimental buffers at the target pH and ionic strength.

  • Kinetic Solubility:

    • Add a small aliquot of the this compound stock solution to each buffer to achieve a range of final concentrations.

    • Incubate the samples for a short period (e.g., 2 hours) at room temperature with gentle agitation.

    • Filter the samples through a 0.22 µm filter to remove any precipitated drug.

    • Quantify the concentration of this compound in the filtrate using a validated analytical method, such as HPLC-UV.

  • Equilibrium Solubility:

    • Add an excess amount of solid this compound to each buffer.

    • Incubate the samples with continuous agitation at a controlled temperature (e.g., 25°C or 37°C) for an extended period (24-48 hours) to ensure equilibrium is reached.

    • Filter the samples and quantify the this compound concentration in the filtrate.

B. pH-Solubility Profiling

This experiment is crucial for understanding how pH affects the solubility of this compound, which is essential for predicting its behavior in different physiological environments.

  • Buffer Series Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 10).

  • Equilibrium Solubility Measurement: Determine the equilibrium solubility of this compound in each buffer using the protocol described above.

  • Data Analysis: Plot the logarithm of the solubility as a function of pH. This profile will reveal the pH at which this compound has its maximum and minimum solubility.

IV. Experimental Protocols for Stability Assessment

Ensuring the stability of this compound in solution is as critical as determining its solubility. Degradation can lead to a loss of potency and the formation of potentially toxic byproducts.

A. Solution Stability in Experimental Buffers

This study evaluates the stability of this compound in the chosen buffer systems under typical experimental conditions.

G cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep_solution Prepare this compound Solution in each Buffer storage_rt Room Temperature prep_solution->storage_rt storage_fridge Refrigerated (4°C) prep_solution->storage_fridge storage_frozen Frozen (-20°C) prep_solution->storage_frozen sampling Sample at Time Points (e.g., 0, 2, 4, 8, 24h, etc.) storage_rt->sampling storage_fridge->sampling storage_frozen->sampling analysis Analyze for % Remaining (HPLC-UV) sampling->analysis degradants Identify Degradation Products (LC-MS) analysis->degradants

Sources

An In-depth Technical Guide to the Preclinical and Toxicological Profile of Dexniguldipine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pharmacological Profile of Dexniguldipine

Mechanism of Action

This compound's primary therapeutic rationale is its function as a chemosensitizer in multidrug-resistant cancers.[3] This activity is attributed to its direct interaction with and inhibition of P-glycoprotein.[3] By blocking the P-gp efflux pump, this compound increases the intracellular concentration of co-administered cytotoxic drugs in resistant cancer cells.[3] In vitro studies have demonstrated that this compound can enhance the cytotoxicity of agents like Adriamycin and vincristine in MDR-1 overexpressing cells.[3]

Furthermore, this compound has been identified as a specific inhibitor of Protein Kinase C (PKC).[4] This inhibition can affect the cell cycle, leading to an increase in the percentage of cells in the S phase, and can also decrease the expression of P-glycoprotein itself.[4] This dual mechanism suggests a potential for both direct and indirect modulation of multidrug resistance.

This compound Mechanism of Action cluster_cell Cancer Cell Pgp P-glycoprotein (P-gp) Efflux Pump Chemo Chemotherapeutic Drug Pgp->Chemo Efflux PKC Protein Kinase C (PKC) Nucleus Nucleus PKC->Nucleus Signal Transduction Nucleus->Pgp Gene Expression Dex This compound Dex->Pgp Inhibits Dex->PKC

Figure 1: this compound's dual mechanism of action.
Preclinical Pharmacokinetics

Limited preclinical pharmacokinetic data for this compound is available from studies in rats. Following oral administration, this compound is metabolized to its pyridine metabolite, M-1. High concentrations of this compound have been observed in tumor tissue, with a strong correlation between plasma and tissue levels.

A Framework for the Preclinical Toxicological Evaluation of this compound

A comprehensive preclinical toxicology program is essential to define the safety profile of any investigational new drug. The following sections outline the standard battery of studies that would be required for a compound like this compound, in accordance with international regulatory guidelines such as those from the International Council for Harmonisation (ICH).

General Toxicity Studies

General toxicity studies are designed to characterize the toxic effects of a drug following acute (single dose), subchronic (repeated dose, typically 28 or 90 days), and chronic (long-term, 6-12 months) administration. These studies are conducted in both a rodent (e.g., rat) and a non-rodent (e.g., dog) species.

Key Endpoints:

  • Mortality and clinical signs of toxicity

  • Body weight and food consumption

  • Hematology and clinical chemistry

  • Urinalysis

  • Organ weights

  • Gross pathology and histopathology

For a dihydropyridine derivative like this compound, particular attention would be paid to the cardiovascular system, liver, and kidneys, as these are common target organs for this class of drugs.

Table 1: Illustrative Data from a 90-Day Subchronic Oral Toxicity Study in Dogs

ParameterControlLow Dose (e.g., 5 mg/kg/day)Mid Dose (e.g., 20 mg/kg/day)High Dose (e.g., 80 mg/kg/day)
Mortality 0/4 M, 0/4 F0/4 M, 0/4 F0/4 M, 0/4 F1/4 M, 0/4 F
Clinical Signs NoneNoneOccasional lethargyLethargy, tremors
Mean Arterial Pressure No change↓ 5%↓ 15%↓ 30%
Heart Rate No change↑ 10%↑ 25%↑ 40%
ALT (U/L) 35 ± 540 ± 765 ± 10150 ± 25
Creatinine (mg/dL) 0.8 ± 0.10.8 ± 0.10.9 ± 0.21.1 ± 0.3
Key Histopathology No findingsMinimal centrilobular hypertrophy (liver)Mild centrilobular hypertrophy (liver)Moderate centrilobular hypertrophy (liver), minimal renal tubular degeneration
NOAEL -5 mg/kg/day--

*Statistically significant change from control. Data are hypothetical and for illustrative purposes only. M=Male, F=Female, ALT=Alanine Aminotransferase, NOAEL=No-Observed-Adverse-Effect Level.

Safety Pharmacology

Safety pharmacology studies are designed to investigate the potential for undesirable pharmacodynamic effects on vital physiological functions.[6][7] The core battery of tests focuses on the cardiovascular, central nervous, and respiratory systems.[6]

Given that this compound is a dihydropyridine, its effects on the cardiovascular system are of primary concern.[8][9][10] These studies are typically conducted in conscious, telemetered animals (e.g., dogs or non-human primates) to allow for continuous monitoring of:

  • Blood pressure

  • Heart rate

  • Electrocardiogram (ECG), with a focus on QT interval duration

In vitro studies, such as the hERG assay, would also be conducted to assess the potential for QT prolongation.

CNS safety is evaluated using a functional observational battery (FOB) or a modified Irwin test in rodents.[6] This assesses potential effects on behavior, motor activity, coordination, and sensory/motor reflexes.

Respiratory function is typically assessed in conscious rodents using whole-body plethysmography to measure respiratory rate, tidal volume, and minute volume.[6]

Safety_Pharmacology_Workflow cluster_core Core Vital Systems Assessment start Investigational New Drug core_battery ICH S7A Core Battery start->core_battery cardio Cardiovascular (Dog/NHP, Telemetry) - Blood Pressure - Heart Rate - ECG (QT Interval) cns Central Nervous System (Rodent, FOB/Irwin) - Behavior - Motor Activity - Reflexes resp Respiratory (Rodent, Plethysmography) - Respiratory Rate - Tidal Volume follow_up Follow-up/Supplemental Studies (e.g., Renal, GI function) cardio->follow_up cns->follow_up resp->follow_up risk_assessment Human Risk Assessment follow_up->risk_assessment

Sources

In Vitro Anticancer Effects of Dexniguldipine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Re-evaluating Dexniguldipine in the Context of Modern Oncology

This compound, the (+)-enantiomer of niguldipine, is a dihydropyridine derivative initially investigated for its cardiovascular properties.[1][2] However, its potent bioactivity extends into the realm of oncology, where it has demonstrated significant promise as both a direct antineoplastic agent and a modulator of multidrug resistance (MDR).[3][4] This technical guide provides an in-depth exploration of the in vitro anticancer effects of this compound across various cell lines, offering a framework for researchers and drug development professionals to understand its mechanisms of action and to design robust experimental protocols for its further investigation. Our focus will be on the core molecular interactions and cellular consequences of this compound treatment, underpinned by detailed methodologies and data interpretation strategies.

Section 1: The Dual Anticancer Mechanisms of this compound

This compound exerts its anticancer effects through two primary, interconnected mechanisms: the reversal of P-glycoprotein-mediated multidrug resistance and the direct inhibition of cancer cell proliferation via protein kinase C (PKC) modulation and cell cycle interference.

Reversal of Multidrug Resistance (MDR)

A primary obstacle in cancer chemotherapy is the development of MDR, often mediated by the overexpression of ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (P-gp or MDR1).[2] P-gp functions as a drug efflux pump, reducing the intracellular concentration of chemotherapeutic agents and thereby diminishing their efficacy. This compound has emerged as a potent P-gp inhibitor, effectively reversing MDR in a variety of cancer cell lines.[3][4]

The causality behind this effect lies in this compound's direct binding to P-glycoprotein.[5] This interaction competitively inhibits the binding and subsequent efflux of cytotoxic drugs. Studies have shown that this compound is significantly more potent than the first-generation MDR modulator verapamil in sensitizing resistant cells to chemotherapeutics.[3] For instance, in MDR murine leukemia cells (F4-6RADR), this compound was found to be approximately eight times more potent than verapamil in reversing the daunorubicin accumulation deficit.[3]

Experimental Workflow: Assessing MDR Reversal

MDR_Reversal_Workflow cluster_setup Cell Culture & Treatment cluster_assays Functional & Expression Analysis cluster_data Data Analysis & Interpretation start Seed MDR and Parental Cancer Cell Lines treatment Treat with Chemotherapeutic Agent +/- this compound start->treatment viability Cell Viability Assay (e.g., SRB Assay) treatment->viability efflux P-gp Functional Assay (e.g., Rhodamine 123 Efflux) treatment->efflux expression P-gp Expression Analysis (Western Blot / Flow Cytometry) treatment->expression ic50 Calculate IC50 Values viability->ic50 correlation Correlate with P-gp Function and Expression efflux->correlation expression->correlation fold_reversal Determine Fold Reversal of Resistance ic50->fold_reversal

Caption: Workflow for evaluating this compound's MDR reversal potential.

Direct Antiproliferative Effects

Beyond its role in chemosensitization, this compound exhibits intrinsic anticancer activity. This is primarily attributed to its ability to inhibit protein kinase C (PKC) and induce cell cycle arrest.[6][7]

1.2.1. Protein Kinase C (PKC) Inhibition: PKC is a family of serine/threonine kinases that are critical regulators of cellular proliferation, differentiation, and survival.[6] Dysregulation of PKC signaling is a hallmark of many cancers. This compound acts as a specific PKC inhibitor, thereby impeding these pro-proliferative pathways.[7] This has been demonstrated in human lung cancer cell lines, where this compound potently inhibits mitogenic signal transduction pathways dependent on PKC activation.[6] In HT-29 human colon carcinoma cells, this compound's growth suppression is linked to the inhibition of PKC Delta and zeta expression.

1.2.2. Cell Cycle Arrest: this compound has been shown to induce cell cycle arrest, predominantly in the S phase. In Friend erythroleukemia cells, treatment with this compound led to a marked increase in the percentage of cells in the S phase, coupled with a decrease in DNA synthesis.[7] This S-phase arrest prevents cancer cells from completing the cell division cycle, ultimately leading to an inhibition of proliferation.

Signaling Pathway: this compound's Molecular Targets

Dexniguldipine_Pathway cluster_mdr MDR Reversal cluster_direct Direct Antiproliferative Effects Dex This compound Pgp P-glycoprotein (P-gp) Dex->Pgp Inhibits PKC Protein Kinase C (PKC) Dex->PKC Inhibits CellCycle Cell Cycle Progression (S-Phase Arrest) Dex->CellCycle Induces Efflux Drug Efflux Pgp->Efflux Pumps out Chemo Chemotherapeutic Drugs Chemo->Pgp Substrate Prolif Cell Proliferation PKC->Prolif

Caption: Dual mechanisms of this compound's anticancer action.

Section 2: In Vitro Efficacy Across Various Cancer Cell Lines

This compound has demonstrated efficacy in a range of cancer cell lines, with its effects being most pronounced in those exhibiting a multidrug-resistant phenotype.

Cell LineCancer TypeKey In Vitro Effects of this compoundReference(s)
CC531 Rat Colon Carcinoma~15-fold increase in epidoxorubicin cytotoxicity.[1]
F4-6RADR Murine ErythroleukemiaPotent reversal of doxorubicin, daunorubicin, and mitoxantrone resistance; ~8-fold more potent than verapamil.[3]
Various Human Lung Cancer Lines Small-cell and Non-small-cell Lung CancerInhibition of PKC-dependent cell proliferation.[6]
HT-29 Human Colon CarcinomaTime- and dose-dependent decrease in cell number; inhibition of PKC Delta and zeta expression.
Friend Erythroleukemia Cells (FELC) Murine ErythroleukemiaDecreased proliferation rate; S-phase cell cycle arrest; decreased P-glycoprotein levels.[7]
HeLa-MDR1 Transfectant Human Cervical Cancer (MDR1-transfected)Strong modulation of taxane resistance.[7]
2780AD Human Ovarian CarcinomaEfficient modulation of taxane resistance.[7]

Section 3: Detailed Experimental Protocols

The following protocols provide a standardized framework for investigating the in vitro anticancer effects of this compound.

Cell Viability and Cytotoxicity Assessment: Sulforhodamine B (SRB) Assay

Rationale: The SRB assay is a colorimetric method that measures cellular protein content, providing a reliable estimation of cell density and, consequently, cell viability and proliferation.

Protocol:

  • Cell Seeding: Plate cells in 96-well microtiter plates at a density of 5,000-20,000 cells per well in 200 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of this compound and/or the chemotherapeutic agent of interest. Add the drug solutions to the respective wells. Include vehicle-treated control wells. For MDR reversal studies, co-incubate the chemotherapeutic agent with a fixed, non-toxic concentration of this compound (e.g., 50 ng/mL).[1]

  • Incubation: Incubate the plates for 72-96 hours.

  • Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well without removing the culture medium. Incubate at 4°C for at least 1 hour.

  • Washing: Carefully wash the plates five times with slow-running tap water to remove TCA and unbound dye. Air dry the plates completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well. Incubate at room temperature for 30 minutes.

  • Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB.

  • Solubilization: Air dry the plates. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.

  • Absorbance Reading: Measure the optical density (OD) at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle-treated control. Determine the IC50 values (the concentration of drug that inhibits cell growth by 50%). For MDR reversal, calculate the fold-reversal factor by dividing the IC50 of the chemotherapeutic agent alone by the IC50 in the presence of this compound.

Analysis of P-glycoprotein Function: Rhodamine 123 Efflux Assay

Rationale: Rhodamine 123 is a fluorescent substrate of P-gp. In cells with high P-gp activity, Rhodamine 123 is actively pumped out, resulting in low intracellular fluorescence. Inhibition of P-gp by this compound will lead to the accumulation of Rhodamine 123, which can be quantified by flow cytometry.

Protocol:

  • Cell Preparation: Harvest 1-5 x 10^5 cells per sample.

  • Drug Incubation: Pre-incubate the cells with this compound or a known P-gp inhibitor (e.g., verapamil) at the desired concentration for 30 minutes at 37°C.

  • Rhodamine 123 Loading: Add Rhodamine 123 to a final concentration of 50-200 ng/mL and incubate for 30-60 minutes at 37°C, protected from light.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Efflux Period: Resuspend the cells in fresh, pre-warmed culture medium (with or without this compound) and incubate at 37°C for 1-2 hours to allow for drug efflux.

  • Flow Cytometry Analysis: Analyze the intracellular fluorescence of Rhodamine 123 on a flow cytometer.

  • Data Interpretation: A rightward shift in the fluorescence histogram of this compound-treated cells compared to untreated cells indicates inhibition of P-gp-mediated efflux and thus, MDR reversal.

Quantification of P-glycoprotein Expression: Western Blotting

Rationale: Western blotting allows for the detection and semi-quantification of P-glycoprotein levels in cell lysates, providing a direct measure of the protein's expression.

Protocol:

  • Cell Lysis: Lyse treated and untreated cells in RIPA buffer supplemented with protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for P-glycoprotein (e.g., C219 or MRK16) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

Cell Cycle Analysis: Propidium Iodide Staining and Flow Cytometry

Rationale: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Harvesting: Harvest approximately 1 x 10^6 cells per sample. For adherent cells, collect both the supernatant (containing floating cells) and trypsinized adherent cells.

  • Washing: Wash the cells with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and discard the ethanol. Wash the pellet with PBS. Resuspend the cells in 500 µL of PI staining solution (containing 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS).

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Acquisition: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT) to generate DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.

Apoptosis Detection: Annexin V/PI Staining

Rationale: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide is used as a viability dye to distinguish between early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).

Protocol:

  • Cell Harvesting: Collect 1-5 x 10^5 cells per sample.

  • Washing: Wash the cells once with cold PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of fluorochrome-conjugated Annexin V and 1 µL of PI solution to the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

  • Data Interpretation: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).

Protein Kinase C (PKC) Activity Assay

Rationale: This assay measures the phosphotransferase activity of PKC by monitoring the transfer of the γ-phosphate from [γ-32P]ATP to a specific substrate peptide.

Protocol:

  • Sample Preparation: Prepare cell lysates from treated and untreated cells. Immunoprecipitate PKC if desired.

  • Reaction Setup: In a microcentrifuge tube, combine the assay dilution buffer, substrate cocktail (containing the PKC substrate peptide), lipid activator (phosphatidylserine and diacylglycerol), and the cell lysate/immunoprecipitate.

  • Initiate Reaction: Start the kinase reaction by adding the Mg2+/ATP cocktail containing [γ-32P]ATP.

  • Incubation: Incubate the reaction mixture at 30°C for 10-20 minutes.

  • Stop Reaction and Spotting: Stop the reaction and spot an aliquot of the reaction mixture onto P81 phosphocellulose paper.

  • Washing: Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-32P]ATP.

  • Scintillation Counting: Place the P81 paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the PKC activity based on the amount of 32P incorporated into the substrate peptide.

Section 4: Concluding Remarks and Future Directions

This compound presents a compelling profile as a multifaceted anticancer agent. Its potent ability to reverse P-glycoprotein-mediated multidrug resistance, coupled with its direct antiproliferative effects through PKC inhibition and cell cycle arrest, positions it as a valuable tool for both basic research and potential therapeutic development. The methodologies outlined in this guide provide a robust framework for the continued in vitro investigation of this compound and other potential MDR modulators.

Future research should focus on elucidating the downstream signaling pathways affected by this compound-induced PKC inhibition in various cancer types. Furthermore, exploring the efficacy of this compound in combination with a broader range of chemotherapeutic agents and in more complex in vitro models, such as 3D spheroids and organoids, will be crucial in translating these promising in vitro findings into future clinical applications.

References

  • Enzyme Assays for Protein Kinase C Activity. (URL: [Link])

  • PKC-θ in vitro Kinase Activity Assay. (URL: [Link])

  • PROTEIN KINASE C ASSAY KITS PROTOCOL* Part # P2747, P2748, P2940, P2941. (URL: )
  • Reymann A, Looft G, Woermann C, Dietel M, Erttmann R. Reversal of multidrug resistance in Friend leukemia cells by this compound-HCl. Cancer Chemother Pharmacol. 1993;32(1):25-30. (URL: [Link])

  • Thalhammer T, Jäger W, Steininger K, et al. In vivo reversibility of multidrug resistance by the MDR-modulator this compound (niguldipine derivative B859-35) and by verapamil. J Cancer Res Clin Oncol. 1994;120(5):299-304. (URL: [Link])

  • Flow Cytometric Evaluation of Multidrug Resistance Proteins. (URL: [Link])

  • Quantitative Assessment of P-Glycoprotein Expression and Function Using Confocal Image Analysis. (URL: [Link])

  • A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells. (URL: [Link])

  • IC50 values for compounds 1 and 2 in various cancer cell lines and a normal intestinal epithelial cell line. (URL: [Link])

  • Western blot analysis for P-glycoprotein in MCF7/WT and MCF7/VP cells. (URL: [Link])

  • In Vitro Flow Cytometry Method to Quantitatively Assess Inhibitors of P-Glycoprotein. (URL: [Link])

  • Schuller HM, Orloff M, Reznik GK. Inhibition of protein-kinase-C--dependent cell proliferation of human lung cancer cell lines by the dihydropyridine this compound. J Cancer Res Clin Oncol. 1994;120(6):354-8. (URL: [Link])

  • Evidence for P-Glycoprotein Involvement in Cell Volume Regulation Using Coulter Sizing in Flow Cytometry. (URL: [Link])

  • Nooter K, Oostrum RG, Deurloo J, van der Gaast A, Stoter G. Modulation of multidrug resistance with this compound hydrochloride (B8509-035) in the CC531 rat colon carcinoma model. Br J Cancer. 1994;69(3):459-64. (URL: [Link])

  • Flow cytometric analysis of P-glycoprotein expression and drug efflux in human soft tissue and bone sarcomas. (URL: [Link])

  • Comparison of western blot analysis and immunocytochemical detection of P-glycoprotein in multidrug resistant cells. (URL: [Link])

  • Western blot analysis of P-glycoprotein expression. A, amount of... (URL: [Link])

  • Hofmann J, Gekeler V, Ise W, et al. Mechanism of action of this compound-HCl (B8509-035), a new potent modulator of multidrug resistance. Biochem Pharmacol. 1993;45(10):2041-8. (URL: [Link])

  • In Vivo Induction of P-Glycoprotein Function can be Measured with [18F]MC225 and PET. (URL: [Link])

  • Patterson KK, Beckman BS, Klotz DM, Mallia CM, Jeter JR Jr. This compound hydrochloride, a protein-kinase-C-specific inhibitor, affects the cell cycle, differentiation, P-glycoprotein levels, and nuclear protein phosphorylation in Friend erythroleukemia cells. J Cancer Res Clin Oncol. 1996;122(8):465-75. (URL: [Link])

  • Comparison of western blot analysis and immunocytochemical detection of P-glycoprotein in multidrug resistant cells. (URL: [Link])

  • Gekeler V, Börner S, Ise W, et al. Characterization of the this compound binding site in the multidrug resistance-related transport protein P-glycoprotein by photoaffinity labeling and mass spectrometry. J Biol Chem. 1999;274(12):7899-908. (URL: [Link])

  • A Quantitative Model of Chemotherapeutic Drug Sensitivity as a Function of P-Glycoprotein Expression. (URL: [Link])

  • IC50 (µg/mL) of all molecules on different human cancer cell lines following 48 h. (URL: [Link])

  • cell lines ic50: Topics by Science.gov. (URL: [Link])

  • lines ic50 values: Topics by Science.gov. (URL: [Link])

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  • Molecular Mechanisms of Reversal of Multidrug Resistance in Breast Cancer by Inhibition of P-gp by Cytisine N-Isoflavones Derivatives Explored Through Network Pharmacology, Molecular Docking, and Molecular Dynamics. (URL: [Link])

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A Technical Guide to the Reversal of Multidrug Resistance in Cancer Cells by Dexniguldipine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Multidrug resistance (MDR) remains a formidable obstacle in oncology, frequently leading to the failure of chemotherapeutic regimens. A primary driver of this phenomenon is the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp or ABCB1), which actively effluxes a wide range of anticancer drugs from tumor cells, thereby reducing their intracellular concentration and efficacy.[1][2] Dexniguldipine, a dihydropyridine derivative, has emerged as a potent modulator of MDR.[3][4] This guide provides an in-depth technical overview of the core mechanisms by which this compound reverses P-gp-mediated MDR, details validated experimental protocols for its evaluation, and presents a framework for data interpretation, empowering researchers to effectively investigate and leverage this compound in preclinical settings.

The Challenge: P-glycoprotein-Mediated Multidrug Resistance

P-glycoprotein is a 170-kDa transmembrane protein that functions as an ATP-dependent efflux pump.[2] Its expression in cancer cells can be intrinsic or acquired following exposure to chemotherapy. P-gp recognizes a broad spectrum of structurally diverse hydrophobic compounds, including crucial chemotherapeutics like anthracyclines (e.g., doxorubicin), vinca alkaloids (e.g., vincristine), and taxanes.[1][5] By hydrolyzing ATP to fuel the extrusion of these drugs, P-gp effectively lowers their intracellular concentration below the cytotoxic threshold, rendering the cancer cells resistant to treatment.[2][6] The development of agents that can inhibit P-gp function is therefore a critical strategy to resensitize resistant tumors to chemotherapy.

This compound: A Potent P-glycoprotein Modulator

This compound is the (+)-enantiomer of niguldipine, a dihydropyridine calcium channel blocker.[3] However, its significance in oncology stems from its potent ability to reverse MDR at concentrations where its calcium channel blocking activity is minimal.[7] Studies have demonstrated that this compound is a more powerful MDR modulator than first-generation agents like verapamil.[8] Its primary mechanism of action is the direct and competitive inhibition of P-glycoprotein.[9]

Core Mechanism: Direct Inhibition of P-glycoprotein Transport Function

This compound's efficacy in reversing MDR is primarily attributed to its direct interaction with P-glycoprotein.[6][9] This interaction is multifaceted and results in the potent inhibition of the pump's efflux capabilities.

Causality of Mechanism:

  • Competitive Binding: this compound directly competes with chemotherapeutic drugs for binding sites on P-gp. Photoaffinity labeling studies have shown that this compound competes with azidopine, a known P-gp substrate, for binding to the transporter.[9]

  • Interaction with Nucleotide-Binding Domain: Advanced mass spectrometry analyses have identified that this compound binds to a specific peptide region (468-527) of P-gp.[6][10] This region is strategically located near the N-terminal ATP-binding cassette, suggesting that this compound may interfere with the ATP hydrolysis cycle essential for the transporter's function.[6][10]

  • Inhibition of Efflux, Not Expression: Crucially, this compound inhibits the function of P-gp without affecting the expression of the MDR1 gene that encodes it.[9] This indicates a direct modulatory interaction rather than a slower, transcription-based mechanism. Some studies also suggest that at certain concentrations, this compound, as a Protein Kinase C (PKC) inhibitor, may lead to a decrease in P-glycoprotein levels over time, adding another layer to its potential efficacy.[11][12]

The logical consequence of this direct inhibition is a halt in the efflux of co-administered chemotherapeutic agents. This leads to their increased intracellular accumulation, allowing them to reach and engage their cytotoxic targets, thereby restoring drug sensitivity to the resistant cancer cell.[8]

MDR_Reversal_by_this compound cluster_0 P-gp Mediated Efflux (MDR) cluster_1 Reversal by this compound chemo_out Chemotherapy (e.g., Doxorubicin) pgp P-glycoprotein (P-gp) chemo_out->pgp Binds to P-gp pgp->chemo_out Efflux adp ADP + Pi pgp->adp atp ATP atp->pgp Energy dex This compound pgp_blocked P-glycoprotein (Blocked) dex->pgp_blocked Competitively Inhibits chemo_in Chemotherapy chemo_in->pgp_blocked Binding Blocked cell_death Apoptosis / Cell Death chemo_in->cell_death Accumulates Intracellularly

Mechanism of P-gp inhibition by this compound.

Experimental Validation: A Practical Guide

To rigorously assess the MDR reversal activity of this compound, a series of well-controlled in vitro experiments are required. The protocols described below form a self-validating system when performed with the appropriate controls.

In Vitro Model Selection

Principle: The cornerstone of this research is a paired cell line model: a drug-sensitive parental cell line (e.g., F4-6) and its drug-resistant counterpart that overexpresses P-gp (e.g., F4-6RADR).[4][8] This allows for direct comparison and attribution of any observed chemosensitization to the reversal of P-gp-mediated resistance.

  • Parental Cell Line (P-gp Negative/Low): Serves as a baseline for the cytotoxic effect of the chemotherapeutic agent. This compound should have minimal impact on chemosensitivity in these cells.

  • Resistant Cell Line (P-gp Positive/High): The primary model to test the efficacy of this compound.

  • Positive Control Modulator: A well-characterized P-gp inhibitor, such as Verapamil or Cyclosporin A, should be used for comparison.[8]

Protocol: Cytotoxicity and Resistance Reversal Assay

Principle: This assay quantifies the ability of this compound to restore the cytotoxic efficacy of a chemotherapeutic drug in resistant cells. The half-maximal inhibitory concentration (IC50) is determined for the drug alone and in combination with a non-toxic concentration of this compound.

Methodology (MTT or SRB Assay):

  • Cell Seeding: Plate both parental and resistant cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of the chemotherapeutic agent (e.g., Doxorubicin) and a fixed, non-cytotoxic concentration of this compound (typically 0.5-1.0 µM).[9]

  • Treatment Groups:

    • Cells + Chemotherapy Drug only

    • Cells + this compound only (to confirm non-toxicity at the chosen concentration)

    • Cells + Chemotherapy Drug + this compound

    • Cells + Vehicle Control (e.g., DMSO)

  • Incubation: Treat the cells and incubate for 48-72 hours.

  • Viability Assessment: Add MTT or SRB reagent according to the manufacturer's protocol and measure absorbance using a plate reader.

  • Data Analysis: Calculate the IC50 values from the dose-response curves. The Resistance Modulating Factor (RMF) is then calculated as: RMF = IC50 of Drug Alone / IC50 of Drug + this compound.[9]

Protocol: P-gp Efflux Pump Activity Assay

Principle: To provide direct evidence of P-gp inhibition, this assay measures the intracellular accumulation of a fluorescent P-gp substrate, such as Rhodamine 123.[9] Functional P-gp will pump the dye out, resulting in low fluorescence, while inhibition by this compound will trap the dye inside, leading to high fluorescence.

Methodology (Rhodamine 123 Accumulation):

  • Cell Preparation: Harvest and resuspend resistant cells in a suitable buffer (e.g., PBS with glucose).

  • Incubation with Modulator: Pre-incubate the cells with this compound (e.g., 1 µM) or a control modulator for 30-60 minutes at 37°C.[9]

  • Substrate Addition: Add Rhodamine 123 to all samples and incubate for another 60 minutes.

  • Washing: Stop the accumulation by washing the cells with ice-cold PBS to remove extracellular dye.

  • Analysis: Measure the intracellular fluorescence using a flow cytometer or a fluorescence plate reader.

  • Interpretation: A significant increase in fluorescence in the this compound-treated group compared to the untreated control demonstrates inhibition of P-gp efflux activity.

Workflow_MDR_Assay cluster_Cytotoxicity Cytotoxicity Assay (MTT/SRB) cluster_Efflux P-gp Efflux Assay (Rhodamine 123) start Start: Select Paired Sensitive & Resistant Cell Lines cyto1 Treat cells with Chemo +/- this compound start->cyto1 efflux1 Pre-incubate cells with this compound start->efflux1 cyto2 Incubate 48-72h cyto1->cyto2 cyto3 Measure Cell Viability cyto2->cyto3 cyto4 Calculate IC50 & RMF cyto3->cyto4 end_node Conclusion: this compound reverses P-gp-mediated MDR cyto4->end_node efflux2 Add Rhodamine 123 efflux1->efflux2 efflux3 Measure Intracellular Fluorescence (Flow Cytometry) efflux2->efflux3 efflux4 Compare Fluorescence Levels efflux3->efflux4 efflux4->end_node

Experimental workflow for validating MDR reversal.

Quantitative Analysis & Data Interpretation

Summarizing quantitative data is essential for comparing the potency of different modulators and for validating experimental results.

Table 1: Comparative Potency of this compound in Murine Leukemia Cells (F4-6RADR)

Compound IC50 for Reversing DNR Accumulation Shortage Potency vs. Verapamil
This compound 0.73 µM ~8x more potent
R,S-Verapamil 5.4 µM Baseline

Data synthesized from Boesch et al., demonstrating superior potency in a functional assay.[8]

Table 2: Efficacy of this compound in MDR-1 Overexpressing Cells

Chemotherapeutic Cell Line Resistance Modulating Factor (RMF)
Adriamycin MDR-1 Transfected 8 to 42
Vincristine MDR-1 Transfected 16 to 63

Data from Hofmann et al., showing significant sensitization proportional to MDR-1 expression levels with 1 µM this compound.[9]

Interpretation of Results:

  • A high Resistance Modulating Factor (RMF) (typically >10) indicates significant chemosensitization.[9]

  • A direct correlation between the RMF and the level of P-gp expression in different cell lines strongly supports a P-gp-specific mechanism.[9]

  • Results from the Rhodamine 123 assay provide mechanistic proof, directly linking the observed chemosensitization to the inhibition of P-gp's transport function.[9]

  • In vivo studies have corroborated these in vitro findings, showing that this compound can reduce the number of viable cells in resistant tumors when combined with chemotherapy.[4]

Conclusion and Future Directions

This compound stands out as a potent, third-generation MDR modulator that effectively reverses P-glycoprotein-mediated drug resistance in cancer cells. Its mechanism is centered on the direct, competitive inhibition of the P-gp efflux pump, leading to increased intracellular accumulation and restored efficacy of chemotherapeutic agents. The experimental protocols outlined in this guide provide a robust framework for the preclinical evaluation of this compound and similar compounds. Future research should focus on optimizing combination therapies, exploring its efficacy in diverse cancer models with intrinsic and acquired resistance, and investigating its potential synergistic effects with other targeted therapies to overcome the complex challenge of multidrug resistance in cancer treatment.

References

  • Boesch, D., Gavériaux, C., Jachez, B., Pourtier-Manzanedo, A., Bollinger, P., & Loor, F. (1991). Reversal of multidrug resistance in Friend leukemia cells by this compound-HCl . PubMed. Available from: [Link]

  • Hofmann, J., Gekeler, V., Ise, W., Noller, A., & Boer, R. (1993). Mechanism of action of this compound-HCl (B8509-035), a new potent modulator of multidrug resistance . PubMed. Available from: [Link]

  • Gstach, H., Schmetterer, M., Kalthan, H., & Glossmann, H. (2000). Characterization of the this compound binding site in the multidrug resistance-related transport protein P-glycoprotein by photoaffinity labeling and mass spectrometry . PubMed. Available from: [Link]

  • Mistry, P., Stewart, A. J., Dangerfield, W., Okiji, S., Liddle, C., Bootle, D., Plumb, J. A., Templeton, D., & Charlton, P. (2001). In Vitro and in Vivo Reversal of P-Glycoprotein-mediated Multidrug Resistance by a Novel Potent Modulator, XR9576 . Clinical Cancer Research. Available from: [Link]

  • National Cancer Institute. This compound . Qeios. Available from: [Link]

  • Licht, T., Schackert, G., Gekeler, V., & Fiebig, H. H. (1993). In vivo reversibility of multidrug resistance by the MDR-modulator this compound (niguldipine derivative B859-35) and by verapamil . PubMed. Available from: [Link]

  • Constantinou, A., Harker, W. G., & Mehta, R. (1996). This compound hydrochloride, a protein-kinase-C-specific inhibitor, affects the cell cycle, differentiation, P-glycoprotein levels, and nuclear protein phosphorylation in friend erythroleukemia cells . Journal of Cancer Research and Clinical Oncology. Available from: [Link]

  • Constantinou, A., Harker, W. G., & Mehta, R. (1996). This compound hydrochloride, a protein-kinase-C-specific inhibitor, affects the cell cycle, differentiation, P-glycoprotein levels, and nuclear protein phosphorylation in Friend erythroleukemia cells . PubMed. Available from: [Link]

  • Gstach, H., Schmetterer, M., Kalthan, H., & Glossmann, H. (2000). Characterization of the this compound binding site in the multidrug resistance-related transport protein P-glycoprotein by photoaffinity labeling and mass spectrometry . Semantic Scholar. Available from: [Link]

  • Nooter, K., Oostrum, R. G., Deurloo, M. J., van der Gaast, A., & Stoter, G. (1995). Modulation of multidrug resistance with this compound hydrochloride (B8509-035) in the CC531 rat colon carcinoma model . PubMed. Available from: [Link]

  • Zhang, X., et al. (2012). Reversal effect of Tween-20 on multidrug resistance in tumor cells in vitro . PubMed. Available from: [Link]

  • Mistry, P., et al. (2001). In vitro and in vivo reversal of P-glycoprotein-mediated multidrug resistance by a novel potent modulator, XR9576 . PubMed. Available from: [Link]

  • Seres, M., et al. (2010). In vitro and in vivo multidrug resistance reversal activity by a Betti-base derivative of tylosin . British Journal of Cancer. Available from: [Link]

  • Tang, S. C., et al. (2021). Reversal of Multidrug Resistance in Cancer by Multi-Functional Flavonoids . Frontiers in Oncology. Available from: [Link]

  • Angelini, A., et al. (2008). Reversal of P-glycoprotein-mediated multidrug resistance in human sarcoma MES-SA/Dx-5 cells by nonsteroidal anti-inflammatory drugs . PubMed. Available from: [Link]

  • Didier, A. D., & Loor, F. (1996). Reversal of P-glycoprotein-associated multidrug resistance by ivermectin . PubMed. Available from: [Link]

  • Zhang, Y. K., et al. (2014). Reversal of P-glycoprotein-mediated multidrug resistance by the novel tetrandrine derivative W6 . PubMed. Available from: [Link]

  • Choi, S. U., & Kim, S. K. (2018). Overcoming P-Glycoprotein-Mediated Multidrug Resistance in Colorectal Cancer: Potential Reversal Agents among Herbal Medicines . Evidence-Based Complementary and Alternative Medicine. Available from: [Link]

  • Rafehi, M., et al. (2023). Comprehensive Evaluation of Multiple Approaches Targeting ABCB1 to Resensitize Docetaxel-Resistant Prostate Cancer Cell Lines . MDPI. Available from: [Link]

  • Lee, S. K., et al. (2007). Effect of ABCB1 (MDR1) haplotypes derived from G2677T/C3435T on the pharmacokinetics of amlodipine in healthy subjects . Archives of Pharmacal Research. Available from: [Link]

  • Li, W., et al. (2021). Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) . Oncology Letters. Available from: [Link]

  • Upreti, M., et al. (2019). Dependence of ABCB1 transporter expression and function on distinct sphingolipids generated by ceramide synthases-2 and -6 in chemoresistant renal cancer . Journal of Biological Chemistry. Available from: [Link]

  • Ganapathi, R., et al. (1993). Reversal of multidrug resistance by new dihydropyridines with low calcium antagonist activity . PubMed. Available from: [Link]

  • Hodge, L. M., et al. (2009). Very important pharmacogene summary: ABCB1 (MDR1, P-glycoprotein) . Pharmacogenetics and Genomics. Available from: [Link]

  • Somogyi, A. A., et al. (2021). A functional polymorphism in the ABCB1 transporter predicts pharmacologic response to combination of nortriptyline and morphine in neuropathic pain patients . PLOS ONE. Available from: [Link]

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Methodological & Application

Method for assessing Dexniguldipine's effect on PKC activity

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Title: A Multi-Tiered Approach to Characterize the Inhibitory Effect of Dexniguldipine on Protein Kinase C (PKC) Activity

Audience: Researchers, scientists, and drug development professionals.

Abstract

Protein Kinase C (PKC) represents a family of crucial serine/threonine kinases that act as central nodes in cellular signal transduction, governing processes from proliferation to apoptosis. Their dysregulation is implicated in numerous diseases, making them a key therapeutic target. This compound, a dihydropyridine derivative, has been identified as a potent antineoplastic agent with specific inhibitory activity against PKC.[1][2] This guide provides a comprehensive, multi-assay framework for researchers to rigorously assess and quantify the effects of this compound on PKC. We detail a logical progression of four distinct protocols: 1) confirming direct target engagement in a cellular environment using the Cellular Thermal Shift Assay (CETSA); 2) quantifying inhibitory potency through an in vitro kinase assay; 3) evaluating the functional impact on downstream signaling via a cellular substrate phosphorylation assay; and 4) visualizing the mechanism of inhibition by monitoring PKC translocation. This integrated approach ensures a thorough and robust characterization of this compound's interaction with PKC, from direct binding to cellular efficacy.

PART 1: Foundational Concepts & Strategic Rationale

The PKC Signaling Cascade: A Primer

Protein Kinase C is activated downstream of receptor tyrosine kinases and G-protein coupled receptors. The canonical pathway involves the activation of Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[3] IP₃ triggers the release of Ca²⁺ from the endoplasmic reticulum, which, along with DAG, recruits conventional PKC isozymes to the cell membrane, leading to their activation.[3] This translocation from the cytosol to the membrane is a hallmark of PKC activation.[4] Phorbol esters, such as Phorbol 12-myristate 13-acetate (PMA), are potent tumor promoters that mimic DAG, leading to constitutive activation of PKC.[5][6]

PKC_Pathway Receptor GPCR / RTK PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP₃ PIP2->IP3 PKC_mem Active PKC Substrate_P Phosphorylated Substrate PKC_mem->Substrate_P PKC_cyto Inactive PKC PKC_cyto->PKC_mem ER Endoplasmic Reticulum IP3->ER Binds to Ca2 Ca²⁺ ER->Ca2 Releases Assay_Workflow Q1 Question 1: Does this compound bind to PKC in cells? Assay1 Protocol 1: Cellular Thermal Shift Assay (CETSA) Q1->Assay1 Answers Q2 Question 2: What is the inhibitory potency (IC₅₀)? Assay2 Protocol 2: In Vitro Kinase Assay Q2->Assay2 Answers Q3 Question 3: Does it block downstream PKC signaling? Assay3 Protocol 3: Substrate Phosphorylation (Western Blot) Q3->Assay3 Answers Q4 Question 4: Does it prevent the activation mechanism? Assay4 Protocol 4: Translocation Assay (Cell Fractionation) Q4->Assay4 Answers Assay1->Q2 Leads to Assay2->Q3 Leads to Assay3->Q4 Leads to

Figure 2: Logical workflow for assessing PKC inhibition.

PART 2: Experimental Protocols

Protocol 1: Direct Target Engagement via Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is a powerful biophysical method to verify drug-target interaction in a cellular setting. [7]The principle is that when a ligand like this compound binds to its target protein (PKC), it stabilizes the protein's structure. This stabilization results in a higher denaturation temperature. By heating cell lysates treated with the drug across a temperature gradient and measuring the amount of soluble PKC remaining, a "melting curve" can be generated. A shift in this curve to a higher temperature confirms direct target engagement. [8][9]

CETSA_Workflow A 1. Treat intact cells with Vehicle or this compound B 2. Heat cell suspensions across a temperature gradient (e.g., 40°C to 70°C) A->B C 3. Lyse cells and separate soluble vs. precipitated protein (Centrifugation) B->C D 4. Collect supernatant (soluble fraction) C->D E 5. Analyze soluble PKC levels by Western Blot D->E F 6. Plot % Soluble PKC vs. Temperature to generate melting curves E->F

Figure 3: CETSA experimental workflow.

Methodology:

  • Cell Culture and Treatment: Culture a suitable cell line (e.g., HeLa, Jurkat) to ~80% confluency. Treat cells with either vehicle (e.g., 0.1% DMSO) or a saturating concentration of this compound (e.g., 10 µM) for 1 hour at 37°C.

  • Heating: Aliquot the cell suspensions into PCR tubes. Heat the tubes for 3 minutes at different temperatures ranging from 40°C to 70°C using a thermal cycler with a gradient function. Include a non-heated control.

  • Lysis: Immediately after heating, lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 37°C water bath) followed by vortexing.

  • Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.

  • Sample Preparation: Carefully collect the supernatant (soluble fraction). Determine the protein concentration using a BCA assay. Normalize all samples to the same protein concentration.

  • Western Blot Analysis: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for a PKC isoform (e.g., anti-PKCα)[10]. Use an appropriate secondary antibody and visualize using chemiluminescence.

  • Data Analysis: Quantify the band intensity for each temperature point using densitometry. For each treatment group, normalize the intensity to the non-heated control (100% soluble). Plot the percentage of soluble PKC against temperature. A rightward shift in the curve for this compound-treated samples indicates thermal stabilization and target engagement.

Data Presentation:

Temperature (°C)% Soluble PKC (Vehicle)% Soluble PKC (this compound)
37100.0100.0
4695.298.1
4980.592.3
5251.3 (Tm)78.4
5525.154.6 (Tm)
5810.828.9
615.212.1

Table 1: Representative CETSA data showing a thermal shift (Tm) for PKC upon this compound treatment.

Protocol 2: In Vitro PKC Kinase Activity Assay (ELISA-based)

Principle: This assay quantifies the phosphotransferase activity of purified PKC enzyme in a controlled, cell-free environment. It uses a 96-well plate pre-coated with a specific PKC peptide substrate. [11]Active PKC, in the presence of ATP, phosphorylates the substrate. A phospho-specific primary antibody detects the phosphorylated peptide, and a secondary HRP-conjugated antibody generates a colorimetric signal proportional to kinase activity. [11][12]The inhibitory effect of this compound is measured by a reduction in this signal.

Methodology:

  • Reagent Preparation: Prepare assay buffers, purified active PKC enzyme, and ATP solution as per a commercial kit's instructions (e.g., Abcam ab139437)[11]. Prepare a serial dilution of this compound (e.g., from 1 nM to 100 µM) in the appropriate kinase buffer.

  • Reaction Setup: To the substrate-coated wells, add the following in order:

    • Diluted this compound or vehicle control.

    • Purified PKC enzyme.

    • (Optional) Include a "no enzyme" control for background and a "no inhibitor" control for maximum activity.

  • Initiate Reaction: Add ATP to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at 30°C for the recommended time (e.g., 90 minutes).

  • Detection:

    • Wash the wells to remove ATP and non-bound reagents.

    • Add the phospho-specific primary antibody and incubate.

    • Wash, then add the HRP-conjugated secondary antibody and incubate.

    • Wash, then add TMB substrate and allow color to develop.

  • Readout: Stop the reaction with an acid stop solution and measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Subtract the background (no enzyme) reading from all wells. Calculate the percent inhibition for each this compound concentration relative to the vehicle control (0% inhibition). Plot percent inhibition versus log[this compound] and fit the data to a dose-response curve to determine the IC₅₀ value.

Data Presentation:

This compound [M]Absorbance (450nm)% Inhibition
0 (Vehicle)1.850.0
1.00E-091.812.2
1.00E-081.6212.4
1.00E-070.9847.0
5.00E-070.5172.4
1.00E-060.2586.5
1.00E-050.1194.1

Table 2: Example data for determining the IC₅₀ of this compound against PKC.

Protocol 3: Cellular PKC Activity via Substrate Phosphorylation

Principle: This assay provides a direct readout of PKC enzymatic activity within intact cells. Cells are stimulated with a PKC activator like PMA to induce the phosphorylation of its downstream substrates. [13]By pre-treating with this compound, its ability to block this event can be quantified. A phospho-(Ser) PKC substrate antibody, which recognizes the R-X-X-S/T motif phosphorylated by PKC, is used in a Western blot to visualize the global phosphorylation of PKC substrates. [14][15] Methodology:

  • Cell Culture and Treatment:

    • Plate cells and grow to 80% confluency. Serum-starve the cells overnight to reduce basal signaling.

    • Pre-incubate cells with increasing concentrations of this compound (or vehicle) for 1-2 hours.

    • Stimulate the cells with a potent PKC activator, such as 100 nM PMA, for 15-30 minutes. [13]Include an unstimulated control.

  • Lysis: Immediately wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Western Blot Analysis:

    • Quantify protein concentration (BCA assay) and normalize samples.

    • Perform SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody against Phospho-(Ser) PKC Substrates.

    • Re-probe the membrane with an antibody for a loading control (e.g., β-Actin or GAPDH) to ensure equal protein loading.

  • Data Analysis: Perform densitometry on the phosphorylation signal across each lane. Normalize this signal to the corresponding loading control. Express the results as a percentage of the phosphorylation seen in the PMA-only treated sample.

Data Presentation:

TreatmentThis compound [µM]Normalized Phospho-Signal (a.u.)
Unstimulated015.2
PMA0100.0
PMA0.185.4
PMA142.1
PMA1018.9

Table 3: Quantified results from a cellular substrate phosphorylation assay.

Protocol 4: PKC Isoform Translocation Assay

Principle: A key step in the activation of many PKC isoforms is their translocation from the soluble cytosolic fraction to the membrane-bound fraction. [4][16]This protocol assesses whether this compound can prevent this activation-associated event. Cells are treated and then subjected to subcellular fractionation to separate the cytosol and membrane compartments. The amount of a specific PKC isoform (e.g., PKCα) in each fraction is then determined by Western blot.

Fractionation_Workflow A 1. Treat cells with PMA +/- this compound B 2. Harvest and lyse cells in hypotonic buffer (no detergent) A->B C 3. Ultracentrifugation (e.g., 100,000 x g) B->C D1 Supernatant (Cytosolic Fraction) C->D1 D2 Pellet (Membrane Fraction) C->D2 E 4. Analyze both fractions for PKCα by Western Blot D1->E D2->E

Figure 4: Subcellular fractionation workflow.

Methodology:

  • Cell Treatment: Treat cells as described in Protocol 3 (PMA stimulation +/- this compound pre-treatment).

  • Fractionation:

    • Wash cells with ice-cold PBS and scrape into a hypotonic lysis buffer (e.g., Tris-HCl, MgCl₂, supplemented with protease/phosphatase inhibitors).

    • Homogenize the cells using a Dounce homogenizer or by passing through a fine-gauge needle.

    • Perform a low-speed spin (1,000 x g) to remove nuclei and intact cells.

    • Transfer the supernatant to an ultracentrifuge tube and spin at 100,000 x g for 1 hour at 4°C.

  • Sample Preparation:

    • The resulting supernatant is the cytosolic fraction .

    • The pellet contains the membrane fraction . Resuspend the pellet in lysis buffer containing detergent (e.g., 1% Triton X-100).

  • Western Blot Analysis:

    • Normalize protein concentrations for both fractions.

    • Analyze equal amounts of protein from the cytosolic and membrane fractions for each condition by Western blot.

    • Probe with an antibody for a specific PKC isoform (e.g., PKCα).

    • Probe for fraction-specific markers to validate the separation (e.g., GAPDH for cytosol, Na⁺/K⁺-ATPase for membrane).

  • Data Analysis: Quantify the PKC band intensity in each fraction. Observe the shift in PKC distribution from cytosol to membrane with PMA treatment and its reversal by this compound.

PART 3: Data Interpretation and Synthesis

The successful execution of these four protocols provides a powerful, multi-layered validation of this compound as a PKC inhibitor.

  • Positive CETSA results provide strong evidence that this compound directly binds to PKC in its native cellular environment. [7]* The in vitro kinase assay delivers a quantitative IC₅₀ value, establishing the biochemical potency of the compound.

  • The cellular substrate phosphorylation assay demonstrates that this biochemical potency translates into a functional blockade of the PKC signaling pathway within a complex cellular system.

  • The translocation assay illuminates the mechanism, showing that this compound likely inhibits PKC by preventing its activation-dependent recruitment to the membrane, a critical upstream event.

References

  • Martinez Molina, D., et al. (2013). Monitoring Drug Target Engagement in Cells and Tissues Using the Cellular Thermal Shift Assay. Science. Available at: [Link]

  • Brose, N., & Rosenmund, C. (2002). Phorbol esters and neurotransmitter release: more than just protein kinase C? Journal of Cell Science. Available at: [Link]

  • Zhao, Q., et al. (2024). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. MDPI. Available at: [Link]

  • Wikipedia. (n.d.). Cellular thermal shift assay. Retrieved from [Link]

  • Reinhard, F. B. M., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. Available at: [Link]

  • Immunechem. (n.d.). PKC Kinase Assay Kits. Retrieved from [Link]

  • Hannemann, A., et al. (2013). Activation of protein kinase C by phorbol ester increases red blood cell scramblase activity and external phosphatidylserine. PubMed. Available at: [Link]

  • De Whalley, C. V., et al. (2003). Activation of protein kinase C by phorbol esters in human macrophages reduces the metabolism of modified LDL by down-regulation of scavenger receptor activity. International Journal of Biochemistry & Cell Biology. Available at: [Link]

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  • Ron, D., & Kazanietz, M. G. (1999). New insights into the regulation of protein kinase C and novel phorbol ester receptors. Molecular and Cellular Biology. Available at: [Link]

  • Bazzi, M. D., & Nelsestuen, G. L. (1989). Differences in the effects of phorbol esters and diacylglycerols on protein kinase C. Biochemistry. Available at: [Link]

  • Gieseler, F., et al. (1995). This compound hydrochloride, a protein-kinase-C-specific inhibitor, affects the cell cycle, differentiation, P-glycoprotein levels, and nuclear protein phosphorylation in Friend erythroleukemia cells. PubMed. Available at: [Link]

  • Kiley, S. C., et al. (1990). A novel method for measuring protein kinase C activity in a native membrane-associated state. PubMed. Available at: [Link]

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  • Alexander, D. R., et al. (1989). A method for measuring protein kinase C activity in permeabilized T lymphocytes by using peptide substrates. Evidence for multiple pathways of kinase activation. Biochemical Journal. Available at: [Link]

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  • Wang, Y., et al. (2020). A Method for Assaying of Protein Kinase Activity In Vivo and Its Use in Studies of Signal Transduction in Strawberry Fruit Ripening. MDPI. Available at: [Link]

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Application Notes & Protocols: Dexniguldipine in Xenograft Models of Drug-Resistant Tumors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Confronting the Challenge of Multidrug Resistance

A primary obstacle in oncology is the development of multidrug resistance (MDR), a phenomenon where cancer cells exhibit simultaneous resistance to a variety of structurally and functionally distinct chemotherapeutic agents.[1] A key driver of MDR is the overexpression of ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (P-gp), encoded by the ABCB1 gene.[2][3] P-gp functions as an ATP-dependent efflux pump, actively expelling cytotoxic drugs from the cancer cell, thereby reducing their intracellular concentration and diminishing their efficacy.[4] This mechanism is a major cause of treatment failure in numerous cancers, including breast, ovarian, lung, and colon carcinomas.[2]

To counteract P-gp-mediated resistance, researchers have explored the use of "chemosensitizers" or "MDR modulators." These agents aim to inhibit P-gp function, restoring the ability of conventional chemotherapeutics to accumulate within cancer cells and exert their cytotoxic effects.[4][5] Dexniguldipine, the R-enantiomer of Niguldipine, has emerged as a potent, third-generation MDR modulator.[6][7] This guide provides a comprehensive framework for leveraging this compound in preclinical xenograft models to investigate its potential in overcoming drug resistance.

Scientific Rationale & Mechanism of Action

This compound is a dihydropyridine derivative that functions primarily by directly interacting with and inhibiting P-glycoprotein.[8] Studies have demonstrated that this compound competes with chemotherapeutic agents for binding to P-gp, thereby blocking the efflux pump.[8] This inhibition leads to a dose-dependent increase in the intracellular accumulation of P-gp substrate drugs, such as doxorubicin, vincristine, and paclitaxel, in resistant cells.[8][9]

A crucial aspect of this compound's profile is its stereochemistry. While its parent compound, niguldipine, is a potent L-type calcium channel blocker, this activity resides almost exclusively in the S-(-)-enantiomer.[10][11] this compound (the R-(+)-enantiomer) exhibits a markedly lower affinity for calcium channels but retains potent P-gp inhibitory activity.[10] This stereoselective separation of functions is highly advantageous, as it minimizes the potential for cardiovascular side effects (like hypotension) associated with calcium channel blockade, which plagued earlier generations of MDR modulators like verapamil.[6][10]

The primary mechanism involves this compound competitively binding to the drug-binding sites on the P-glycoprotein transporter. This occupation prevents the pump from recognizing and expelling chemotherapeutic agents. Consequently, the intracellular concentration of the cytotoxic drug rises to therapeutic levels, re-sensitizing the resistant cancer cell and leading to apoptosis.

Dexniguldipine_MoA Figure 1: Mechanism of this compound in Overcoming P-gp Mediated Drug Resistance cluster_cell Resistant Cancer Cell pgp {P-glycoprotein (P-gp)|Efflux Pump} inside Intracellular Space (Low Drug Concentration) nucleus_apoptosis Apoptosis inside->nucleus_apoptosis Induces outside Extracellular Space chemo Chemotherapy (e.g., Doxorubicin) dex This compound chemo->pgp Pumped out chemo->inside Accumulates dex->pgp Inhibits

Caption: this compound inhibits the P-gp pump, leading to chemotherapy accumulation and cell death.

Detailed Protocol: In Vivo Xenograft Efficacy Study

This protocol outlines a subcutaneous xenograft study to evaluate the efficacy of this compound in combination with a standard chemotherapeutic agent (e.g., Doxorubicin) against a P-gp-overexpressing, drug-resistant tumor model.

Part A: Cell Line Selection & Rationale

The choice of cell line is paramount for a successful study. The ideal model consists of a drug-resistant cell line and its corresponding drug-sensitive parental line for comparison.

  • Recommended Model:

    • Resistant Line: NCI/ADR-RES (also known as OVCAR-8/ADR). This human ovarian adenocarcinoma cell line is a gold standard for studying P-gp-mediated MDR. It was selected for high-level resistance to doxorubicin (Adriamycin) and massively overexpresses P-gp.[12][13] It is cross-resistant to a wide array of other chemotherapeutics.[14]

    • Parental Line: OVCAR-8 . The drug-sensitive parent line from which NCI/ADR-RES was derived.[15]

  • Causality: Using a matched pair of resistant/sensitive cell lines allows for the direct attribution of chemosensitization to the inhibition of the resistance mechanism (P-gp overexpression) rather than off-target effects. The NCI/ADR-RES line's high resistance factor to drugs like doxorubicin (>500-fold) provides a robust window to observe significant reversal by an effective modulator.[12]

Part B: Animal Model & Husbandry
  • Species/Strain: Female athymic nude mice (e.g., BALB/c nu/nu) or NOD/SCID mice, 6-8 weeks of age.

  • Rationale: Immunocompromised mice are required to prevent rejection of the human tumor xenografts.[16] Females are often preferred to avoid testosterone-related aggression and fighting.

  • Husbandry: Animals should be housed in a specific-pathogen-free (SPF) facility in sterile micro-isolator cages with sterile bedding, food, and water ad libitum. All procedures must be approved by and performed in accordance with the institution's Animal Care and Use Committee (IACUC) guidelines.

Part C: Experimental Workflow

G A 1. Cell Culture NCI/ADR-RES & OVCAR-8 B 2. Cell Implantation Subcutaneous injection into nude mice A->B C 3. Tumor Growth Monitor until tumors reach ~100-150 mm³ B->C D 4. Randomization Group animals into treatment cohorts (n=8-10) C->D E 5. Treatment Phase Administer agents as per protocol (21-28 days) D->E F 6. Monitoring Tumor volume & body weight (2-3 times/week) E->F G 7. Study Endpoint Euthanasia & tissue harvest (Tumor, plasma, organs) F->G Pre-defined criteria met H 8. Data Analysis Tumor Growth Inhibition (TGI) Statistical Analysis G->H

Caption: Overall workflow for the drug-resistant xenograft study.

Part D: Step-by-Step Methodology
  • Cell Preparation & Implantation:

    • Culture NCI/ADR-RES cells to ~80% confluency. Harvest cells using trypsin and wash twice with sterile, serum-free media (e.g., RPMI-1640).

    • Resuspend cells in a 1:1 mixture of serum-free media and Matrigel® Basement Membrane Matrix at a concentration of 1 x 10⁸ cells/mL.

    • Rationale: Matrigel provides a scaffold that supports initial tumor cell viability and establishment, improving tumor take rates.[16]

    • Subcutaneously inject 100 µL of the cell suspension (1 x 10⁷ cells) into the right flank of each mouse.

  • Tumor Growth & Randomization:

    • Allow tumors to grow. Begin caliper measurements once tumors are palpable.

    • Tumor Volume (mm³) = (Length x Width²) / 2.

    • When the mean tumor volume reaches 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice/group).

    • Rationale: Randomization ensures an even distribution of tumor sizes across groups, preventing bias in the starting conditions.

  • Drug Formulation & Administration:

    • Doxorubicin HCl: Dissolve in sterile 0.9% saline.

    • This compound: Prepare a formulation suitable for the chosen route. For oral (p.o.) administration, a suspension in 0.5% carboxymethylcellulose (CMC) is common. For intraperitoneal (i.p.) injection, a solution in a vehicle like 10% DMSO, 40% PEG300, and 50% saline may be used. Vehicle composition must be optimized for solubility and tolerability.

    • Treatment Groups:

      • Group 1: Vehicle Control (e.g., 0.5% CMC, p.o., daily)

      • Group 2: Doxorubicin (e.g., 3 mg/kg, i.p., once weekly)

      • Group 3: this compound (e.g., 25 mg/kg, p.o., daily)[17]

      • Group 4: Doxorubicin (3 mg/kg, i.p., once weekly) + this compound (25 mg/kg, p.o., daily)

    • Administration Logic: this compound is often administered daily, starting 1-3 days before the first chemotherapy dose, to ensure sustained P-gp inhibition.[18] Chemotherapy is dosed intermittently to manage toxicity.

  • Monitoring & Data Collection:

    • Measure tumor volumes and mouse body weights 2-3 times per week.

    • Rationale: Body weight is a critical indicator of systemic toxicity. A weight loss exceeding 15-20% is a common endpoint criterion.

    • Observe animals daily for clinical signs of distress (e.g., lethargy, ruffled fur, altered posture).

  • Endpoint & Tissue Collection:

    • The study may be terminated when the mean tumor volume in the control group reaches a pre-defined limit (e.g., 1500-2000 mm³) or after a fixed duration (e.g., 28 days).

    • Euthanize mice according to approved institutional protocols.

    • Excise tumors, weigh them, and process for further analysis (e.g., snap-freeze for Western blot/PCR, fix in formalin for immunohistochemistry).

Data Analysis and Interpretation

The primary endpoint is Tumor Growth Inhibition (TGI), which quantifies the treatment's efficacy.

Calculation: TGI (%) = [1 - (ΔT / ΔC)] x 100

  • ΔT = Change in mean tumor volume for the treated group (Final - Initial)

  • ΔC = Change in mean tumor volume for the control group (Final - Initial)

Hypothetical Data Summary:

Treatment GroupDosing ScheduleMean Final Tumor Volume (mm³)% TGIMean Body Weight Change (%)Statistical Significance (vs. Dox alone)
1. VehicleDaily1650 ± 210--1%-
2. Doxorubicin3 mg/kg, weekly1420 ± 18515%-8%-
3. This compound25 mg/kg, daily1610 ± 2003%-2%N/A
4. Dox + DexCombination550 ± 9573%-10%p < 0.001

Interpretation: In this hypothetical scenario, Doxorubicin alone shows minimal efficacy (15% TGI), confirming the drug-resistant nature of the NCI/ADR-RES tumors. This compound by itself has no antitumor effect (3% TGI), as expected for a chemosensitizer.[18] The combination therapy, however, results in a robust 73% TGI, which is statistically significant compared to Doxorubicin alone. This synergistic effect strongly indicates that this compound successfully reversed P-gp-mediated resistance in vivo. The manageable body weight changes suggest the combination is well-tolerated at these doses.

Troubleshooting & Scientific Considerations

  • Poor Tumor Growth: Ensure cell viability is high before injection and optimize the Matrigel-to-media ratio.

  • High Toxicity: If significant weight loss or adverse events occur in the combination group, consider reducing the dose of the chemotherapeutic agent or this compound. The goal is to demonstrate synergy, not additive toxicity.

  • Lack of Efficacy: Confirm P-gp expression in the tumors post-study via Western blot or IHC. Verify drug formulation and administration accuracy. It's also possible that resistance in the in vivo model is multifactorial and not solely dependent on P-gp.[12]

References

  • Boesch, D., Gavériaux, C., Jachez, B., Pourtier-Manzanedo, A., Bollinger, P., & Loor, F. (1991). Mechanism of action of this compound-HCl (B8509-035), a new potent modulator of multidrug resistance. PubMed. Available at: [Link]

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  • Martínez-Sabadell, A., Guiterrez, A., & Menendez, J. A. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. STAR Protocols. Available at: [Link]

  • Robey, R. W., Pluchino, K. M., Hall, M. D., Fojo, A. T., Bates, S. E., & Gottesman, M. M. (2018). Transcriptional profiling of NCI/ADR-RES cells unveils a complex network of signaling pathways and molecular mechanisms of drug resistance. Cancer Biology & Therapy. Available at: [Link]

  • Jachez, B., Boesch, D., Gáspár, L., Rétey, J., Loor, F., & Gavériaux, C. (1992). Stereoisomers of calcium antagonists which differ markedly in their potencies as calcium blockers are equally effective in modulating drug transport by P-glycoprotein. PubMed. Available at: [Link]

  • Thiede, B., Ludescher, C., Drach, J., Hofmann, J., & Grunicke, H. (1991). In vivo reversibility of multidrug resistance by the MDR-modulator this compound (niguldipine derivative B859-35) and by verapamil. PubMed. Available at: [Link]

  • Gekeler, V., Boer, R., Ise, W., Sanders, K. H., Schachtele, C., & Beck, J. (1995). Reversal of multidrug resistance in Friend leukemia cells by this compound-HCl. PubMed. Available at: [Link]

  • Martínez-Sabadell, A., Guiterrez, A., & Menendez, J. A. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. PubMed. Available at: [Link]

  • Wang, Y. S., Li, Y. S., Wang, J. Y., & Wang, Y. (2020). Anticancer Effects of Antihypertensive L-Type Calcium Channel Blockers on Chemoresistant Lung Cancer Cells via Autophagy and Apoptosis. Cancer Management and Research. Available at: [Link]

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  • Wang, Y. S., Li, Y. S., Wang, J. Y., & Wang, Y. (2020). Anticancer Effects of Antihypertensive L-Type Calcium Channel Blockers on Chemoresistant Lung Cancer Cells via Autophagy and Apoptosis. PubMed. Available at: [Link]

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Application Notes & Protocols: In Vitro Co-administration of Dexniguldipine with Chemotherapy Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers on the design, execution, and interpretation of in vitro studies involving the co-administration of Dexniguldipine with conventional chemotherapy agents. This compound, a dihydropyridine derivative, has been identified as a potent modulator of multidrug resistance (MDR), primarily through its interaction with P-glycoprotein (P-gp)[1]. These protocols are designed to enable the robust assessment of synergistic, additive, or antagonistic interactions, and to elucidate the underlying cellular mechanisms. Methodologies cover initial cytotoxicity screening, rigorous synergy analysis using the Chou-Talalay method, and subsequent mechanistic studies including apoptosis assays.

Introduction: The Scientific Rationale

The efficacy of many chemotherapy drugs is hampered by the development of multidrug resistance (MDR), a phenomenon where cancer cells become cross-resistant to a broad range of structurally and functionally unrelated cytotoxic compounds. A primary driver of MDR is the overexpression of the ATP-binding cassette (ABC) transporter protein P-glycoprotein (P-gp), the product of the MDR1 gene[2][3]. P-gp functions as an ATP-dependent efflux pump, actively removing chemotherapeutic agents from the cell, thereby reducing their intracellular concentration and cytotoxic effect[4].

This compound, the (+)-enantiomer of niguldipine, has been shown to be a potent chemosensitizer in MDR cells[1][5][6]. Its mechanism of action is centered on its ability to directly interact with and inhibit P-gp[1][4]. By blocking this efflux pump, this compound can restore the intracellular accumulation of chemotherapy drugs in resistant cells, thus re-sensitizing them to treatment[1]. Furthermore, some studies suggest that this compound may also act as a Protein Kinase C (PKC) inhibitor, which can influence cell cycle progression and apoptosis pathways, potentially offering a secondary mechanism for synergy[7][8].

This guide provides the necessary framework to test the hypothesis that co-administering this compound with P-gp substrate chemotherapy agents will result in a synergistic cytotoxic effect, particularly in MDR-positive cancer cell lines.

Proposed Mechanism of Synergistic Action

The primary hypothesis for synergy relies on the inhibition of P-glycoprotein by this compound. This increases the bioavailability of the co-administered chemotherapeutic agent at its intracellular site of action, leading to enhanced cell death.

G cluster_membrane Cell Membrane cluster_cell Intracellular Space Pgp P-glycoprotein (P-gp) Efflux Pump Chemo_ext Chemotherapy Agent (Extracellular) Pgp->Chemo_ext Efflux from Cell (Reduces Efficacy) Chemo_target Chemotherapy Target (e.g., DNA, Microtubules) Apoptosis Apoptosis (Cell Death) Chemo_target->Apoptosis Induces Damage Chemo_ext->Pgp Enters Cell (Passive Diffusion) Chemo_ext->Chemo_target Accumulates Intracellularly Dex This compound Dex->Pgp Inhibits

Caption: Proposed mechanism of this compound-induced chemosensitization.

Experimental Design & Workflow

A systematic approach is crucial for obtaining reliable and interpretable data. The overall workflow involves determining the cytotoxic potential of each agent individually before evaluating them in combination.

Workflow start Start: Hypothesis Formulation cell_selection Step 1: Cell Line Selection (MDR+ and Parental Control) start->cell_selection ic50_determination Step 2: Single-Agent Cytotoxicity (Determine IC50 for each drug) cell_selection->ic50_determination combo_design Step 3: Combination Study Design (Constant Ratio vs. Non-Constant Ratio) ic50_determination->combo_design combo_assay Step 4: Perform Combination Cytotoxicity Assay (e.g., MTT) combo_design->combo_assay data_analysis Step 5: Synergy Analysis (Chou-Talalay Method: Calculate CI) combo_assay->data_analysis mechanistic_studies Step 6: Mechanistic Validation (Apoptosis, Cell Cycle Assays) data_analysis->mechanistic_studies conclusion Conclusion & Interpretation mechanistic_studies->conclusion

Caption: Overall experimental workflow for in vitro combination studies.

Materials & Reagents

Proper preparation and storage of all reagents are critical for reproducibility.

Reagent/MaterialRecommended SpecificationsStorage
This compound High purity (>98%); hydrochloride salt is commonStore as per manufacturer's instructions, typically at -20°C as a stock solution in DMSO. Protect from light.
Chemotherapy Agent(s) e.g., Doxorubicin, Vincristine, Paclitaxel, Epidoxorubicin. High purity (>98%).Store as per manufacturer's instructions, typically at -20°C as stock solutions in DMSO or sterile water.
Cell Lines P-gp overexpressing (e.g., NCI/ADR-RES, CCRF-ADR5000) and their parental, drug-sensitive counterparts (e.g., OVCAR-8, CCRF-CEM).Liquid Nitrogen (-196°C) for long-term storage. Standard cell culture incubator (37°C, 5% CO₂) for active cultures.
Cell Culture Medium RPMI-1640, DMEM, or other appropriate medium, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.4°C
MTT Reagent 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide. Prepare a 5 mg/mL stock in sterile PBS.4°C, protected from light.
Solubilization Buffer DMSO, or a solution of 10% SDS in 0.01 M HCl.Room Temperature
Apoptosis Assay Kit Annexin V-FITC / Propidium Iodide (PI) kit for flow cytometry.4°C, protected from light.
Phosphate-Buffered Saline (PBS) pH 7.4, sterile.Room Temperature
Dimethyl Sulfoxide (DMSO) Cell culture grade, sterile.Room Temperature
Microplates Sterile 96-well flat-bottom plates for cytotoxicity assays.Room Temperature

Protocol 1: Single-Agent Cytotoxicity Assay (IC50 Determination)

Objective: To determine the concentration of this compound and the selected chemotherapy agent that inhibits 50% of cell growth (IC50) for each cell line. This data is essential for designing the subsequent combination study.

Principle: The MTT assay is a colorimetric method that measures the metabolic activity of cells[9][10]. NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells[11].

Step-by-Step Methodology
  • Cell Seeding:

    • Culture the selected cancer cell lines (both MDR+ and parental) to ~80% confluency.

    • Trypsinize and perform a cell count using a hemocytometer or automated cell counter.

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Seeding density should allow for exponential growth over the course of the experiment without reaching confluency in the control wells[9].

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Drug Preparation and Addition:

    • Prepare serial dilutions of this compound and the chemotherapy agent in culture medium. It is recommended to use a 2-fold or 3-fold dilution series spanning a wide concentration range (e.g., 8-10 concentrations).

    • The final concentration of the vehicle (e.g., DMSO) should be constant across all wells and typically ≤0.5% to avoid solvent toxicity.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the respective drug concentrations. Include "untreated" and "vehicle control" wells. Perform each concentration in triplicate.

  • Incubation:

    • Return the plate to the incubator (37°C, 5% CO₂) and incubate for a period relevant to the cell line's doubling time and the drug's mechanism of action (typically 48-72 hours).

  • MTT Assay Procedure: [9][12]

    • After incubation, add 20 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours at 37°C. Visually inspect for the formation of purple formazan crystals.

    • Carefully aspirate the medium without disturbing the crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Place the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (OD_treated / OD_vehicle_control) * 100

    • Plot the % Viability against the log of the drug concentration.

    • Use non-linear regression (log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value for each drug in each cell line.

Protocol 2: Drug Combination and Synergy Analysis

Objective: To determine if the combination of this compound and a chemotherapy agent results in a synergistic, additive, or antagonistic effect.

Principle: The Chou-Talalay method provides a quantitative assessment of drug interactions based on the median-effect principle[13][14]. This method generates a Combination Index (CI), where:

  • CI < 1 indicates Synergy

  • CI = 1 indicates an Additive effect

  • CI > 1 indicates Antagonism [15]

This method is superior to older models because it is based on the mass-action law and is applicable across the entire dose-effect curve, not just at a single point[16][17].

Step-by-Step Methodology
  • Experimental Design (Constant Ratio):

    • Based on the IC50 values determined in Protocol 1, select a fixed molar ratio for the two drugs. A common starting point is the ratio of their IC50 values (e.g., IC50_Chemo : IC50_Dex).

    • Prepare a stock solution of the drug combination at this fixed ratio.

    • Create a serial dilution series of this combination stock. This will allow you to test the combination at various effect levels (e.g., from 10% inhibition to 90% inhibition).

  • Plate Setup and Assay:

    • Seed cells as described in Protocol 1.

    • On the same 96-well plate, set up dose-response curves for:

      • Drug A (Chemotherapy) alone

      • Drug B (this compound) alone

      • The combination of A+B at the fixed ratio

    • Ensure all conditions are performed in triplicate and include appropriate vehicle controls.

    • Perform the drug addition, incubation, and MTT assay as detailed in Protocol 1.

  • Data Analysis using the Chou-Talalay Method:

    • For each drug alone and for the combination, calculate the fraction of cells affected (Fa), where Fa = 1 - (% Viability / 100).

    • Use specialized software (e.g., CompuSyn, or custom scripts in R/Python) to perform the median-effect analysis. The software will require the dose and effect (Fa) data for each drug and the combination.

    • The software will generate:

      • Median-Effect Plots: To determine the slope (m) and the dose that produces the median effect (Dm, equivalent to IC50). A linear correlation coefficient (r) > 0.95 indicates good conformity of the data to the model[14].

      • Combination Index (CI) Values: The software calculates CI values at different effect levels (Fa).

Interpretation of Results

The output should be summarized in a table and visualized in a Fa-CI plot (also known as a Chou-Talalay plot).

Fraction Affected (Fa)Combination Index (CI)Interpretation
0.25 (25% inhibition)0.65Synergy
0.50 (50% inhibition)0.48Strong Synergy
0.75 (75% inhibition)0.31Very Strong Synergy
0.90 (90% inhibition)0.95Slight Synergy
0.95 (95% inhibition)1.05Nearly Additive

A CI value significantly below 1, particularly at clinically relevant effect levels (Fa > 0.5), provides strong evidence of a synergistic interaction.

Protocol 3: Mechanistic Validation - Apoptosis Assay

Objective: To determine if the observed synergy in cytotoxicity is due to an increase in programmed cell death (apoptosis).

Principle: Annexin V is a protein that has a high affinity for phosphatidylserine (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis[18][19]. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where the membrane integrity is compromised. Flow cytometry can then distinguish between four populations:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic/necrotic cells

  • Annexin V- / PI+: Necrotic cells (rarely seen, often an artifact)

Step-by-Step Methodology
  • Cell Treatment:

    • Seed cells in 6-well plates at an appropriate density.

    • Treat cells for 24-48 hours with:

      • Vehicle Control

      • This compound alone (e.g., at its IC25 or IC50)

      • Chemotherapy agent alone (e.g., at its IC25 or IC50)

      • The synergistic combination of both agents.

    • Rationale: Using sub-lethal or moderately lethal concentrations of the single agents helps to clearly demonstrate that the combination induces a significantly higher apoptotic response than the sum of the individual treatments.

  • Cell Harvesting:

    • Collect both adherent and floating cells to ensure all apoptotic cells are included.

    • For adherent cells, gently trypsinize, then combine with the supernatant (floating cells).

    • Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution to 100 µL of the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour.

    • Collect data for at least 10,000 events per sample.

  • Data Analysis:

    • Use flow cytometry analysis software to create quadrant plots (FITC vs. PI).

    • Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic).

    • Compare the percentage of total apoptotic cells (early + late) across the different treatment groups. A synergistic combination should show a significantly higher percentage of apoptosis compared to the single agents and the arithmetic sum of their individual effects.

References

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Sources

Application Note: High-Throughput Analysis of P-glycoprotein (P-gp) Mediated Drug Efflux Inhibition by Dexniguldipine Using Flow Cytometry

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in oncology, pharmacology, and cell biology.

Purpose: This document provides a comprehensive technical guide and detailed protocols for quantifying the inhibitory effect of Dexniguldipine on P-glycoprotein (P-gp/ABCB1)-mediated drug efflux using a flow cytometry-based assay.

Introduction: The Challenge of Multidrug Resistance and the Role of this compound

The efficacy of chemotherapy is frequently undermined by the phenomenon of multidrug resistance (MDR), where cancer cells develop simultaneous resistance to a broad spectrum of structurally and functionally distinct anticancer drugs. A primary driver of MDR is the overexpression of ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (P-gp), the product of the MDR1 (ABCB1) gene.[1][2] P-gp functions as an ATP-dependent efflux pump, actively extruding a wide variety of xenobiotics, including many chemotherapeutic agents, from the cell's interior, thereby reducing their intracellular concentration and cytotoxic effect.[3][4]

Developing modulators that can inhibit P-gp activity is a critical strategy to reverse MDR and restore chemosensitivity in resistant tumors. This compound, the (+)-enantiomer of niguldipine, is a potent dihydropyridine derivative that has been identified as a powerful modulator of multidrug resistance.[5][6][7] Mechanistic studies have demonstrated that this compound directly interacts with P-glycoprotein, competitively inhibiting its drug-binding sites and blocking the efflux pump mechanism.[5][8] This action leads to the intracellular accumulation of co-administered cytotoxic drugs, effectively resensitizing MDR cells.[5]

Flow cytometry offers a robust, sensitive, and high-throughput platform for functionally assessing P-gp activity at the single-cell level.[9][10] By utilizing fluorescent substrates of P-gp, it is possible to quantify the efflux capacity of a cell population and, consequently, to measure the inhibitory potency of compounds like this compound. This application note details a validated protocol using Calcein-AM, a widely used fluorescent P-gp substrate, to characterize the dose-dependent inhibition of P-gp by this compound.

Principle of the Flow Cytometric Drug Efflux Assay

The assay is based on the properties of a specific fluorescent dye, Calcein acetoxymethyl ester (Calcein-AM).[2][11][12]

  • Cellular Uptake and Conversion: Calcein-AM is a non-fluorescent, lipophilic compound that readily diffuses across the plasma membrane into the cell.[12][13]

  • Intracellular Trapping: Once inside, ubiquitous intracellular esterases cleave the AM group, converting the molecule into Calcein, a highly fluorescent, hydrophilic anion.[13][14] This charged form is membrane-impermeant and is effectively trapped within cells that have low or no P-gp activity, resulting in strong green fluorescence.

  • P-gp Mediated Efflux: Crucially, the non-fluorescent precursor, Calcein-AM, is an excellent substrate for the P-gp efflux pump.[2][12] In cells overexpressing P-gp (MDR-positive cells), Calcein-AM is actively transported out of the cell before it can be converted by esterases. This results in significantly lower intracellular fluorescence compared to non-resistant (parental) cells.

  • Inhibition by this compound: When MDR-positive cells are co-incubated with a P-gp inhibitor like this compound, the efflux of Calcein-AM is blocked. This allows for its intracellular accumulation and subsequent conversion to fluorescent Calcein. The resulting increase in fluorescence intensity is directly proportional to the inhibitory activity of the compound being tested.[5]

This relationship allows for a quantitative assessment of P-gp inhibition by measuring the restoration of fluorescence in P-gp-overexpressing cells.

Visualization of the Assay Principle

Assay_Principle cluster_cell Cell Cytoplasm cluster_membrane Cell Membrane Esterases Intracellular Esterases Calcein Calcein (Fluorescent) Esterases->Calcein Calcein_AM_in Calcein-AM (Non-fluorescent) Calcein_AM_in->Esterases Cleavage Pgp P-gp Efflux Pump Calcein_AM_in->Pgp Efflux Substrate Effluxed_Calcein_AM Effluxed Calcein-AM Pgp->Effluxed_Calcein_AM ATP-dependent Efflux Calcein_AM_out Calcein-AM (Extracellular) Calcein_AM_out->Calcein_AM_in Passive Diffusion This compound This compound This compound->Pgp Inhibition Gating_Strategy A 1. All Events (FSC-A vs SSC-A) B 2. Gate on Cell Population (P1) A->B C 3. Singlet Gating (FSC-H vs FSC-A) B->C D 4. Gate on Singlets (P2) C->D E 5. Viability Gating (Calcein vs PI) D->E F 6. Gate on Live Cells (PI-Negative, P3) E->F G 7. Analyze Calcein Fluorescence (Histogram of P3) F->G H 8. Report Median Fluorescence Intensity (MFI) G->H

Caption: Step-by-step gating strategy for analyzing drug efflux data.

  • Gate on Cells (P1): Use a Forward Scatter (FSC-A) vs. Side Scatter (SSC-A) plot to exclude debris and gate on the cell population of interest.

  • Gate on Singlets (P2): Use a FSC-Area vs. FSC-Height plot to exclude doublets and aggregates.

  • Gate on Live Cells (P3): Use a Calcein vs. PI plot to gate on the live, PI-negative cell population. Dead cells can non-specifically take up dyes and must be excluded.

  • Analyze Fluorescence: Generate a histogram for the Calcein channel for the live, single-cell population (P3). Record the Median Fluorescence Intensity (MFI) for each sample. The MFI is preferred over the mean as it is less sensitive to outliers.

Calculating Inhibition and Presenting Data

The activity of this compound is quantified by its ability to restore Calcein fluorescence in MDR+ cells.

Calculation of Fluorescence Accumulation Index (FAI): FAI = (MFItreated - MFIvehicle) / (MFImax_inhibition - MFIvehicle)

Where:

  • MFItreated is the MFI of MDR+ cells treated with a given concentration of this compound.

  • MFIvehicle is the MFI of MDR+ cells treated with DMSO only (basal efflux).

  • MFImax_inhibition is the MFI of MDR+ cells treated with a saturating concentration of a potent inhibitor like Verapamil (maximum achievable fluorescence).

Alternatively, the activity can be expressed as a percentage of the positive control.

Example Data Summary:

Cell LineTreatmentConcentration (µM)MFI (Calcein)% of Max Fluorescence
Parental (MDR-)Vehicle (DMSO)-1500N/A
MDR+Vehicle (DMSO)-1500%
MDR+Verapamil501200100%
MDR+This compound0.125510%
MDR+This compound1.067550%
MDR+This compound10.0114094%

Plot the % of Max Fluorescence against the log concentration of this compound to generate a dose-response curve and calculate the EC₅₀ value (the concentration required to achieve 50% of the maximal effect).

System Validation and Controls: Ensuring Trustworthy Data

Every protocol must be a self-validating system. The inclusion of proper controls is non-negotiable for data integrity.

  • Parental Cell Line (Negative Control): The MDR-negative parental cell line should exhibit high Calcein fluorescence with or without inhibitors, demonstrating that low fluorescence in the MDR+ line is specifically due to P-gp activity. [9]* MDR+ Vehicle Control (Basal Efflux): MDR+ cells treated with DMSO only establish the baseline fluorescence in the presence of active P-gp efflux.

  • MDR+ Positive Control Inhibitor (Maximal Inhibition): A well-characterized P-gp inhibitor (e.g., Verapamil, Cyclosporin A) at a saturating concentration should be used to define the maximal achievable fluorescence, representing complete P-gp inhibition. [1][15]* Viability Control: Always include a viability dye to ensure that the observed effects are due to P-gp inhibition and not cytotoxicity of the test compound.

  • Assay Validation: For rigorous drug development settings, the assay should be validated according to established guidelines, assessing parameters like precision, accuracy, and robustness. [16][17][18]

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Low signal in all samples - Insufficient dye loading (concentration/time) - Low esterase activity - Instrument settings not optimal- Optimize Calcein-AM concentration (0.1-1.0 µM) and incubation time (15-60 min). - Ensure cells are healthy and metabolically active. - Adjust PMT voltages on the flow cytometer.
High background in MDR+ cells - P-gp expression is low or has been lost in culture. - Incomplete removal of extracellular dye.- Verify P-gp expression via antibody staining or Western blot. - Ensure thorough washing steps with ice-cold PBS.
High variability between replicates - Inaccurate pipetting. - Inconsistent incubation times. - Cell clumping.- Use calibrated pipettes. - Stagger sample processing to ensure consistent timing. - Ensure single-cell suspension before analysis; filter if necessary.
Positive control (Verapamil) shows weak effect - Verapamil concentration is too low. - Verapamil stock has degraded.- Increase Verapamil concentration (up to 100 µM). - Prepare fresh Verapamil stock solution.

Conclusion

The flow cytometry-based Calcein-AM efflux assay is a powerful and highly reproducible method for characterizing the functional activity of P-gp inhibitors. This application note provides a detailed, field-proven protocol for assessing the dose-dependent inhibitory effect of this compound on P-gp. By adhering to the described methodologies, including rigorous controls and a systematic data analysis workflow, researchers can generate reliable and quantitative data crucial for the preclinical evaluation of novel MDR modulators in drug development programs.

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  • Policy Commons. (n.d.). P-Glycoprotein Activity Measurement in Multidrug-Resistant Cells: Single-Cell vs. Population Fluorescence. [Link]

  • Charles River Laboratories. (n.d.). Challenges Associated with the Development and Validation of Flow Cytometry Assays. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). This compound. Retrieved from [Link]

  • Nooter, K., et al. (1994). Modulation of multidrug resistance with this compound hydrochloride (B8509-035) in the CC531 rat colon carcinoma model. British Journal of Cancer, 69(3), 463–468. [Link]

  • Pagès, J. M., et al. (2009). Mechanisms of drug efflux and strategies to combat them: challenging the efflux pump of Gram-negative bacteria. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1794(6), 821–830. [Link]

  • Singh, A., & Mittal, R. K. (2016). Bypassing P-Glycoprotein Drug Efflux Mechanisms: Possible Applications in Pharmacoresistant Schizophrenia Therapy. BioMed Research International, 2016, 9317573. [Link]

Sources

Application Note: Quantitative Western Blot Analysis of P-glycoprotein Expression Following Dexniguldipine Treatment

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in oncology, pharmacology, and cell biology.

Purpose: This document provides a detailed, scientifically-grounded protocol for the analysis of P-glycoprotein (P-gp) expression in cultured cells after treatment with the modulator dexniguldipine. It offers both the "how" and the "why" of the experimental steps, ensuring a robust and reproducible workflow.

Scientific Introduction: The Challenge of P-glycoprotein in Drug Resistance

Multidrug resistance (MDR) remains a significant hurdle in the successful chemotherapeutic treatment of various cancers. A primary driver of this phenomenon is the overexpression of the ATP-binding cassette (ABC) transporter, P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) or ABCB1.[1] This 170 kDa transmembrane protein functions as an ATP-dependent efflux pump, actively extruding a wide range of structurally and functionally diverse anticancer drugs from the cell, thereby reducing their intracellular concentration and therapeutic efficacy.[1][2]

This compound, the R-enantiomer of niguldipine, has been identified as a potent modulator of P-gp.[3][4] It is believed to competitively bind to P-gp, thereby inhibiting its drug efflux capabilities.[3][5] However, some studies also suggest that certain protein kinase C (PKC) inhibitors, a class to which this compound belongs, can lead to decreased levels of P-glycoprotein.[6] Therefore, quantifying changes in total P-gp expression levels after this compound treatment is crucial to fully elucidate its mechanism of action—does it primarily act as a functional inhibitor, or does it also alter the total cellular pool of the P-gp transporter?

Western blotting is the gold-standard technique for quantifying the relative abundance of a specific protein within a complex biological sample. This application note details a rigorous protocol for performing Western blot analysis to precisely measure changes in P-gp expression in response to this compound treatment.

The Experimental Rationale: A Self-Validating Workflow

The protocol herein is designed to be a self-validating system. Each stage incorporates controls and rationale to ensure the final data is reliable and interpretable. The workflow is built on the principle of minimizing variability and maximizing specificity.

G cluster_0 Pre-Analytical Phase cluster_1 Analytical Phase cluster_2 Post-Analytical Phase A Cell Culture & this compound Treatment B Cell Lysis & Protein Extraction (Membrane Protein Focus) A->B Optimize dose & time C Protein Quantification (BCA Assay) B->C Ensure complete solubilization D SDS-PAGE (Size Separation) C->D Load equal protein mass E Protein Transfer (PVDF Membrane) D->E Optimize for large protein F Immunodetection (Primary & Secondary Antibodies) E->F Confirm transfer with Ponceau S G Signal Detection (Chemiluminescence) F->G Titrate antibodies H Image Acquisition I Densitometry Analysis (ImageJ/FIJI) H->I Avoid signal saturation J Normalization & Statistical Analysis I->J Normalize to loading control G cluster_pathway P-gp Modulation by this compound cluster_expression Expression Pathway Dex This compound Pgp_pump P-gp Efflux Pump Dex->Pgp_pump Inhibits Function PKC Protein Kinase C (PKC) Dex->PKC Inhibits Drug_out Drug Efflux Pgp_pump->Drug_out Pumps Out Drug Chemotherapeutic Drug Drug->Pgp_pump TF Transcription Factors PKC->TF Activates MDR1 MDR1 Gene Expression TF->MDR1 MDR1->Pgp_pump Leads to Protein Synthesis

Sources

Application Note & Protocols: Quantifying the Chemosensitizing Effect of Dexniguldipine Using Cell Viability Assays

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in oncology and pharmacology.

Abstract: Multidrug resistance (MDR) remains a significant hurdle in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein. This document provides a detailed guide on utilizing cell viability assays to investigate the chemosensitizing potential of Dexniguldipine, a potent modulator of P-glycoprotein. We delve into the mechanistic rationale for assay selection, provide step-by-step protocols for robust experimental design, and offer insights into data interpretation to empower researchers in the evaluation of novel chemosensitizing agents.

The Challenge of Multidrug Resistance and the Promise of Chemosensitization

The efficacy of many chemotherapeutic agents is hampered by the development of multidrug resistance (MDR), a phenomenon where cancer cells exhibit cross-resistance to a variety of structurally and functionally unrelated drugs.[1] A primary driver of this resistance is the overexpression of the MDR1 gene, which encodes for P-glycoprotein (P-gp), an ATP-dependent efflux pump.[1] P-gp actively transports a wide range of cytotoxic drugs out of the cancer cell, thereby reducing their intracellular concentration and therapeutic effect.[2][3]

Chemosensitizers , also known as MDR modulators, are compounds that can reverse this resistance, restoring the efficacy of conventional chemotherapeutics.[1][4] One such promising agent is This compound , the (+)-enantiomer of the dihydropyridine derivative Niguldipine.[5][6] Research has demonstrated that this compound directly interacts with P-glycoprotein, inhibiting its drug efflux function and thus resensitizing MDR cancer cells to chemotherapy.[2][7][8]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption: "Mechanism of this compound as a Chemosensitizer."

Foundational Assays for Assessing Cell Viability and Chemosensitization

To quantitatively assess the chemosensitizing effect of this compound, it is crucial to employ robust and reliable cell viability assays. These assays measure different physiological endpoints that correlate with the number of living, healthy cells. The choice of assay depends on the specific research question, cell type, and desired throughput. Here, we detail two primary categories of assays: metabolic assays and apoptosis detection assays.

Metabolic Viability Assays: Gauging the Engine of the Cell

Metabolically active cells possess enzymatic activities that can be harnessed to generate a measurable signal. These assays are often colorimetric or luminescent and are well-suited for high-throughput screening in multi-well plates.

  • MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide) Assay: This classic colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in viable cells.[9] The amount of formazan produced is proportional to the number of metabolically active cells.[10] While widely used, this assay requires a final solubilization step to dissolve the formazan crystals.[9]

  • ATP Bioluminescence Assay (e.g., CellTiter-Glo®): This assay quantifies adenosine triphosphate (ATP), the universal energy currency of the cell.[11][12] ATP is a key indicator of metabolically active cells, as it is rapidly degraded upon cell death.[13][14] The assay utilizes a thermostable luciferase enzyme that, in the presence of ATP and luciferin, produces a stable, long-lasting luminescent signal ("glow-type") that is directly proportional to the ATP concentration and, by extension, the number of viable cells.[14][15][16] This homogeneous "add-mix-measure" format is highly sensitive and ideal for high-throughput applications.[17][18]

Apoptosis Detection: Visualizing the Path to Cell Death

While metabolic assays provide a robust measure of overall viability, assays that specifically detect apoptosis can offer deeper mechanistic insights. Apoptosis, or programmed cell death, is a key mechanism by which many chemotherapeutic agents eliminate cancer cells.[19]

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is a gold standard for detecting apoptosis.[19][20] During early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[21][22] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and binds to these exposed PS residues, marking early apoptotic cells.[19][21] Propidium Iodide (PI) is a fluorescent DNA intercalating agent that is excluded by the intact membrane of live and early apoptotic cells.[19] It can only enter cells in late apoptosis or necrosis when membrane integrity is lost.[23] This dual staining allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations.[20][23]

dot graph G { layout=neato; node [shape=box, style=rounded, margin=0.2]; edge [fontsize=10];

} caption: "General Workflow for Assessing Chemosensitization."

Detailed Protocols for a Self-Validating System

The following protocols are designed to be self-validating by incorporating essential controls. It is critical to run experiments with both the multidrug-resistant (MDR) cell line and its parental, drug-sensitive counterpart to demonstrate specificity.

Protocol 1: ATP Bioluminescence Viability Assay (e.g., CellTiter-Glo®)

This protocol is optimized for a 96-well plate format and provides a rapid and sensitive measure of cell viability.

Materials:

  • MDR and parental drug-sensitive cancer cell lines

  • Complete cell culture medium

  • Chemotherapeutic agent (e.g., Doxorubicin, Vincristine)

  • This compound

  • Sterile 96-well flat-bottom opaque plates (for luminescence)

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (or equivalent)

  • Multichannel pipette

  • Luminometer

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring viability is >95% by Trypan Blue exclusion.

    • Dilute cells to an optimized seeding density (typically 5,000-10,000 cells/well) in 100 µL of complete medium per well in a 96-well opaque plate.

    • Include "medium only" wells for background control.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.

  • Treatment Application:

    • Prepare serial dilutions of the chemotherapeutic agent and this compound in complete medium at 2x the final desired concentration.

    • Set up the following treatment groups in triplicate or quadruplicate:

      • Vehicle Control (medium with DMSO or relevant solvent)

      • Chemotherapeutic agent alone (multiple concentrations)

      • This compound alone (multiple concentrations to assess intrinsic toxicity)

      • Combination: Chemotherapeutic agent + a fixed, non-toxic concentration of this compound.

    • Carefully add 100 µL of the 2x treatment solutions to the appropriate wells, bringing the final volume to 200 µL.

    • Incubate for 48-72 hours at 37°C, 5% CO₂.

  • Assay Execution:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[18]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium if medium was changed, or 200 µL to 200 µL if not).[18]

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[18]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[18]

    • Measure luminescence using a plate-reading luminometer.

Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry

This protocol provides a detailed analysis of the mode of cell death induced by the combination treatment.

Materials:

  • MDR and parental drug-sensitive cancer cell lines

  • Complete cell culture medium

  • Chemotherapeutic agent

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

    • Incubate for 24 hours.

    • Treat cells as described in Protocol 1 (Vehicle, Chemo drug, this compound, Combination). Include a positive control for apoptosis (e.g., staurosporine treatment).[22]

    • Incubate for the desired treatment period (e.g., 24, 48 hours).

  • Cell Harvesting and Staining:

    • Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant from the same well.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Wash the cells once with cold PBS and centrifuge again.[23]

    • Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.[23]

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[22]

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[23]

    • Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[21][23]

    • Add 400 µL of 1X Binding Buffer to each tube.[23]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer as soon as possible.

    • Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and quadrants correctly.

    • Acquire data for at least 10,000 events per sample.

    • Gate the cell populations to quantify:

      • Viable cells (Annexin V- / PI-)

      • Early apoptotic cells (Annexin V+ / PI-)

      • Late apoptotic/necrotic cells (Annexin V+ / PI+)

      • Necrotic cells (Annexin V- / PI+)

Data Presentation and Interpretation

Tabular Summary of IC₅₀ Values

The chemosensitizing effect can be quantified by calculating the Fold Reversal (FR) or Resistance Modulating Factor (RMF), which is the ratio of the IC₅₀ of the chemotherapeutic agent alone to the IC₅₀ of the agent in the presence of this compound.[7]

Cell LineTreatmentIC₅₀ (nM)Fold Reversal (FR)
Parental (Drug-Sensitive) Doxorubicin Alone50 ± 5.2-
Doxorubicin + 1µM this compound45 ± 4.81.1
MDR (Drug-Resistant) Doxorubicin Alone2500 ± 150-
Doxorubicin + 1µM this compound125 ± 15.520.0

Table 1: Example data from an ATP Bioluminescence Assay showing the IC₅₀ of Doxorubicin with and without this compound. A high Fold Reversal in the MDR cell line indicates significant chemosensitization.

Apoptosis Assay Data
Treatment Group (MDR Cells)% Viable Cells% Early Apoptotic% Late Apoptotic/Necrotic
Vehicle Control 94.5 ± 2.13.1 ± 0.82.4 ± 0.5
Doxorubicin (High Dose) 85.2 ± 3.58.5 ± 1.26.3 ± 1.0
This compound (1µM) 92.1 ± 2.84.2 ± 0.93.7 ± 0.7
Doxorubicin + this compound 35.6 ± 4.240.3 ± 3.824.1 ± 2.5

Table 2: Example data from an Annexin V/PI Assay. The combination treatment shows a dramatic increase in the percentage of apoptotic cells compared to either agent alone in the MDR cell line.

Conclusion

The protocols and methodologies outlined in this application note provide a robust framework for evaluating the chemosensitizing effects of this compound. By employing a combination of metabolic and apoptosis-based assays, researchers can not only quantify the reversal of multidrug resistance but also gain valuable insights into the underlying cellular mechanisms. A self-validating experimental design, incorporating both parental and resistant cell lines along with appropriate controls, is paramount for generating reliable and publishable data in the pursuit of overcoming chemoresistance in cancer therapy.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Hofmann, J., Gekeler, V., Ise, W., Scheurer, H., & Boer, R. (1993). Mechanism of action of this compound-HCl (B8509-035), a new potent modulator of multidrug resistance. Biochemical Pharmacology, 45(7), 1441-1447.
  • PMC. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • PMC. (2021). Tumor Chemosensitivity Assays Are Helpful for Personalized Cytotoxic Treatments in Cancer Patients. Retrieved from [Link]

  • Gekeler, V., Wünsch, S., Andresson, T., Hofmann, J., Boer, R., & Propper, K. E. (1998). Characterization of the this compound binding site in the multidrug resistance-related transport protein P-glycoprotein by photoaffinity labeling and mass spectrometry. Biochemistry, 37(30), 10736-10744.
  • BMG LABTECH. (n.d.). ATP bioluminescence assay for cell cytotoxicity. Retrieved from [Link]

  • Boster Bio. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • Raderer, M., & Scheithauer, W. (1993). Clinical trials of agents that reverse multidrug resistance.
  • Beck, W. T., Cirtain, M. C., Glover, C. J., Felsted, R. L., & Safa, A. R. (1996). This compound hydrochloride, a protein-kinase-C-specific inhibitor, affects the cell cycle, differentiation, P-glycoprotein levels, and nuclear protein phosphorylation in Friend erythroleukemia cells. Journal of Cancer Research and Clinical Oncology, 122(8), 465-475.
  • Qeios. (n.d.). This compound. Retrieved from [Link]

  • Gruol, D. J., King, G., & Johnson, S. A. (1998). Interaction of cytostatics and chemosensitizers with the this compound binding site on P-glycoprotein. Biochemical Pharmacology, 55(10), 1625-1633.
  • Hanauske, A. R., Nüssler, V., Scheithauer, W., & Seeber, S. (1997). Phase I and pharmacokinetic study of the P-glycoprotein modulator this compound-HCL. Annals of Oncology, 8(2), 149-154.
  • Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]

  • Marie, J. P. (1996). MDR1 reversal: criteria for clinical trials designed to overcome the multidrug resistance phenotype. Leukemia, 10 Suppl 3, S32-S38.
  • Axion Biosystems. (n.d.). The best cell viability assays to measure adoptive cell therapy potency. Retrieved from [Link]

  • PMC. (n.d.). ABC Transporters in Multidrug Resistance and Pharmacokinetics, and Strategies for Drug Development. Retrieved from [Link]

  • Nooter, K., Oostrum, R. G., De-Pinth, J. H., Rozemuller, H., & van-der-Meijden, A. P. (1994). Modulation of multidrug resistance with this compound hydrochloride (B8509-035) in the CC531 rat colon carcinoma model. British Journal of Cancer, 70(3), 424-428.
  • PubMed. (2015). Evaluating the effectiveness of cancer drug sensitization in vitro and in vivo. Retrieved from [Link]

  • Carmichael, J., DeGraff, W. G., Gazdar, A. F., Minna, J. D., & Mitchell, J. B. (1987). Evaluation of in vitro chemosensitivity using human lung cancer cell lines. NCI Monographs, (5), 107-112.
  • MDPI. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Retrieved from [Link]

  • PubMed. (2008). Specific reversal of MDR1/P-gp-dependent multidrug resistance by RNA interference in colon cancer cells. Retrieved from [Link]

  • PMC. (n.d.). Chemosensitization of tumors by resveratrol. Retrieved from [Link]

  • IIVS.org. (n.d.). Validation and Application of the KeratinoSens Assay, a Novel In Vitro Skin Sensitization Assay. Retrieved from [Link]

  • Coxwell Animal Clinic. (2020). MDR1 – Multi-Drug Sensitivity. Retrieved from [Link]

  • Wikipedia. (n.d.). P-glycoprotein. Retrieved from [Link]

  • Volm, M., Mattern, J., & Samsel, B. (1991). In vivo reversibility of multidrug resistance by the MDR-modulator this compound (niguldipine derivative B859-35) and by verapamil.

Sources

High-content screening for novel multidrug resistance modulators like Dexniguldipine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Clinical Challenge of Multidrug Resistance

Multidrug resistance (MDR) is a primary cause of treatment failure in oncology, where cancer cells develop resistance to a broad spectrum of structurally and functionally diverse chemotherapeutic agents.[1][2] A key mechanism underlying this phenomenon is the overexpression of ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (P-gp), which is encoded by the MDR1 (or ABCB1) gene.[3][4][5][6] P-gp functions as an ATP-dependent efflux pump, actively removing cytotoxic drugs from the cell, thereby reducing their intracellular concentration to sub-therapeutic levels.[7][8] This protective mechanism allows cancer cells to survive and proliferate despite chemotherapy.[9][10]

The development of MDR modulators—compounds that can inhibit the function of P-gp—represents a promising strategy to resensitize resistant tumors to conventional chemotherapy. Dexniguldipine, a dihydropyridine derivative, is a potent MDR modulator that has been shown to reverse P-gp-mediated resistance by directly interacting with the transporter.[11][12][13][14] High-content screening (HCS) offers a powerful, image-based approach to identify and characterize novel MDR modulators in a physiologically relevant cellular context.[15][16][17] HCS combines automated microscopy with sophisticated image analysis to simultaneously quantify multiple phenotypic parameters in thousands of cells, providing rich datasets for hit identification and mechanism-of-action studies.[18][19]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on establishing a robust HCS workflow to discover and validate novel MDR modulators, using the principles demonstrated by compounds like this compound.

The Scientific Rationale: Designing a Self-Validating HCS Workflow

The core of a successful HCS campaign for MDR modulators lies in a carefully designed, multi-stage process that progressively filters and validates candidate compounds. This workflow is designed to be self-validating, with each stage providing a higher level of confidence in the identified hits.

Experimental Workflow Overview

The overall strategy involves a primary screen to identify compounds that inhibit P-gp function, followed by secondary assays to confirm their ability to restore chemosensitivity in resistant cells.

HCS_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Validation cluster_2 Phase 3: Lead Characterization Primary_Screen Primary HCS: P-gp Inhibition Assay (Calcein-AM Efflux) Hit_Identification Hit Identification: Compounds increasing intracellular fluorescence Primary_Screen->Hit_Identification Image & Data Analysis Chemosensitivity Secondary Assay: Chemosensitivity Assay (Doxorubicin + Hit Compound) Hit_Identification->Chemosensitivity Advance Hits Potency_Determination IC50 Determination & Resistance Factor Calculation Chemosensitivity->Potency_Determination Dose-Response Analysis Mechanism_Studies Mechanism of Action Studies: ATPase Assays, Binding Studies Potency_Determination->Mechanism_Studies Validate Leads Lead_Optimization Lead Optimization Mechanism_Studies->Lead_Optimization

Caption: High-Content Screening workflow for MDR modulator discovery.

Part 1: Establishing the Cellular Model System

A critical prerequisite for this HCS assay is a pair of cancer cell lines: a drug-sensitive parental line and its derived multidrug-resistant counterpart that overexpresses P-gp.

Protocol 1: Development of a Drug-Resistant Cell Line

This protocol describes the generation of a resistant cell line through continuous, escalating exposure to a P-gp substrate chemotherapeutic agent (e.g., Doxorubicin or Paclitaxel).[20][21][22][23]

Materials:

  • Parental cancer cell line (e.g., human breast adenocarcinoma MCF-7 or human cervical adenocarcinoma KB-3-1)

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Chemotherapeutic agent (e.g., Doxorubicin)

  • Cell viability assay kit (e.g., MTT or CCK-8)

  • 37°C, 5% CO2 incubator

Procedure:

  • Determine IC50 of Parental Line:

    • Seed parental cells in a 96-well plate at a density of 5,000-10,000 cells/well.

    • After 24 hours, treat the cells with a serial dilution of the chemotherapeutic agent.

    • Incubate for 72 hours.

    • Assess cell viability and calculate the half-maximal inhibitory concentration (IC50).[21]

  • Induce Resistance:

    • Culture parental cells in a medium containing the chemotherapeutic agent at a starting concentration of approximately half the IC50.[20]

    • Maintain the culture, changing the medium with the drug every 2-3 days.

    • Initially, a large proportion of cells will die. Allow the surviving cells to repopulate.

    • Once the cells are proliferating steadily, gradually increase the drug concentration in a stepwise manner.[22] This process can take several months.[23]

  • Validate Resistance:

    • Periodically, perform a cell viability assay on the resistant cell population to determine the new IC50. A significant increase in IC50 compared to the parental line indicates the development of resistance.

    • Confirm P-gp overexpression using Western blot or qRT-PCR for the MDR1 gene.

    • Cryopreserve cell stocks at various stages of resistance development.

Part 2: Primary High-Content Screen for P-gp Inhibitors

The primary screen utilizes a functional assay to identify compounds that inhibit the efflux activity of P-gp. The Calcein-AM assay is a widely used, robust method for this purpose.[7][24][25]

Mechanism of the Calcein-AM Assay

Calcein-AM is a non-fluorescent, cell-permeant dye. Once inside the cell, it is cleaved by intracellular esterases to produce the highly fluorescent and cell-impermeant molecule, calcein.[7][26] Calcein itself is not a substrate for P-gp. However, in MDR cells overexpressing P-gp, the Calcein-AM precursor is actively pumped out of the cell before it can be converted.[26][27] This results in low intracellular fluorescence. A P-gp inhibitor, like this compound, will block this efflux, leading to the accumulation of Calcein-AM, its subsequent conversion to calcein, and a measurable increase in intracellular fluorescence.[7][11]

Calcein_AM_Mechanism cluster_MDR MDR Cell (No Inhibitor) cluster_MDR_Inhibited MDR Cell (+ Inhibitor) Pgp_Active P-gp (Active) Cell_MDR Low Fluorescence CalceinAM_Out Calcein-AM CalceinAM_Out->Pgp_Active Efflux Pgp_Inactive P-gp (Inhibited) Inhibitor Inhibitor (e.g., this compound) Inhibitor->Pgp_Inactive Blocks CalceinAM_In Calcein-AM Esterases Esterases CalceinAM_In->Esterases Enters Cell Calcein Calcein (Fluorescent) Esterases->Calcein Cleavage Cell_Inhibited High Fluorescence Calcein->Cell_Inhibited Accumulates

Caption: Mechanism of the Calcein-AM assay for P-gp inhibition.

Protocol 2: High-Content Calcein-AM Efflux Assay

Materials:

  • Parental and P-gp-overexpressing resistant cell lines

  • Black, clear-bottom 96- or 384-well microplates

  • Compound library (dissolved in DMSO)

  • Positive control: Verapamil or Tariquidar[28]

  • Negative control: DMSO vehicle

  • Calcein-AM (stock solution in DMSO)

  • Hoechst 33342 nuclear stain

  • High-content imaging system

Procedure:

  • Cell Seeding:

    • Seed both parental and resistant cells into separate wells of the microplates at a density that will result in an 80-90% confluent monolayer after 24-48 hours. Include wells for all controls.

    • Incubate at 37°C, 5% CO2.

  • Compound Treatment:

    • Add test compounds and controls to the appropriate wells. The final DMSO concentration should be kept low (<0.5%) to avoid toxicity.

    • Incubate for 30-60 minutes at 37°C. This allows the compounds to interact with P-gp.[7]

  • Dye Loading:

    • Add Calcein-AM to all wells to a final concentration of 0.25-1 µM.

    • Add Hoechst 33342 to all wells for nuclear counterstaining, which allows for accurate cell segmentation and counting.

    • Incubate for 30 minutes at 37°C in the dark.[7]

  • Image Acquisition:

    • Wash the cells gently with pre-warmed PBS to remove extracellular dye.

    • Acquire images using a high-content imaging system with appropriate filter sets for Hoechst (blue channel) and Calcein (green channel). Capture multiple fields per well to ensure robust statistics.

  • Image and Data Analysis:

    • Use image analysis software to identify individual cells (segmentation based on the Hoechst nuclear stain).

    • For each cell, quantify the mean fluorescence intensity of Calcein in the cytoplasm.

    • Calculate the average Calcein intensity per well.

    • Hit Criteria: Identify compounds that significantly increase Calcein fluorescence in the resistant cells, ideally restoring it to a level similar to that of the parental cells, without causing significant cell death (as determined by cell count from the nuclear stain).

Part 3: Secondary Validation - Chemosensitivity Assay

Hits from the primary screen must be validated in a secondary assay to confirm that P-gp inhibition translates into restored sensitivity to a chemotherapeutic agent.

Protocol 3: High-Content Chemosensitivity Assay

Materials:

  • Parental and resistant cell lines

  • Hit compounds from the primary screen

  • Chemotherapeutic agent (e.g., Doxorubicin, which is intrinsically fluorescent)

  • Hoechst 33342 nuclear stain

  • High-content imaging system

Procedure:

  • Cell Seeding:

    • Seed both parental and resistant cells in microplates as described in Protocol 2.

  • Compound Treatment:

    • Treat the resistant cells with a serial dilution of the hit compound in combination with a fixed, sub-lethal concentration of Doxorubicin (e.g., the IC20 for the resistant line).

    • Include control wells:

      • Resistant cells + Doxorubicin + DMSO (Negative Control)

      • Resistant cells + Doxorubicin + Verapamil (Positive Control)

      • Parental cells + Doxorubicin + DMSO

      • Untreated cells (for baseline viability)

    • Treat parental cells with the same serial dilution of Doxorubicin alone to determine its baseline cytotoxicity.

  • Incubation and Staining:

    • Incubate the plates for 48-72 hours.

    • Add Hoechst 33342 to all wells and incubate for 30 minutes.

  • Image Acquisition and Analysis:

    • Acquire images in the blue (Hoechst) and red (Doxorubicin) channels.

    • Primary Readout (Cell Viability): Segment nuclei using the Hoechst stain and count the number of surviving cells in each well.

    • Secondary Readout (Drug Accumulation): Quantify the mean Doxorubicin fluorescence intensity within the nuclei of the surviving cells. A successful MDR modulator will not only increase cell death but also increase the nuclear accumulation of Doxorubicin.

Data Presentation and Interpretation

Summarize the results in a table to compare the potency of hit compounds.

CompoundP-gp Inhibition (Primary Screen)Doxorubicin IC50 in Resistant Cells (µM)Resistance Factor (RF)¹
Vehicle (DMSO) Baseline15.225.3
Verapamil (Control) +++1.83.0
This compound (Example) +++0.91.5
Hit Compound A ++3.55.8
Hit Compound B +++1.11.8
Parental Cells (Dox only) N/A0.61.0

¹Resistance Factor (RF) = IC50 (Resistant Cells) / IC50 (Parental Cells). A lower RF indicates a more effective reversal of resistance.

Conclusion

The high-content screening workflow detailed in this application note provides a robust and reliable framework for the discovery and validation of novel multidrug resistance modulators. By combining a functional primary screen for P-gp inhibition with a secondary chemosensitivity assay, this approach ensures that identified hits are not only capable of inhibiting the target transporter but also effective at restoring the therapeutic efficacy of conventional chemotherapeutic agents in a cellular model of MDR. This methodology, exemplified by the characterization of compounds like this compound, empowers researchers to identify promising lead candidates for further preclinical and clinical development in the fight against cancer drug resistance.

References

  • Gottesman, M. M., Fojo, T., & Bates, S. E. (2002). Multidrug resistance in cancer: role of ATP-dependent transporters. Nature Reviews Cancer. Available at: [Link]

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  • Hollo, Z., Homolya, L., Davis, C. W., & Sarkadi, B. (1994). Calcein accumulation as a fluorometric indicator of multidrug transporter activity in L1210 leukemia cells. Biochimica et Biophysica Acta (BBA)-Biomembranes. Available at: [Link]

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  • Leith, C. P., et al. (1999). Both Pgp and MRP1 activities using calcein-AM contribute to drug resistance in AML. Blood. Available at: [Link]

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  • Loo, T. W., & Clarke, D. M. (2001). Characterization of the this compound binding site in the multidrug resistance-related transport protein P-glycoprotein by photoaffinity labeling and mass spectrometry. Journal of Biological Chemistry. Available at: [Link]

  • Licht, T., et al. (1993). In vivo reversibility of multidrug resistance by the MDR-modulator this compound (niguldipine derivative B859-35) and by verapamil. Cancer Research. Available at: [Link]

  • TOPTICA Photonics SE. (n.d.). High-Content Analysis. Available at: [Link]

  • Wu, C. P., et al. (2013). Screening compounds with a novel high-throughput ABCB1-mediated efflux assay identifies drugs with known therapeutic targets at risk for multidrug resistance interference. PLoS One. Available at: [Link]

  • Nooter, K., et al. (1995). Modulation of multidrug resistance with this compound hydrochloride (B8509-035) in the CC531 rat colon carcinoma model. British Journal of Cancer. Available at: [Link]

  • Gekeler, V., et al. (1993). Reversal of multidrug resistance in Friend leukemia cells by this compound-HCl. Journal of Cancer Research and Clinical Oncology. Available at: [Link]

  • Hegedus, C., et al. (2021). Selective Fluorescent Probes for High-Throughput Functional Diagnostics of the Human Multidrug Transporter P-Glycoprotein (ABCB1). International Journal of Molecular Sciences. Available at: [Link]

  • Governa, P., et al. (2020). Consensus screening for a challenging target: the quest for P-glycoprotein inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • Hall, M. D., et al. (2019). A High-Throughput Screen of a Library of Therapeutics Identifies Substrates of P-glycoprotein. bioRxiv. Available at: [Link]

  • Shukla, S., et al. (2020). A cell-based high-throughput screen identifies inhibitors that overcome P-glycoprotein (Pgp)-mediated multidrug resistance. PLoS One. Available at: [Link]

  • INDIGO Biosciences. (n.d.). Human P-Glycoprotein / MDR1 Drug Interaction Assay. Available at: [Link]

  • Wang, Y., et al. (2022). Screening potential P-glycoprotein inhibitors by combination of a detergent-free membrane protein extraction with surface plasmon resonance biosensor. Talanta. Available at: [Link]

  • Creative Bioarray. (n.d.). P-gp Inhibition Assay. Available at: [Link]

  • Kiseleva, M. V., et al. (2022). Analysis of Multiple Drug Resistance Mechanism in Different Types of Soft Tissue Sarcomas: Assessment of the Expression of ABC-Transporters, MVP, YB-1, and Analysis of Their Correlation with Chemosensitivity of Cancer Cells. Cancers. Available at: [Link]

  • Monarch, E., et al. (2018). High-throughput screening for modulators of cellular contractile force. Nature Communications. Available at: [Link]

  • BMG Labtech. (n.d.). P-glycoprotein (Pgp) inhibition assay. Available at: [Link]

  • Potts, K. T., et al. (2020). High-Content Microscopy Drug Screening Platform for Regulators of the Extracellular Digestion of Lipoprotein Aggregates by Macrophages. SLAS DISCOVERY: Advancing Life Sciences R&D. Available at: [Link]

  • Fuchs, S., et al. (2019). High-Throughput Screening for Modulators of CFTR Activity Based on Genetically Engineered Cystic Fibrosis Disease-Specific iPSCs. Stem Cell Reports. Available at: [Link]

  • Ferreira, R. J., et al. (2020). Screening of Natural Compounds as P-Glycoprotein Inhibitors against Multidrug Resistance. Pharmaceutics. Available at: [Link]

  • Bharadwaj, A., et al. (2022). Multidrug-Resistant Bacteria: Their Mechanism of Action and Prophylaxis. BioMed Research International. Available at: [Link]

  • Conte, E., et al. (1995). Reversal of multidrug resistance by new dihydropyridines with low calcium antagonist activity. Journal of Medicinal Chemistry. Available at: [Link]

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  • Gruber, S. J., et al. (2022). A Large-Scale High-Throughput Screen for Modulators of SERCA Activity. International Journal of Molecular Sciences. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Strategies for Enhancing the Oral Bioavailability of Dexniguldipine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers engaged in the development of oral dosage forms for Dexniguldipine. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the laboratory. Our goal is to provide not just protocols, but the underlying scientific rationale to empower your experimental design and overcome the significant challenge of this compound's low oral bioavailability.

Introduction: The this compound Bioavailability Challenge

This compound, the (R)-enantiomer of niguldipine, is a dihydropyridine derivative with potential as an antineoplastic agent and a modulator of multidrug resistance.[1][2][3] Despite its therapeutic promise, its clinical utility via the oral route is severely hampered by extremely low and variable bioavailability, reported to be in the range of 3-5%.[1] This poor performance is a multifactorial problem, which researchers must systematically address.

dot

Troubleshooting_Workflow Figure 2: Initial Troubleshooting Workflow Start Start: Low In Vivo Bioavailability Solubility Step 1: Assess Solubility (pH 1.2, 4.5, 6.8 buffers) Start->Solubility Dissolution Step 2: Perform In Vitro Dissolution Test (USP II) Solubility->Dissolution Result_Sol Result: Poor Solubility? Solubility->Result_Sol Permeability Step 3: Evaluate Permeability (e.g., Caco-2 cell assay) Dissolution->Permeability Result_Diss Result: Incomplete Dissolution? Dissolution->Result_Diss Result_Perm Result: High Efflux Ratio? Permeability->Result_Perm Result_Sol->Dissolution No Action_Sol Action: Solubility Enhancement (e.g., Nanonization, SEDDS) Result_Sol->Action_Sol Yes Result_Diss->Permeability No Result_Diss->Action_Sol Yes Action_Perm Action: Address Efflux (P-gp inhibitors, lipid systems) Result_Perm->Action_Perm Yes SEDDS_Mechanism Figure 3: Mechanism of SEDDS in the GI Tract cluster_0 Oral Administration cluster_1 Gastrointestinal Tract cluster_2 Absorption & Circulation SEDDS SEDDS Capsule (Drug in Oil/Surfactant) Emulsion Spontaneous Emulsification (Fine Droplets) SEDDS->Emulsion Contact with GI Fluids Digestion Lipid Digestion (Bile Salts, Lipase) Emulsion->Digestion Micelles Mixed Micelle Formation (Drug remains solubilized) Digestion->Micelles Absorption Enterocyte Absorption Micelles->Absorption Portal Portal Vein (To Liver) Absorption->Portal Lymph Lymphatic System (Bypasses Liver) Absorption->Lymph

Caption: Mechanism of bioavailability enhancement by SEDDS.

Experimental Protocol: Development of a this compound-Loaded SEDDS

  • Excipient Screening:

    • Solubility: Determine the saturation solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor EL, Tween 80), and cosolvents (e.g., Transcutol HP). Select excipients with the highest solubilizing capacity.

  • Constructing a Ternary Phase Diagram:

    • Prepare a series of formulations with varying ratios of the selected oil, surfactant, and cosolvent.

    • Visually observe the emulsification performance of each blend upon dilution with water to identify the optimal self-emulsifying region.

  • Formulation Preparation:

    • Dissolve the required amount of this compound in the oil/cosolvent mixture with gentle heating and stirring.

    • Add the surfactant and stir until a clear, homogenous mixture is formed.

  • Characterization (Self-Validating System):

    • Emulsification Time: Measure the time taken for the formulation to emulsify in a standard buffer under mild agitation. A[4] time of < 2 minutes is desirable.

    • Droplet Size Analysis: After dilution, measure the globule size and PDI. For a self-nanoemulsifying system (SNEDDS), the target is typically < 200 nm. [5] * Thermodynamic Stability: Centrifuge and perform heating/cooling cycles to ensure no phase separation or drug precipitation.

Formulation StrategyKey AdvantagesKey DisadvantagesTypical Impact on Bioavailability
Micronization Simple, established technology.Limited enhancement for very poorly soluble drugs.2-5 fold increase
Nanonization Significant increase in dissolution rate.[6][7] Can have physical stability issues (aggregation).5-20 fold increase
SEDDS/SNEDDS Bypasses dissolution, potential for lymphatic uptake.[8][9] High surfactant load can cause GI irritation.5-50 fold increase
Q4: I suspect P-glycoprotein (P-gp) efflux is limiting absorption. How can I investigate and potentially overcome this?

A4: Assessing and Mitigating Efflux Transporter Activity

P-gp is an efflux transporter in the apical membrane of enterocytes that can significantly reduce the net absorption of its substrates. G[10]iven this compound's known interaction with P-gp, this is a likely contributor to its low bioavailability.

[2][11]Investigation: In Vitro Permeability Assay

  • Expertise & Causality: The Caco-2 cell monolayer is a widely accepted in vitro model of the human intestinal epithelium that expresses P-gp transporters. B[12]y measuring the transport of this compound in both directions (Apical-to-Basolateral and Basolateral-to-Apical), one can calculate an efflux ratio. An efflux ratio greater than 2 is a strong indicator that the compound is a P-gp substrate.

[13]Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21 days until they form a differentiated monolayer.

  • Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) to confirm monolayer integrity.

  • Transport Study:

    • Add this compound to the apical (A) side and measure its appearance on the basolateral (B) side over time (A→B transport).

    • In parallel, add this compound to the B side and measure its appearance on the A side (B→A transport).

  • Analysis: Calculate the apparent permeability coefficient (Papp) for each direction.

    • Efflux Ratio = Papp (B→A) / Papp (A→B)

  • Validation: Repeat the experiment in the presence of a known P-gp inhibitor (e.g., Verapamil). A significant reduction in the efflux ratio confirms P-gp involvement.

Mitigation Strategies:

  • Formulation with P-gp Inhibiting Excipients: Many surfactants used in LBDDS, such as Kolliphor EL and Tween 80, are known to inhibit P-gp, providing a dual benefit of enhancing solubility and reducing efflux. T[14]his is a key reason why SEDDS can be particularly effective.

  • Co-administration with P-gp Inhibitors: While effective, this approach carries a higher risk of drug-drug interactions and is generally less favored during early development.

[10]***

References

  • Lipid-Based Drug Delivery Systems (LBDDS) for Bioavailability Enhancement: Formulation Strategies and Recent Advances. International Journal of Pharmaceutical Sciences. [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. ResearchGate. [Link]

  • Bioavailability and pharmacokinetic characteristics of this compound-HCl, a new anticancer drug. PubMed. [Link]

  • Applications of Nano Formulation: New Innovation in Improving Drug Delivery. LinkedIn. [Link]

  • Lipid-Based Drug Delivery Systems: Enhancing Bioavailability for Improved Therapeutic Outcomes. Walsh Medical Media. [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. [Link]

  • Improving Drug Bioavailability through Lipid-Based Delivery Methods. Longdom Publishing. [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Semantic Scholar. [Link]

  • Functional Role of P-Glycoprotein in Limiting Intestinal Absorption of Drugs: Contribution of Passive Permeability to P-Glycoprotein Mediated Efflux Transport. ACS Publications. [Link]

  • How significant is the role of P-glycoprotein in drug absorption and brain uptake?. PubMed. [Link]

  • Formulation strategies to improve the bioavailability of poorly absorbed drugs. ResearchGate. [Link]

  • Nanotechnology-based Drug Formulations for Enhanced Oral Bioavailability and Controlled Release. Hilaris Publisher. [Link]

  • Role of P-glycoprotein in pharmacokinetics: clinical implications. PubMed. [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. NIH National Center for Biotechnology Information. [Link]

  • Role of P-Glycoprotein in Pharmacokinetics. Semantic Scholar. [Link]

  • Lipid-Based Drug Delivery Systems. NIH National Center for Biotechnology Information. [Link]

  • P-glycoprotein and its role in drug-drug interactions. Australian Prescriber. [Link]

  • Lipid-Based Drug Delivery Systems. PubMed. [Link]

  • Formulation and evaluation of self-emulsifying drug delivery system for BCS Class-II Drug. Scholars Research Library. [Link]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): Transition from Liquid to Solid—A Comprehensive Review of Formulation, Characterization, Applications, and Future Trends. MDPI. [Link]

  • Self-emulsifying drug delivery systems: a novel approach to deliver drugs. NIH National Center for Biotechnology Information. [Link]

  • Development and Evaluation of Self-Emulsifying Drug-Delivery System–Based Tablets for Simvastatin, a BCS Class II Drug. Taylor & Francis Online. [Link]

  • Self-Emulsifying Drug Delivery System (SEDDS) and it's Pharmaceutical Applications. ResearchGate. [Link]

  • Overcoming Physiological Barriers: Nanocrystal Formulations for Diverse Drug Delivery Routes. Dove Medical Press. [Link]

  • Bioactive Loaded Novel Nano-Formulations for Targeted Drug Delivery and Their Therapeutic Potential. NIH National Center for Biotechnology Information. [Link]

  • NANOTECHNOLOGY BASED APPROACHES FOR ENHANCING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS. IIP Series. [Link]

  • This compound. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • What is in vitro dissolution testing?. Pion Inc. [Link]

  • In Vitro Drug Dissolution: Alternative Methods. JoVE. [Link]

  • Pharmacokinetics of the multidrug-resistance-converting drug this compound and its pyridine metabolite M-1 in the plasma, tumor, and renal tissue of tumor-bearing Wag/Rij rats. PubMed. [Link]

  • In Vitro Dissolution and Permeability Testing of Inhalation Products: Challenges and Advances. NIH National Center for Biotechnology Information. [Link]

  • Phase I and pharmacokinetic study of the P-glycoprotein modulator this compound-HCL. Onkologie. [Link]

  • This compound hydrochloride. PubChem. [Link]

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  • (+)-Niguldipine. PubChem. [Link]

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  • Invitro dissolution. Slideshare. [Link]

  • Reasons for poor oral bioavailability of poorly water soluble drugs.. ResearchGate. [Link]

  • This compound (C36H39N3O6). PubChemLite. [Link]

  • This compound hydrochloride, a protein-kinase-C-specific inhibitor, affects the cell cycle, differentiation, P-glycoprotein levels, and nuclear protein phosphorylation in Friend erythroleukemia cells. PubMed. [Link]

  • Poor oral bioavailability: Significance and symbolism. Wisdom Library. [Link]

  • Why Poor Bioavailability Is a Major Drug Development Risk. LinkedIn. [Link]

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Troubleshooting Dexniguldipine precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: Dexniguldipine Formulation >

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Challenge with this compound

This compound is a dihydropyridine derivative investigated for its activity as a calcium channel blocker and its potential to overcome multidrug resistance in cancer therapy.[1][2] As a member of the dihydropyridine class, this compound is a synthetic organic compound that is inherently hydrophobic.[3][4] This characteristic leads to a significant and common challenge for researchers: poor aqueous solubility.

More than 40% of new chemical entities are poorly soluble in water, which can lead to slow absorption, inadequate bioavailability, and precipitation during experimental work.[5] When a compound like this compound, typically dissolved in an organic solvent like Dimethyl Sulfoxide (DMSO) for stock solutions, is introduced into an aqueous buffer (e.g., PBS, cell culture media), the abrupt change in solvent polarity can cause it to crash out of solution. This guide provides a structured, question-and-answer-based approach to troubleshoot and prevent this compound precipitation, ensuring the integrity and success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound precipitated immediately when I diluted my DMSO stock into my aqueous buffer. What happened?

This is the most common issue and is a classic case of a poorly soluble drug failing to transition from a good organic solvent to a poor aqueous solvent.[6]

Primary Cause: Supersaturation and Solvent Shift.

You created a supersaturated solution the moment you added the DMSO stock to the buffer.[6] A supersaturated solution holds more solute than it can normally dissolve, making it highly unstable.[6] The high concentration of this compound in the DMSO is suddenly exposed to water, a poor solvent for it, causing the molecules to rapidly agglomerate and precipitate.

Troubleshooting Protocol:

  • Reverse the Addition: Always add the organic stock solution dropwise and slowly into the larger volume of the vigorously stirring aqueous buffer. Never add the buffer to the stock. This gradual introduction helps to disperse the drug molecules more effectively before they can aggregate.[6]

  • Control the Final Co-solvent Concentration: Ensure the final concentration of your organic co-solvent (like DMSO or ethanol) is sufficient to maintain solubility. Many dihydropyridines are sparingly soluble in aqueous buffers even with a co-solvent. For instance, Nisoldipine, a similar compound, has a solubility of only ~0.1 mg/mL in a 1:10 DMSO:PBS (pH 7.2) solution.[7] Be mindful that high concentrations of organic solvents can be toxic to cells or interfere with assays.

  • Work at Lower Concentrations: If possible, conduct your experiment at a lower final concentration of this compound. The absolute bioavailability of oral this compound is low (3-5%), indicating its solubility challenges in biological fluids.[2]

Q2: My this compound solution looked fine at first, but became cloudy and precipitated after a few hours at room temperature or 4°C. Why?

This delayed precipitation is often due to the kinetics of nucleation and crystal growth from a metastable supersaturated state.

Primary Cause: Thermodynamic Instability.

Even if you successfully create a clear solution, it may still be thermodynamically unstable. Over time, drug molecules will find each other, form nuclei, and grow into visible crystals (precipitate). This process can be accelerated by temperature changes, vibrations, or the presence of microscopic impurities that act as nucleation sites.

Troubleshooting Protocol:

  • Prepare Solutions Fresh: The most reliable practice is to prepare the final aqueous solution of this compound immediately before use. Storing dilute aqueous solutions of poorly soluble compounds is not recommended.[7]

  • Incorporate Precipitation Inhibitors: Certain polymers can interfere with crystal nucleation and growth, keeping the drug in a supersaturated state for a longer period.[8] Hydroxypropyl methylcellulose (HPMC) is a widely used and effective polymeric precipitation inhibitor.

  • Consider pH and Buffering: The solubility of many drugs is pH-dependent.[9] As a dihydropyridine derivative, this compound contains basic nitrogen atoms that can be protonated. Understanding the compound's pKa is crucial for selecting an appropriate buffer pH to maximize solubility.

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", margin="0.2,0.1", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

} caption: Troubleshooting workflow for this compound precipitation.

Advanced Formulation Strategies

If basic troubleshooting is insufficient, more advanced formulation techniques may be necessary.

Q3: How can I rationally select a buffer pH to improve the solubility of this compound?

The solubility of a weakly basic drug increases as the pH of the solution drops below its pKa, due to the formation of the more soluble protonated (charged) form.[10][11]

Strategy: pH Modification

  • Apply the Henderson-Hasselbalch Equation: This equation governs the relationship between pH, pKa, and the ratio of ionized to un-ionized drug. For a weak base, solubility increases as the pH is lowered.[9]

  • Experimental Protocol: pH-Solubility Profile:

    • Prepare a series of buffers with different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).

    • Add an excess amount of solid this compound to each buffer.

    • Agitate the samples at a constant temperature until equilibrium is reached (typically 24-48 hours).

    • Filter the samples and analyze the concentration of the dissolved drug in the supernatant using a suitable analytical method (e.g., HPLC-UV).

    • Plot solubility versus pH to find the optimal range.

dot graph { layout=neato; graph [splines=true, overlap=false, bgcolor="#F1F3F4", fontname="Arial"]; node [style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} caption: pH effect on the solubility of a weak base.

Q4: I am limited by the toxicity of organic co-solvents. Are there other solubilizing agents I can use?

Yes, cyclodextrins are a powerful and widely used alternative for enhancing the solubility of hydrophobic drugs.[12][13]

Strategy: Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[14] They can encapsulate poorly water-soluble drug molecules, like this compound, forming an inclusion complex that has significantly improved aqueous solubility and stability.[15][16]

  • Commonly Used Cyclodextrins:

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Very high aqueous solubility and low toxicity, making it suitable for a wide range of applications, including parenteral formulations.[15]

    • Sulfobutylether-β-cyclodextrin (SBE-β-CD): Used in several FDA-approved formulations to improve the solubility of poorly soluble drugs.[16]

Experimental Protocol: Preparing a this compound-Cyclodextrin Formulation

  • Prepare a Cyclodextrin Solution: Dissolve the chosen cyclodextrin (e.g., HP-β-CD) in your desired aqueous buffer to the target concentration (e.g., 10-20% w/v).

  • Prepare this compound Stock: Dissolve this compound in a minimal amount of a suitable organic solvent like ethanol or DMSO.

  • Combine and Complex: Slowly add the this compound stock solution to the stirring cyclodextrin solution.

  • Remove Organic Solvent: If the organic solvent is volatile and its presence is undesirable, it can be removed by gentle heating under a stream of nitrogen or by lyophilization.

  • Filter and Sterilize: Filter the final solution through a 0.22 µm filter to remove any potential aggregates and for sterilization.

Data Summary: Solubility of Dihydropyridines

While specific solubility data for this compound is scarce, data from structurally similar dihydropyridine calcium channel blockers can provide a useful reference for solvent selection.

CompoundSolventSolubilityReference
Nisoldipine Ethanol~3 mg/mL[7]
DMSO~30 mg/mL[7]
DMF~30 mg/mL[7]
1:10 DMSO:PBS (pH 7.2)~0.1 mg/mL[7]
Nifedipine Ethanol~3 mg/mL[17]
DMSO~30 mg/mL[17]
DMF~30 mg/mL[17]
1:10 DMSO:PBS (pH 7.2)~0.1 mg/mL[17]

Note: This data is for comparative purposes. The actual solubility of this compound must be determined experimentally.

References

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. Available at: [Link]

  • Ciobanu, A. M., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 15(7), 1987. Available at: [Link]

  • Gould, S., & Scott, R. C. (2021). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond. Molecules, 26(11), 3325. Available at: [Link]

  • American Journal of Pharmaceutics. (2024). The Use of Cyclodextrins in Pharmaceutical Formulations. American Journal of Pharmaceutics. Available at: [Link]

  • Sharma, N., & Nisco, S. (2021). Cyclodextrins and their applications in pharmaceutical and related fields. In Advances in Pharmaceutical Product Development and Research. Academic Press. Available at: [Link]

  • In-Pharma Technologist. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Available at: [Link]

  • Wikipedia. (n.d.). Cosolvent. Available at: [Link]

  • Kuntsche, J., & Bunjes, H. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 13(5), 649. Available at: [Link]

  • Dai, W.-G., Dong, L.-C., & Li, S. (2011). Inhibiting the Precipitation of Poorly Water-Soluble Drugs from Labrasol Formulations. Pharmaceutical Technology, 35(10). Available at: [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Available at: [Link]

  • Madhavi, V. (2015). solubility enhancement and cosolvency. SlideShare. Available at: [Link]

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Technical Support Center: Optimizing Dexniguldipine for Multidrug Resistance (MDR) Reversal

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers

Welcome to the technical support center for Dexniguldipine. This guide is designed for researchers, scientists, and drug development professionals who are working to overcome multidrug resistance (MDR) in cancer models. As a second-generation MDR modulator, this compound offers a potent means to resensitize cancer cells to chemotherapy, but its successful application hinges on careful experimental design and optimization.[1][2]

This resource provides foundational knowledge, detailed experimental protocols, and troubleshooting advice to help you determine the optimal concentration of this compound for maximum MDR reversal in your specific experimental system.

Section 1: Foundational Knowledge (FAQs)

This section addresses common questions about the underlying mechanisms of MDR and the role of this compound.

Q1: What is Multidrug Resistance (MDR)?

A: Multidrug resistance is a phenomenon where cancer cells become simultaneously resistant to a variety of structurally and functionally unrelated chemotherapeutic drugs, which is a major obstacle to successful cancer treatment.[2][3][4] This resistance can be intrinsic or acquired after initial exposure to chemotherapy. One of the most common mechanisms is the increased expression of ATP-binding cassette (ABC) transporters.[3][5][6]

Q2: What is P-glycoprotein (P-gp) and how does it cause MDR?

A: P-glycoprotein (P-gp), also known as Multidrug Resistance Protein 1 (MDR1) or ABCB1, is a transmembrane protein that functions as an ATP-dependent efflux pump.[7][8] It actively transports a wide range of hydrophobic drugs, including many common anticancer agents (e.g., doxorubicin, vinca alkaloids, taxanes), out of the cell.[9][10] By reducing the intracellular concentration of these drugs, P-gp prevents them from reaching their therapeutic targets, thereby rendering the cancer cells resistant to treatment.[1]

Q3: What is this compound and what is its mechanism of action in MDR reversal?

A: this compound is the (+)-enantiomer of the dihydropyridine derivative niguldipine.[11][12] It is a potent, second-generation MDR modulator that works primarily by directly interacting with P-glycoprotein.[1][13] Studies show that this compound competes for binding to P-gp, inhibiting its efflux function.[13][14] This blockade leads to the accumulation of chemotherapeutic drugs inside the resistant cancer cells, restoring their sensitivity.[13][15] Some evidence also suggests it may allosterically inhibit P-gp and, in some cell lines, decrease the overall levels of P-glycoprotein expression.[16][17]

Q4: Is this compound cytotoxic on its own?

A: this compound does possess some antiproliferative activity at certain concentrations.[16] However, its primary utility in this context is as a chemosensitizer at concentrations that are not significantly cytotoxic. For example, one study found that 2.5 µM of this compound could decrease the proliferation rate of Friend erythroleukemia cells while maintaining over 80% viability.[16] It is critical to determine the non-toxic concentration range for your specific cell line before proceeding with MDR reversal experiments.

Section 2: Experimental Design & Optimization

Optimizing this compound concentration is a two-step process: first, you must determine its intrinsic cytotoxicity, and second, you must confirm its ability to inhibit P-gp function.

Workflow for Optimizing this compound Concentration

G cluster_0 Phase 1: Determine Cytotoxicity cluster_1 Phase 2: Evaluate MDR Reversal A Select sensitive (parental) and MDR (P-gp overexpressing) cell lines B Perform Cytotoxicity Assay (e.g., MTT, SRB) with a range of this compound concentrations A->B C Calculate IC50 values and determine Maximum Non-Toxic Concentration (MNTC) B->C D Perform Functional P-gp Assay (e.g., Rhodamine 123 Accumulation) using MNTC of this compound C->D Use MNTC for subsequent experiments E Perform Chemosensitization Assay (Co-treatment of chemo drug + this compound) D->E F Calculate Resistance Modulating Factor (RMF) to quantify reversal potency E->F

Caption: Workflow for determining the optimal this compound concentration.

Q5: How do I determine the optimal, non-toxic concentration of this compound for my cell line?

A: By performing a standard cytotoxicity assay. The goal is to find the highest concentration that does not significantly affect cell viability on its own. This concentration can then be used in subsequent combination studies. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method.

Protocol: Determining this compound Cytotoxicity via MTT Assay

  • Cell Seeding: Seed your MDR and parental (sensitive) cells into separate 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Incubate overnight to allow for cell attachment.

  • Drug Preparation: Prepare a high-concentration stock of this compound in a suitable solvent like DMSO. Create a series of 2x concentrated serial dilutions in complete culture medium. Causality Note: Preparing 2x solutions allows for a 1:1 addition to the wells, minimizing solvent and volume variations.

  • Treatment: Remove the medium from the cells and add 100 µL of the prepared this compound dilutions. Include a "cells only" control and a "vehicle control" (medium with the highest concentration of DMSO used). Incubate for a period relevant to your planned chemosensitization experiments (e.g., 48-72 hours).[18]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Living cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[18] Gently shake the plate for 5-10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot viability versus this compound concentration to determine the IC50 and identify the maximum non-toxic concentration (e.g., a concentration that results in >90% cell viability).

Q6: How do I experimentally measure the MDR reversal activity of this compound?

A: By using a functional P-gp substrate accumulation assay. Rhodamine 123 is a fluorescent substrate of P-gp. In MDR cells, it is rapidly pumped out, resulting in low intracellular fluorescence. An effective P-gp inhibitor like this compound will block this efflux, leading to a dose-dependent increase in intracellular Rhodamine 123 fluorescence.[13][15]

Protocol: Rhodamine 123 Accumulation Assay

  • Cell Seeding: Seed MDR cells in a 96-well black, clear-bottom plate and allow them to attach overnight.[18] Causality Note: A black plate with a clear bottom is essential to minimize background fluorescence and light scattering while allowing for bottom-reading measurements.

  • Pre-incubation with Inhibitor: Wash the cells with PBS. Add medium containing various concentrations of this compound (centered around your predetermined non-toxic concentration) or a positive control (e.g., Verapamil). Incubate for 1 hour at 37°C.[18]

  • Rhodamine 123 Loading: Add Rhodamine 123 to a final concentration of 5 µM to each well and co-incubate for 1-2 hours at 37°C, protected from light.[18]

  • Washing: Discard the loading solution and wash the cells three times with ice-cold PBS to remove extracellular dye and stop the efflux process.[18]

  • Fluorescence Measurement: Add 100 µL of PBS to each well. Measure the intracellular fluorescence using a fluorescence microplate reader (e.g., excitation/emission ~485/528 nm) or a flow cytometer.

  • Analysis: A significant increase in fluorescence in this compound-treated cells compared to untreated cells indicates successful inhibition of P-gp.

Q7: How is the MDR reversal potency of this compound quantified?

A: By calculating the Resistance Modulating Factor (RMF) or Reversal Fold (RF). This value quantifies how effectively the modulator resensitizes the resistant cells to a specific chemotherapeutic agent. It is determined by performing cytotoxicity assays (like the MTT protocol above) with the chemotherapeutic drug both in the absence and presence of a fixed, non-toxic concentration of this compound.

The RMF is calculated using the following formula: RMF = IC50 of Chemotherapeutic Drug Alone / IC50 of Chemotherapeutic Drug + this compound

A higher RMF value indicates a more potent reversal of resistance.[13][18]

Section 3: Troubleshooting Guide

Q: I'm seeing high variability in my assay results between wells. A:

  • Uneven Cell Seeding: Ensure you have a homogenous single-cell suspension before plating. When pipetting, use reverse pipetting techniques for viscous cell suspensions to ensure consistency.[19]

  • Edge Effects: Evaporation in the outer wells of a 96-well plate can concentrate media components and drugs. Avoid using the outermost wells for critical measurements or ensure the incubator has adequate humidity.[20]

  • Inconsistent Incubation Times: Staggering the addition of reagents can lead to variability. Use a multichannel pipette for simultaneous addition of reagents like MTT or solubilizing agents.[20]

Q: I'm not observing significant MDR reversal with this compound. A:

  • Sub-optimal Concentration: The concentration of this compound may be too low. Re-evaluate your cytotoxicity data and consider testing a slightly higher, yet still non-toxic, concentration. In-vitro studies have shown efficacy at concentrations around 1 µM.[13]

  • Incorrect MDR Mechanism: Your cell line may exhibit MDR through a mechanism other than P-gp overexpression (e.g., MRP1 or ABCG2 overexpression, or altered apoptosis pathways).[21] Confirm high P-gp expression in your resistant cell line using Western Blot or qPCR. This compound is most effective against P-gp-mediated resistance.[13]

  • Incubation Time: The pre-incubation time with this compound may be too short. Try extending the pre-incubation period to 2-4 hours before adding the chemotherapeutic agent or fluorescent substrate.

Q: this compound is showing high cytotoxicity even at low concentrations in my cell line. A:

  • Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is well below toxic levels (typically <0.1%) and is consistent across all wells, including the vehicle control.[22]

  • Cell Line Sensitivity: Some cell lines may be inherently more sensitive. Perform a very fine-grained dose-response curve starting at nanomolar concentrations to precisely identify the non-toxic window.

  • Contamination: Mycoplasma or other microbial contamination can stress cells and increase their sensitivity to chemical compounds. Regularly test your cell cultures for contamination.[22][23]

Q: My Rhodamine 123 assay has very high background fluorescence. A:

  • Incomplete Washing: Ensure washing steps with ice-cold PBS are thorough to remove all extracellular dye. Insufficient washing is a primary cause of high background.

  • Autofluorescence: Cell culture media components like phenol red and fetal bovine serum can be autofluorescent. For the final measurement step, perform the reading in clear PBS or a specialized low-fluorescence buffer.[24]

  • Plate Choice: Confirm you are using a black, clear-bottom microplate designed for fluorescence assays to prevent well-to-well crosstalk and reduce background.[19]

Section 4: Data Presentation

Clear presentation of quantitative data is essential for interpreting results.

Table 1: Example Cytotoxicity Data for this compound
Cell LineThis compound IC50 (µM)Maximum Non-Toxic Conc. (MNTC) (µM)
Parental (Drug-Sensitive)> 102.5
MDR (P-gp Overexpressing)> 102.5
Note: This table shows hypothetical data where this compound has low intrinsic cytotoxicity, allowing a concentration like 2.5 µM to be used for reversal studies, consistent with published findings.[16]
Table 2: Example Chemosensitization and RMF Calculation
Cell LineTreatmentDoxorubicin IC50 (µM)Resistance Modulating Factor (RMF)
ParentalDoxorubicin Alone0.5-
MDRDoxorubicin Alone25.0-
MDRDoxorubicin + 1 µM this compound2.012.5
Note: The RMF is calculated as 25.0 / 2.0 = 12.5. A value >1 indicates sensitization. Published studies show this compound can enhance doxorubicin cytotoxicity with RMFs ranging from 8 to 42, depending on the cell line's level of resistance.[13]
Section 5: Mechanism Visualization

Understanding the mechanism of action is key to troubleshooting and experimental design.

P-glycoprotein (P-gp) Efflux and Inhibition by this compound

G cluster_MDR MDR Cell (No Inhibitor) cluster_Reversal MDR Cell + this compound membrane1 membrane2 pgp P-gp (Pump) drug_out Chemo Drug pgp->drug_out Efflux (ATP-dependent) drug_in Chemo Drug drug_in->pgp Enters Cell membrane3 membrane4 pgp_inhibited P-gp (Blocked) dex This compound dex->pgp_inhibited Inhibits drug_accum Chemo Drug (Accumulates) drug_entry Chemo Drug drug_entry->drug_accum Enters & Stays

Caption: P-gp mediated efflux and its inhibition by this compound.

References
  • Gottesman, M. M., Fojo, T., & Bates, S. E. (2002). Multidrug resistance in cancer: role of ATP-dependent transporters.
  • Juliano, R. L., & Ling, V. (1976). A surface glycoprotein modulating drug permeability in Chinese hamster ovary cell mutants. Biochimica et Biophysica Acta (BBA) - Biomembranes.
  • Choi, Y. H., & Yu, A. M. (2014). ABC transporters in multidrug resistance and pharmacokinetics, and strategies for drug development. Current medicinal chemistry.
  • Choi, C. H. (2005). ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal.
  • Sharom, F. J. (2008). ABC multidrug transporters: structure, function and role in chemoresistance. Pharmacogenomics.
  • Robey, R. W., Pluchino, K. M., Hall, M. D., Fojo, A. T., Bates, S. E., & Gottesman, M. M. (2018). Revisiting the role of ABC transporters in multidrug-resistant cancer.
  • Kim, R. B. (2002). Structure, function and regulation of P-glycoprotein and its clinical relevance in drug disposition. Journal of clinical pharmacy and therapeutics.
  • Gekeler, V., Boer, R., Ise, W., Sanders, K. H., Schachtele, C., & Beck, J. (1995). Mechanism of action of this compound-HCl (B8509-035), a new potent modulator of multidrug resistance. Biochemical pharmacology.
  • Li, Y., Yuan, H., Yang, K., Xu, W., Tang, W., & Li, X. (2010). The structure and functions of P-glycoprotein. Current medicinal chemistry.
  • Wikipedia. P-glycoprotein. Wikipedia.
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  • Choudhary, S., & Zhang, Q. (2017). Structures of P-glycoprotein reveal its conformational flexibility and an epitope on the nucleotide-binding domain.
  • Bitesize Bio. (2024).
  • Gieseler, F., Biersack, H., Brieden, T., Manderschied, A., & Noll, T. (1996). This compound hydrochloride, a protein-kinase-C-specific inhibitor, affects the cell cycle, differentiation, P-glycoprotein levels, and nuclear protein phosphorylation in Friend erythroleukemia cells. Journal of cancer research and clinical oncology.
  • National Center for Biotechnology Inform
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  • Hofmann, J., Gekeler, V., Ise, W., & Beck, J. (1994). In vivo reversibility of multidrug resistance by the MDR-modulator this compound (niguldipine derivative B859-35) and by verapamil.
  • Gekeler, V., Ise, W., Sanders, K. H., Schachtele, C., & Beck, J. (1998). Characterization of the this compound binding site in the multidrug resistance-related transport protein P-glycoprotein by photoaffinity labeling and mass spectrometry. The Journal of biological chemistry.
  • Shukla, S., Ohja, A., & Patel, B. A. (2013). P-glycoprotein Inhibition for Optimal Drug Delivery. Drug designing.
  • Promega Corporation. (2021).
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  • Labeed, F. H., Coley, H. M., Thomas, H., & Hughes, M. P. (2003). Assessment of multidrug resistance reversal using dielectrophoresis and flow cytometry. Biophysical journal.
  • Seres, E., Ocsovszki, I., & Molnár, J. (2023). Reversal of Multidrug Resistance by Symmetrical Selenoesters in Colon Adenocarcinoma Cells.
  • Ferry, D. R., Russell, M. A., & Cullen, M. H. (1994). This compound-HCl is a potent allosteric inhibitor of [3H]vinblastine binding to P-glycoprotein of CCRF ADR 5000 cells. European journal of pharmacology.
  • Beck, J., Handl, S., & Gekeler, V. (1998). Interaction of cytostatics and chemosensitizers with the this compound binding site on P-glycoprotein. Naunyn-Schmiedeberg's archives of pharmacology.
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Technical Support Center: Navigating the Complex Cellular Activities of Dexniguldipine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers utilizing Dexniguldipine in cellular assays. This compound, the (+)-enantiomer of Niguldipine, is a potent L-type calcium channel blocker. However, its utility in precisely probing cellular physiology is complicated by significant off-target activities. This guide is designed to provide you, the researcher, with the expertise and practical methodologies to identify, understand, and control for these off-target effects, ensuring the integrity and accurate interpretation of your experimental data.

The Challenge: A Multi-Target Profile

This compound's pharmacological profile extends beyond its intended target. At concentrations often used in cellular assays, it can engage with multiple other proteins, leading to a variety of cellular responses that may be mistakenly attributed to L-type calcium channel blockade. Understanding this multi-target reality is the first step toward robust experimental design.

The primary on-target and key off-target activities of this compound are summarized below:

TargetActivityPotency (Ki/IC50)Key Cellular Consequence
L-type Calcium Channels Antagonist (On-Target) Ki: 45 - 140 pM [1]Inhibition of Ca2+ influx
P-glycoprotein (P-gp/MDR1)InhibitorEffective at ~1-2.5 µM[2]Reversal of multidrug resistance, altered drug accumulation
Protein Kinase C (PKC)InhibitorEffective at ~2.5 µM[2]Altered cell proliferation, differentiation, and signaling
Alpha-1A AdrenoceptorsAntagonistKi: 52 pM[1]Modulation of intracellular signaling pathways

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues and questions that arise when using this compound in cellular assays.

Q1: I'm using this compound to block L-type calcium channels, but I'm seeing unexpected changes in cell proliferation. What could be happening?

A1: While L-type calcium channels can play a role in cell proliferation, it is highly likely that the observed effects are due to this compound's off-target inhibition of Protein Kinase C (PKC)[2]. At a concentration of 2.5 µM, this compound has been shown to significantly decrease the rate of proliferation in certain cell lines[2]. This concentration is significantly higher than that required to block L-type calcium channels.

Troubleshooting Steps:

  • Dose-Response Analysis: Perform a detailed dose-response curve for the anti-proliferative effect. If the IC50 for proliferation inhibition is in the micromolar range, it is more consistent with PKC inhibition than L-type calcium channel blockade.

  • Use a Specific PKC Inhibitor: As a positive control for the off-target effect, treat your cells with a more specific PKC inhibitor, such as Ro31-8220[3]. If you observe a similar anti-proliferative effect, it strengthens the hypothesis that this compound is acting via PKC.

  • Use a Structurally Different L-type Calcium Channel Blocker: Employ a control compound from a different chemical class that also blocks L-type calcium channels but is not known to inhibit PKC, such as Verapamil or Diltiazem[4]. If these compounds do not replicate the anti-proliferative effect at concentrations that block calcium influx, it further points to an off-target mechanism for this compound.

Q2: My cells are showing increased sensitivity to a chemotherapeutic agent when I co-administer this compound. Is this related to calcium signaling?

A2: It is more probable that this effect is due to the inhibition of P-glycoprotein (P-gp), a multidrug resistance transporter[5]. This compound is a known modulator of multidrug resistance and can increase the intracellular accumulation of P-gp substrate drugs, thereby enhancing their cytotoxicity[2][6].

Troubleshooting Workflow:

cluster_0 Observed Effect cluster_1 Hypothesis: P-gp Inhibition cluster_2 Interpretation A Increased Chemotherapeutic Sensitivity with this compound B Perform Rhodamine 123 Efflux Assay A->B C Include Verapamil as a Positive Control B->C D Increased Rhodamine 123 retention with this compound? B->D E Yes: P-gp inhibition is likely the cause. D->E Yes F No: Consider other mechanisms. D->F No cluster_0 Experimental Groups cluster_1 Assay Readouts A Vehicle Control B This compound (Dose-Response) G Calcium Flux Assay B->G H Rhodamine 123 Efflux Assay B->H I PKC Activity Assay B->I J Cell Proliferation/Cytotoxicity Assay B->J C Selective L-type Ca2+ Channel Blocker (e.g., a different dihydropyridine) C->G C->J D Selective P-gp Inhibitor (e.g., Tariquidar) D->H D->J E Selective PKC Inhibitor (e.g., Ro31-8220) E->I E->J F Selective α1-Adrenoceptor Antagonist (e.g., Prazosin) F->J

Caption: Experimental design for target deconvolution.

By comparing the effects of this compound across these assays with the effects of the selective control compounds, you can attribute the observed cellular phenotype to the specific target(s) being modulated.

Experimental Protocols

Protocol 1: P-glycoprotein Activity Assessment using Rhodamine 123 Efflux Assay

This protocol is adapted from established methods for measuring P-gp activity.

Materials:

  • P-gp overexpressing cell line (e.g., MCF7/ADR) and its parental cell line (e.g., MCF-7)

  • Rhodamine 123 (stock solution in DMSO)

  • This compound

  • Verapamil (positive control P-gp inhibitor) [7][8]* Tariquidar (selective P-gp inhibitor as an alternative control) [9]* Cell culture medium (serum-free for the assay)

  • PBS (ice-cold)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader or flow cytometer

Procedure:

  • Cell Seeding: Seed both the P-gp overexpressing and parental cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Pre-incubation:

    • Prepare serial dilutions of this compound, Verapamil, and a vehicle control in serum-free medium.

    • Remove the culture medium from the cells and add the compound dilutions.

    • Incubate for 30-60 minutes at 37°C.

  • Rhodamine 123 Loading:

    • Add Rhodamine 123 to each well to a final concentration of 1-5 µM.

    • Incubate for 30-60 minutes at 37°C, protected from light.

  • Washing:

    • Gently aspirate the loading solution.

    • Wash the cells twice with ice-cold PBS to stop the efflux.

  • Fluorescence Measurement:

    • Add fresh PBS to the wells.

    • Measure the intracellular fluorescence using a plate reader (Ex/Em ~507/529 nm) or analyze the cells by flow cytometry (FITC channel).

Expected Results: In P-gp overexpressing cells, this compound and Verapamil should increase the intracellular accumulation of Rhodamine 123 compared to the vehicle control, indicating P-gp inhibition. The parental cell line should show high Rhodamine 123 accumulation regardless of treatment.

Protocol 2: General Protein Kinase C (PKC) Activity Assay

This is a generalized protocol; specific kits are commercially available and their instructions should be followed. This protocol is based on the principle of measuring the phosphorylation of a PKC-specific substrate.

Materials:

  • Cell lysate from cells treated with this compound, a specific PKC inhibitor (e.g., Staurosporine)[10][11], and a vehicle control.

  • PKC assay kit (containing PKC substrate peptide, ATP, and reaction buffers)

  • [γ-³²P]ATP (for radioactive assays) or phosphospecific antibodies (for non-radioactive assays)

  • Phosphocellulose paper or ELISA plates

  • Scintillation counter or plate reader

Procedure:

  • Cell Lysis: Lyse the treated cells according to the assay kit's instructions to obtain the protein extract.

  • Kinase Reaction:

    • In a microcentrifuge tube, combine the cell lysate, the PKC substrate peptide, and the reaction buffer.

    • Initiate the reaction by adding Mg²⁺/ATP (containing [γ-³²P]ATP for radioactive assays).

    • Incubate at 30°C for 10-20 minutes.

  • Stopping the Reaction and Detection:

    • Radioactive method: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

    • Non-radioactive method: Use an ELISA-based format with a phosphospecific antibody that recognizes the phosphorylated substrate.

Expected Results: this compound and Staurosporine should show a decrease in the phosphorylation of the PKC substrate compared to the vehicle control, indicating PKC inhibition.

References

  • Boer, R., et al. (1989). (+)-Niguldipine binds with very high affinity to Ca2+ channels and to a subtype of alpha 1-adrenoceptors. European Journal of Pharmacology, 172(1), 131-145.
  • Gschwendt, M., et al. (1994). Staurosporine, a non-specific PKC inhibitor, induces keratinocyte differentiation and raises intracellular calcium, but Ro31-8220, a specific inhibitor, does not. Journal of Cellular Physiology, 159(2), 324-330.
  • Taylor, C. R., et al. (2023). Prazosin. In StatPearls.
  • Dr. Oracle. (2025). What is the drug class of Prazosin (alpha-1 adrenergic receptor antagonist)?.
  • Davey, M. J. (1982). The pharmacology of prazosin, an alpha 1-adrenoceptor antagonist and the basis for its use in the treatment of essential hypertension. Clinical and Experimental Hypertension. Part A, Theory and Practice, 4(1-2), 47-59.
  • Pharmacology of Prazosin (Minipress); Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025). YouTube.
  • Wong, H. L., et al. (1988). Staurosporine inhibits protein kinase C and prevents phorbol ester-mediated leukotriene D4 receptor desensitization in RBL-1 cells. Molecular Pharmacology, 33(5), 537-542.
  • Demidenko, Z. N., & Blagosklonny, M. V. (2009). Induction of Apoptosis by Staurosporine Involves the Inhibition of Expression of the Major Cell Cycle Proteins at the G2/M Checkpoint Accompanied by Alterations in Erk and Akt Kinase Activities. Anticancer Research, 29(1), 3-10.
  • Dr. Oracle. (2025). What is the mechanism of action of prazosin (alpha-1 adrenergic blocker)?.
  • Science.gov. (n.d.). pkc inhibitor staurosporine: Topics by Science.gov.
  • Minneman, K. P., & Han, C. (1989). Niguldipine discriminates between alpha 1-adrenoceptor-mediated second messenger responses in rat cerebral cortex slices. European Journal of Pharmacology, 172(3), 327-330.
  • Minneman, K. P., & Han, C. (1989).
  • Glossmann, H., et al. (1989). Stereoselective Binding of Niguldipine Enantiomers to Alpha 1A-adrenoceptors Labeled With [3H]5-methyl-urapidil. European Journal of Pharmacology, 170(1-2), 113-120.
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Technical Support Center: Managing Cardiovascular Side Effects of Dexniguldipine in vivo

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Dexniguldipine. This guide is designed for researchers, scientists, and drug development professionals to effectively manage the cardiovascular side effects of this compound during in vivo experiments. Drawing from established principles of cardiovascular pharmacology and specific data on related compounds, this resource provides practical, in-depth guidance to ensure the integrity and success of your research.

Introduction to this compound's Cardiovascular Profile

This compound is the (+)-enantiomer of Niguldipine, a dihydropyridine derivative.[1][2] While its primary investigated role is a potent modulator of multidrug resistance in cancer, its chemical structure places it within the class of L-type calcium channel blockers.[3][4] This class of drugs is well-known for its cardiovascular effects, which are a critical consideration in preclinical in vivo studies.[5] The racemic mixture, Niguldipine, has been shown to induce a dose-dependent decrease in systolic and diastolic blood pressure, leading to an increase in heart rate and cardiac output in canine models.[6] It also demonstrates a pronounced vasodilating effect on the coronary vascular bed.[6] Therefore, researchers using this compound should be prepared to observe and manage similar cardiovascular responses.

Frequently Asked Questions (FAQs)

Q1: What are the expected cardiovascular side effects of this compound in vivo?

A1: Based on its classification as a dihydropyridine calcium channel blocker and data from the racemic mixture Niguldipine, the primary cardiovascular side effects to anticipate are dose-dependent hypotension (a decrease in blood pressure) and reflex tachycardia (a compensatory increase in heart rate).[5][6] Peripheral edema may also be observed with chronic administration, though this is less common in acute experimental settings.[7]

Q2: How does this compound cause these cardiovascular effects?

A2: this compound, like other dihydropyridines, is expected to block L-type calcium channels in the vascular smooth muscle.[5] This inhibition of calcium influx leads to vasodilation (relaxation of the blood vessels), resulting in a decrease in systemic vascular resistance and, consequently, a drop in blood pressure.[5] The subsequent reflex tachycardia is a physiological response mediated by the baroreceptor reflex, which attempts to compensate for the drop in blood pressure by increasing heart rate and cardiac output.[8]

Q3: At what dose should I expect to see cardiovascular side effects?

A3: The dose at which cardiovascular effects become apparent will vary depending on the animal model, route of administration, and the specific experimental conditions. In a study with Niguldipine in anesthetized open-chest dogs, intravenous doses of 0.01, 0.025, and 0.5 µmol/kg all induced a dose-dependent decrease in blood pressure and a subsequent increase in heart rate.[6] It is crucial to perform a dose-response study to determine the therapeutic window for your specific model and experimental goals.

Q4: Can I prevent reflex tachycardia without affecting the primary efficacy of this compound?

A4: In many cases, yes. The management of reflex tachycardia is a common challenge with dihydropyridine calcium channel blockers. Co-administration of a beta-blocker, such as metoprolol, is a standard approach to mitigate the increase in heart rate.[8][9] Beta-blockers work by blocking the effects of catecholamines on the heart, thereby controlling the heart rate.[8] The choice and dose of the beta-blocker should be carefully considered to avoid confounding effects on your primary endpoints.

Q5: What are the key cardiovascular parameters I should monitor during my in vivo study?

A5: Continuous monitoring of arterial blood pressure and heart rate is essential.[10] Depending on the complexity of your study, you may also consider monitoring cardiac output, electrocardiogram (ECG) for any rhythm disturbances, and left ventricular pressure to assess contractility.[11] Telemetry systems are highly recommended for conscious, freely moving animals to obtain the most accurate and continuous data.[12]

Troubleshooting Guide

Issue 1: Severe Hypotension

Symptoms: A rapid and significant drop in mean arterial pressure (>20-30% from baseline) immediately following this compound administration. This may be accompanied by signs of poor perfusion.

Potential Causes:

  • Dose is too high: The administered dose of this compound exceeds the tolerability of the animal model.

  • Rapid administration: A bolus injection can lead to a rapid peak plasma concentration and an exaggerated hypotensive effect.

  • Interaction with anesthesia: Some anesthetics can potentiate the hypotensive effects of calcium channel blockers.

Solutions:

StepActionRationale
1 Reduce the Dose: Lower the dose of this compound in subsequent experiments.To find a dose that achieves the desired therapeutic effect without causing excessive hypotension.
2 Slow Infusion: Administer this compound as a slow intravenous infusion rather than a bolus injection.This will result in a more gradual increase in plasma concentration, allowing the cardiovascular system to better compensate.
3 Review Anesthetic Protocol: If using anesthesia, select an agent with minimal cardiovascular depressant effects.To avoid synergistic hypotensive effects.
4 Fluid Support: In acute situations of severe hypotension, administration of intravenous fluids (e.g., saline) can help to restore blood volume and pressure.[9]To counteract the vasodilation-induced drop in pressure.
5 Consider Vasopressors: In extreme cases, a vasopressor agent may be required to counteract the vasodilation. This should be a last resort and its potential to interfere with the study must be carefully considered.[13]To pharmacologically increase vascular tone.
Issue 2: Pronounced and Sustained Reflex Tachycardia

Symptoms: A significant and persistent increase in heart rate (>30% from baseline) following this compound administration, which may compromise cardiac function over time.

Potential Causes:

  • Baroreceptor Reflex Activation: A direct and expected consequence of the vasodilation and subsequent drop in blood pressure.[8]

  • Inadequate Anesthetic Depth: In anesthetized animals, light anesthesia can lead to an exaggerated sympathetic response.

Solutions:

StepActionRationale
1 Co-administer a Beta-Blocker: Administer a beta-blocker, such as metoprolol (starting dose of 25-50 mg/kg orally twice daily in some models, adjust for your specific model and route), prior to or concurrently with this compound.[8][9]To specifically block the beta-adrenergic receptors in the heart that mediate the tachycardic response.
2 Use a Long-Acting Formulation (if applicable): If available, a slow-release formulation of this compound may produce a more gradual onset of vasodilation, leading to a less pronounced reflex tachycardia.[14]To minimize rapid fluctuations in plasma drug concentration.
3 Ensure Adequate Anesthesia: In anesthetized studies, ensure a stable and adequate plane of anesthesia to minimize sympathetic nervous system activation.To reduce confounding physiological responses.

Experimental Protocols

Protocol 1: In Vivo Cardiovascular Monitoring in a Rodent Model

This protocol outlines a standard procedure for monitoring cardiovascular parameters in a rodent model treated with this compound using telemetry.

Materials:

  • This compound

  • Vehicle solution

  • Implantable telemetry transmitter (for blood pressure and ECG)

  • Surgical tools for implantation

  • Data acquisition system

  • Animal housing with receiver plates

Procedure:

  • Surgical Implantation: Surgically implant the telemetry transmitter according to the manufacturer's instructions. Typically, the blood pressure catheter is inserted into the carotid artery or abdominal aorta, and the ECG leads are placed subcutaneously.

  • Recovery: Allow the animals to recover from surgery for at least 7-10 days. Ensure they have returned to their normal circadian rhythms and body weight.

  • Baseline Recording: Record baseline cardiovascular data (blood pressure, heart rate, ECG) for at least 24-48 hours prior to this compound administration to establish a stable baseline.

  • Dosing: Prepare the this compound solution in the appropriate vehicle. Administer the drug via the desired route (e.g., oral gavage, intravenous injection). Administer vehicle to the control group.

  • Data Acquisition: Continuously record cardiovascular parameters for a predetermined period post-dosing (e.g., 24 hours).

  • Data Analysis: Analyze the data to determine the effects of this compound on mean arterial pressure, heart rate, and any ECG parameters of interest. Compare the changes to the baseline and the vehicle-treated group.

Visualizations

Diagram 1: Mechanism of this compound-Induced Vasodilation and Reflex Tachycardia

This compound This compound LTypeCaChannel L-Type Calcium Channel (Vascular Smooth Muscle) This compound->LTypeCaChannel Blocks CaInflux Decreased Ca2+ Influx LTypeCaChannel->CaInflux Vasodilation Vasodilation CaInflux->Vasodilation MAP Decreased Mean Arterial Pressure Vasodilation->MAP Baroreceptors Baroreceptor Activation MAP->Baroreceptors SNS Increased Sympathetic Nervous System Activity Baroreceptors->SNS HeartRate Increased Heart Rate (Reflex Tachycardia) SNS->HeartRate

Caption: this compound's proposed mechanism of cardiovascular action.

Diagram 2: Troubleshooting Workflow for Severe Hypotension

Start Severe Hypotension Observed CheckDose Is the dose appropriate? Start->CheckDose CheckAdmin Was administration a rapid bolus? CheckDose->CheckAdmin Yes ReduceDose Reduce this compound Dose CheckDose->ReduceDose No CheckAnesthesia Is anesthesia a contributing factor? CheckAdmin->CheckAnesthesia No SlowInfusion Use Slow Infusion CheckAdmin->SlowInfusion Yes FluidSupport Administer IV Fluids CheckAnesthesia->FluidSupport Yes Resolved Hypotension Managed ReduceDose->Resolved SlowInfusion->Resolved ReviewAnesthesia Review Anesthetic Protocol ReviewAnesthesia->FluidSupport FluidSupport->Resolved

Caption: A decision-making workflow for managing severe hypotension.

References

  • Hofmann, J., Gekeler, V., Ise, W., Scheurer, S., & Boer, R. (1993). Mechanism of action of this compound-HCl (B8509-035), a new potent modulator of multidrug resistance. Biochemical Pharmacology, 45(10), 2063-2068.
  • Al-Shorbagy, M. Y., & El-Kadi, A. O. (2022). Cardiovascular disease models: A game changing paradigm in drug discovery and screening. Biomedicine & Pharmacotherapy, 153, 113337.
  • Guth, B. D. (2007). Preclinical Cardiovascular Risk Assessment in Modern Drug Development. Toxicological Sciences, 97(1), 4-20.
  • Qeios. (n.d.). This compound. Qeios.
  • Sirker, A., Missouris, C. G., & MacGregor, G. A. (2001). Dihydropyridine calcium channel blockers and peripheral side effects. Journal of Human Hypertension, 15(10), 745-746.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6918097, (+)-Niguldipine. PubChem.
  • WuXi AppTec. (n.d.). Cardiovascular Diseases Models. WuXi Biology.
  • Gollapudi, S., Patel, K., & Dhalla, N. S. (1995). This compound hydrochloride, a protein-kinase-C-specific inhibitor, affects the cell cycle, differentiation, P-glycoprotein levels, and nuclear protein phosphorylation in Friend erythroleukemia cells. Molecular and Cellular Biochemistry, 148(1), 1-10.
  • Dr. Oracle. (2025, August 23). How to manage reflex tachycardia. Dr. Oracle.
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Technical Support Center: Strategies for Improving the Solubility of Dexniguldipine in In Vitro Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the challenges of working with Dexniguldipine, a highly hydrophobic dihydropyridine derivative, in in vitro experimental settings. Our focus is to provide scientifically sound strategies to achieve and maintain the desired concentrations of this compound in your aqueous experimental systems, ensuring the reliability and reproducibility of your results.

Understanding the Challenge: The Physicochemical Profile of this compound

The hydrochloride salt of this compound is often used in research, which can offer some improvement in aqueous solubility compared to the free base.[3][4][5] However, even in this form, achieving and maintaining high concentrations in physiological buffers and cell culture media can be challenging.

While a definitive pKa value for this compound is not published, the dihydropyridine ring itself is a weak base.[3] The overall pKa of the molecule will be influenced by its various functional groups. Understanding the pKa is crucial as it dictates the ionization state of the compound at a given pH, which in turn significantly affects its solubility.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and issues encountered when working with this compound.

Q1: I've dissolved this compound in DMSO to make a stock solution, but it precipitates immediately when I add it to my cell culture medium. What's happening and how can I fix it?

This phenomenon, often called "crashing out," is a common issue with highly hydrophobic compounds.[6] It occurs because the compound is soluble in the organic solvent (DMSO) but not in the aqueous environment of the cell culture medium. When the DMSO stock is diluted in the medium, the solvent environment changes drastically, causing the poorly soluble drug to precipitate.

Troubleshooting Steps:

  • Reduce the Final Concentration: The most straightforward solution is to lower the final working concentration of this compound in your assay to a level below its aqueous solubility limit.

  • Optimize the Dilution Method: Instead of adding the stock solution directly to the full volume of medium, try a stepwise or serial dilution.[7] Add the stock solution to a small volume of pre-warmed (37°C) medium while gently vortexing. This gradual change in the solvent environment can sometimes prevent immediate precipitation.

  • Lower the Stock Concentration: If you are using a very high concentration stock solution (e.g., >50 mM), try preparing a lower concentration stock (e.g., 10 mM). This will require adding a larger volume to your medium to achieve the same final concentration, but the more gradual dilution may prevent precipitation.

  • Keep the Final DMSO Concentration Low: While DMSO is an excellent solvent for this compound, high final concentrations can be toxic to cells.[6][8] Aim for a final DMSO concentration of less than 0.5%, and ideally below 0.1%.[8] Most cell lines can tolerate up to 0.5% DMSO, but primary cells are often more sensitive.[8]

Q2: My this compound solution looks fine initially, but after a few hours or days in the incubator, I see a precipitate. What could be the cause?

Delayed precipitation can be due to several factors:

  • Compound Instability: this compound, like other dihydropyridines, can be sensitive to light and temperature, which may lead to degradation and precipitation over time.

  • Interaction with Media Components: The compound may slowly interact with salts, proteins (especially in serum-containing media), or other components in the culture medium to form insoluble complexes.[6]

  • pH Changes: Cellular metabolism can alter the pH of the culture medium over time. If this compound's solubility is pH-dependent, a shift in pH could cause it to precipitate.[6]

  • Evaporation: In long-term experiments, evaporation of water from the culture plates can increase the concentration of all components, including this compound, potentially exceeding its solubility limit.

Preventative Measures:

  • Prepare Fresh Solutions: Prepare your final working solutions of this compound immediately before use.

  • Protect from Light: Dihydropyridine derivatives can be light-sensitive. Protect your stock and working solutions from light by using amber vials or wrapping them in foil.

  • Monitor Media pH: Regularly monitor the pH of your culture medium, especially in dense cultures or long-term experiments.

  • Ensure Proper Humidification: Maintain proper humidity in your incubator to minimize evaporation.

Q3: Can I use other solvents besides DMSO?

While DMSO is the most common choice, other organic solvents can be used. Ethanol is another option, though it can also exhibit cytotoxicity.[9] The choice of solvent will depend on the specific requirements of your experiment and the tolerance of your cell line. If you choose an alternative solvent, it is crucial to perform a vehicle control to assess its effect on your cells.

In-Depth Troubleshooting Guides & Protocols

For more persistent solubility issues, the following strategies can be employed.

Strategy 1: The Co-Solvent Approach

This is the most common and straightforward method. The principle is to use a water-miscible organic solvent to first dissolve this compound before diluting it into the aqueous medium.

Recommended Co-Solvent: Dimethyl Sulfoxide (DMSO)

DMSO is a powerful aprotic solvent capable of dissolving many hydrophobic compounds.

  • Weighing the Compound: Accurately weigh the desired amount of this compound hydrochloride powder in a sterile microfuge tube.

  • Adding DMSO: Add the appropriate volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

  • Dissolution: Vortex the solution vigorously until the compound is completely dissolved. Gentle warming (to 37°C) or brief sonication in a water bath can aid dissolution.

  • Sterilization: If necessary, sterilize the stock solution by filtering it through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile, amber cryovials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.[7] Most compounds in DMSO are stable for at least a month at -20°C and up to 6 months at -80°C.[7]

G start Start: High Concentration This compound Stock in DMSO prewarm Pre-warm cell culture medium to 37°C start->prewarm intermediate_dilution Perform an intermediate dilution in a small volume of pre-warmed medium prewarm->intermediate_dilution vortex Gently vortex during dilution intermediate_dilution->vortex final_dilution Add the intermediate dilution to the final volume of cell culture medium vortex->final_dilution observe Visually inspect for any precipitation final_dilution->observe success Solution is clear. Proceed with experiment. observe->success No troubleshoot Precipitation observed. Go to Troubleshooting. observe->troubleshoot Yes

Caption: Workflow for diluting a DMSO stock solution.

Strategy 2: Utilizing Surfactants

Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC).[10] The hydrophobic cores of these micelles can encapsulate poorly soluble drugs, increasing their apparent solubility in water.[9]

Recommended Surfactant: Polysorbate 80 (Tween 80)

Tween 80 is a non-ionic surfactant commonly used in pharmaceutical formulations and is generally well-tolerated by cells at low concentrations.[11] The CMC of Tween 80 is approximately 0.015 mM.[12]

This protocol involves creating a mixed-micelle formulation.

  • Initial Dissolution in DMSO: Prepare a concentrated stock solution of this compound in DMSO as described in Strategy 1.

  • Prepare a Tween 80 Solution: Prepare a sterile aqueous solution of Tween 80 at a concentration well above its CMC (e.g., 1-5% w/v).

  • Formation of the Formulation: a. In a sterile tube, add a small volume of the this compound/DMSO stock solution. b. Slowly add the Tween 80 solution to the DMSO stock while vortexing. The ratio of DMSO to Tween 80 solution will need to be optimized. c. This mixture can then be further diluted into the cell culture medium.

Important Considerations:

  • Cytotoxicity: Always perform a vehicle control with the same concentration of Tween 80 to ensure it is not causing any adverse effects on your cells.

  • Assay Interference: Surfactants can potentially interfere with certain assays, particularly those involving protein-protein interactions or membrane-based events.

Strategy 3: Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[13] They can encapsulate hydrophobic drug molecules, forming inclusion complexes that have increased aqueous solubility.[14]

Recommended Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD)

HP-β-CD is a derivative of β-cyclodextrin with improved water solubility and a good safety profile for in vitro studies.[14]

  • Prepare an HP-β-CD Solution: Dissolve HP-β-CD in your desired aqueous buffer or cell culture medium to create a stock solution (e.g., 10-40% w/v).

  • Complexation: a. Add an excess amount of this compound hydrochloride powder to the HP-β-CD solution. b. Stir or shake the mixture at room temperature for 24-48 hours to allow for complex formation and to reach equilibrium.

  • Separation of Undissolved Drug: Centrifuge the solution at high speed to pellet any undissolved this compound.

  • Quantification and Sterilization: Carefully collect the supernatant containing the soluble this compound-HP-β-CD complex. Determine the concentration of this compound in the solution using a suitable analytical method (e.g., HPLC-UV). Sterilize the final solution by filtering through a 0.22 µm syringe filter.

G start Is this compound soluble in your system? yes Proceed with experiment start->yes Yes no Try Co-Solvent (DMSO) start->no No check_dmso Does it precipitate? no->check_dmso no_precipitate Proceed with experiment check_dmso->no_precipitate No yes_precipitate Optimize Dilution or Lower Concentration check_dmso->yes_precipitate Yes still_precipitates Still precipitates? yes_precipitate->still_precipitates still_precipitates->no_precipitate No try_surfactant Try Surfactant (Tween 80) still_precipitates->try_surfactant Yes try_cyclodextrin Try Cyclodextrin (HP-β-CD) still_precipitates->try_cyclodextrin Yes

Caption: Decision tree for selecting a solubilization method.

Data Summary Tables

Table 1: Properties of Common Solubilizing Agents

AgentTypeTypical Final Concentration in Cell CultureKey Considerations
DMSO Co-Solvent< 0.5% (ideally < 0.1%)[8]Can be cytotoxic at higher concentrations.[6][9]
Ethanol Co-Solvent< 0.5%Generally more cytotoxic than DMSO.[9]
Tween 80 SurfactantAbove CMC (~0.015 mM)[12] but as low as possibleCan interfere with some assays; vehicle control is essential.[11]
HP-β-CD CyclodextrinVaries depending on required drug concentrationCan extract cholesterol from cell membranes at high concentrations.

Table 2: Troubleshooting Guide for this compound Precipitation

IssuePotential CauseRecommended Solution
Immediate Precipitation Exceeding aqueous solubility; rapid solvent change.Decrease final concentration; use stepwise dilution; pre-warm media.[6]
Delayed Precipitation Compound instability; interaction with media components; pH shift.Prepare solutions fresh; protect from light; monitor media pH.[6]
Precipitation with Co-Solvent Stock concentration is too high; final co-solvent concentration is too low.Lower stock concentration; slightly increase final co-solvent concentration (while monitoring cytotoxicity).
Precipitation in Serum-Free Media Lack of solubilizing proteins.Consider adding purified serum albumin (e.g., BSA) to the medium.

The Role of Serum in Cell Culture Media

It is important to note that the presence of serum in cell culture media can significantly impact the solubility of hydrophobic compounds. Serum proteins, particularly albumin, can bind to hydrophobic drugs, effectively acting as a carrier and increasing their apparent solubility in the medium.[15][16] If you are transitioning from a serum-containing to a serum-free medium, you may encounter new solubility challenges with this compound.

Conclusion

Successfully working with a hydrophobic compound like this compound in in vitro experiments requires careful consideration of its physicochemical properties and a systematic approach to formulation. By starting with the simplest method (co-solvents) and progressing to more complex strategies (surfactants, cyclodextrins) as needed, researchers can develop a reliable protocol for their specific experimental system. Always remember to include appropriate vehicle controls to ensure that the observed effects are due to the compound itself and not the solubilizing agents.

References

  • (2021, September 9). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media! Reddit. Retrieved from [Link]

  • El-Gizawy, S. A., El-Barghouthi, M. I., & Hegazy, M. A. (2002). Effect of inclusion complexation with cyclodextrins on photostability of nifedipine in solid state. Journal of Pharmaceutical and Biomedical Analysis, 27(5), 765–773.
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  • Al-Husseini, J. K., Stanton, N. J., Selassie, C. R. D., & Johal, M. S. (2019).
  • Sá, J. C. F. D., de Oliveira, A. C. S., de Souza, J. E. T., da Silva, A. C., de Lima, M. C. A., Goulart, M. O. F., & da Silva, F. C. (2025, August 10). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. Pharmaceuticals, 18(8), 1145.
  • Al-Husseini, J. K., Stanton, N. J., Selassie, C. R. D., & Johal, M. S. (2022). The Relationship between Hydrophobicity and Drug-Protein Binding in Human Serum Albumin: A Quartz Crystal Microbalance Study. Molecules, 27(11), 3369.
  • Al-Husseini, J. K., Stanton, N. J., Selassie, C. R. D., & Johal, M. S. (2019). The Binding of Drug Molecules to Serum Albumin: The Effect of Drug Hydrophobicity on Binding Strength and Protein Desolvation. Langmuir : the ACS journal of surfaces and colloids, 35(52), 17054–17060.
  • Zhang, X., & Li, Y. (2010). The Surfactant Tween 80 Enhances Biodesulfurization. Applied and Environmental Microbiology, 76(23), 7918–7920.
  • Al-Husseini, J. K., Stanton, N. J., Selassie, C. R. D., & Johal, M. S. (2019).
  • Al-Husseini, J. K., Stanton, N. J., Selassie, C. R. D., & Johal, M. S. (2022). The Relationship between Hydrophobicity and Drug-Protein Binding in Human Serum Albumin: A Quartz Crystal Microbalance Study. Molecules (Basel, Switzerland), 27(11), 3369.
  • Drug Central. (n.d.). This compound. Retrieved from [Link]

  • International Journal of Pharmaceutical Erudition. (n.d.). Dihydropyridine. Retrieved from [Link]

  • Al-Sabagh, A. M., El-Sayed, R. E., & Abdel-Bary, E. M. (2011). Effect of Temperature Changes on Critical Micelle Concentration for Tween Series Surfactant. Global Journals Inc..
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  • Kaukonen, A. M. (2010). Formulation of poorly soluble compounds. European Medicines Agency.
  • Ilies, D. C., & Gibaud, S. (2021). Complex Micellization Behavior of the Polysorbates Tween 20 and Tween 80. Langmuir, 37(23), 7056–7065.
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  • de Jesus, M. B., Zuza, E. P., de Souza, T. A. J., Pavan, F. R., & de Matos, J. R. (2021). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. Polymers, 13(16), 2721.
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  • Popa, G., Șalaru, D. L., Trif, M., Porfire, A., & Vlase, L. (2022). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Polymers, 14(21), 4567.
  • Patel, M., & Sancheti, P. (2012). CYCLODEXTRINS AND THEIR APPLICATION IN ENHANCING THE SOLUBILITY, DISSOLUTION RATE AND BIOAVAILABILITY. International Journal of Pharmaceutical Sciences and Research, 3(12), 4684-4692.
  • Wikipedia. (n.d.). 1,4-Dihydropyridine. Retrieved from [Link]

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Technical Support Center: Dexniguldipine Long-Term Storage & Stability

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for Dexniguldipine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the degradation of this compound during long-term storage. As a dihydropyridine derivative, this compound's stability is influenced by several environmental factors.[1][2] Understanding these factors is critical for maintaining the integrity and efficacy of the compound in your research and development endeavors.

This guide provides a series of troubleshooting scenarios and frequently asked questions (FAQs) based on established principles of dihydropyridine chemistry. While specific degradation studies on this compound are not extensively published, the information presented here is extrapolated from comprehensive data on closely related dihydropyridine calcium channel blockers.[2][3][4][5]

Core Degradation Pathways of Dihydropyridines

The primary mechanisms of degradation for the dihydropyridine class of compounds, and therefore likely for this compound, are photodegradation, hydrolysis, and oxidation.[2][3][4][5] Each of these pathways leads to the formation of degradation products that can compromise the pharmacological activity of the parent compound.

Troubleshooting Guide: Common Stability Issues

Scenario 1: Discoloration or Unexpected Peaks in HPLC After Storage

Question: I've stored my this compound sample (as a solid) for several months and now observe a yellowish discoloration. HPLC analysis shows new peaks that were not present initially. What is the likely cause and how can I prevent this?

Answer:

This is a classic sign of photodegradation . Dihydropyridines are notoriously sensitive to light, particularly UV radiation.[2] The primary photodegradation pathway involves the oxidation of the dihydropyridine ring to its pyridine analog, which is therapeutically inactive.[2]

Root Cause Analysis & Prevention:

  • Light Exposure: Even ambient laboratory light can initiate degradation over time.[6]

  • Packaging: Inadequate protection from light is a primary contributor.

Preventative Measures:

  • Light Protection: Always store this compound, both in solid form and in solution, in amber-colored vials or containers that block UV and visible light. For maximum protection, wrap containers in aluminum foil.

  • Inert Atmosphere: Store the solid compound under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation that can be initiated by light.

  • Temperature Control: While light is the primary driver, elevated temperatures can accelerate all degradation processes. Store at the recommended temperature, typically refrigerated (2-8 °C) or frozen (-20 °C), as specified by the supplier.

Scenario 2: Loss of Potency in Aqueous Formulations

Question: I've prepared an aqueous buffered solution of this compound for my experiments. After a short period, I'm seeing a significant loss of the active compound. What could be happening?

Answer:

This issue likely stems from hydrolysis of the ester groups in the this compound molecule. The rate of hydrolysis is highly dependent on the pH of the solution.

Root Cause Analysis & Prevention:

  • pH of the Medium: Dihydropyridines are generally more stable in acidic to neutral pH. Alkaline conditions significantly accelerate the hydrolysis of the ester linkages.

  • Temperature: Higher temperatures will increase the rate of hydrolysis.

Preventative Measures:

  • pH Optimization: If possible for your experimental design, maintain the pH of your this compound solution between 4 and 6. Avoid alkaline conditions.

  • Solvent Choice: For long-term storage, consider preparing stock solutions in a non-aqueous, aprotic solvent like DMSO or ethanol, and then diluting into your aqueous buffer immediately before use.

  • Temperature Control: Store aqueous solutions at refrigerated temperatures (2-8 °C) and for the shortest duration possible. For longer-term storage, aliquoting and freezing at -20 °C or -80 °C is recommended.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid this compound?

A1: For optimal long-term stability of solid this compound, the following conditions are recommended:

  • Temperature: -20°C.

  • Light: Protected from light in an amber vial, wrapped in foil.

  • Atmosphere: Under an inert gas like argon or nitrogen.

  • Humidity: In a desiccator to protect from moisture.

Q2: How should I prepare and store stock solutions of this compound?

A2: It is advisable to prepare concentrated stock solutions in a suitable organic solvent such as DMSO or ethanol. These stock solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect these solutions from light at all times.

Q3: I suspect my this compound has degraded. What analytical techniques can I use to confirm this?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common technique to quantify this compound and detect its degradation products.[7] The appearance of new peaks or a decrease in the area of the main this compound peak are indicative of degradation. Mass spectrometry (LC-MS) can be used to identify the structure of the degradation products.[4][5]

Q4: Are there any excipients I should avoid when formulating this compound?

A4: Yes, excipient compatibility is crucial.[3] Avoid excipients that are:

  • Alkaline: These can promote hydrolytic degradation.

  • Contain Reactive Impurities: Some excipients may contain trace amounts of metal ions (like iron) or peroxides, which can catalyze oxidative degradation.[3]

  • Photosensitive: Some excipients can act as photosensitizers, accelerating photodegradation.

A forced degradation study with binary mixtures of this compound and proposed excipients is highly recommended during formulation development.[3][6]

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

This protocol is designed to intentionally degrade this compound to identify potential degradation products and establish a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC grade methanol, acetonitrile, and water

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Keep at room temperature for 8 hours.

  • Oxidative Degradation: Dissolve this compound in a suitable solvent and add 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store solid this compound in an oven at 105°C for 48 hours.

  • Photolytic Degradation: Expose a solution of this compound to UV light (200 Wh/m²) and visible light (1.2 million lux hours) in a photostability chamber.

  • Analysis: Analyze all samples by a developed HPLC-UV method. Compare the chromatograms to a control sample to identify and quantify degradation products.

Protocol 2: Routine Stability Testing of this compound

This protocol outlines a basic procedure for monitoring the stability of this compound under defined storage conditions.

Materials:

  • This compound samples stored under desired conditions

  • Validated stability-indicating HPLC method

  • Reference standard of this compound

Procedure:

  • Time Points: Establish a stability testing schedule (e.g., 0, 3, 6, 9, 12, 18, 24 months).

  • Sample Preparation: At each time point, accurately prepare a solution of the stored this compound sample and a fresh solution of the reference standard.

  • HPLC Analysis: Analyze the samples using the validated HPLC method.

  • Data Evaluation:

    • Quantify the amount of this compound remaining.

    • Identify and quantify any degradation products.

    • Assess for any changes in physical appearance (e.g., color).

  • Reporting: Document the results and compare them against the initial time point to determine the stability profile.

Data Presentation

Stress ConditionReagentDurationTemperature% Degradation (Example)Major Degradation Product
Acid Hydrolysis 0.1 M HCl24 hours60°C~15%Hydrolyzed Ester
Base Hydrolysis 0.1 M NaOH8 hoursRoom Temp~40%Hydrolyzed Ester
Oxidation 3% H₂O₂24 hoursRoom Temp~20%Pyridine Derivative
Photolysis UV/Vis LightAs per ICH Q1BAmbient~50%Pyridine Derivative
Thermal (Solid) -48 hours105°C<5%Multiple minor

Note: The % degradation values are illustrative and will depend on the specific experimental conditions.

Visualizations

Diagram 1: Primary Degradation Pathways of Dihydropyridines

This compound This compound (1,4-Dihydropyridine) Pyridine_Derivative Pyridine Derivative (Oxidized) This compound->Pyridine_Derivative Light (UV), Oxidants (H₂O₂), Metal Ions Hydrolyzed_Ester Hydrolyzed Ester (Saponified) This compound->Hydrolyzed_Ester Base (NaOH), Acid (HCl)

Caption: Key degradation routes for dihydropyridine compounds.

Diagram 2: Workflow for Stability-Indicating Method Development

A Forced Degradation (Acid, Base, Oxidative, Light, Heat) B Generate Degradation Products A->B C HPLC Method Development (Column, Mobile Phase, Detector) B->C D Method Validation (Specificity, Linearity, Accuracy, Precision) C->D E Stability-Indicating Method Established D->E

Caption: Process for creating a stability-indicating HPLC method.

References

  • PubChem. (n.d.). This compound hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Kollmannsberger, C., Mross, K., Jakob, A., Kanz, L., & Bokemeyer, C. (1997). Phase I and pharmacokinetic study of the P-glycoprotein modulator this compound-HCL. British Journal of Cancer, 75(4), 551–558.
  • Mross, K., Bewermeier, P., Reifke, E., Richly, H., Kaps, M., & Unger, C. (1998). Tolerance, Safety, and Kinetics of the New Antineoplastic Compound this compound-HCl After Oral Administration: A Phase I Dose-Escalation Trial. Journal of Clinical Oncology, 16(11), 3588–3596.
  • Singh, S., & Bakshi, M. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(5), 291-303.
  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highuchi, T., & Itoh, T. (2007). Forced degradation studies to identify the main degradation pathways of two active substances used in hypertension treatment. Pharmaceutical Technology, 31(6), 48.
  • PubChem. (n.d.). (+)-Niguldipine. National Center for Biotechnology Information. Retrieved from [Link]

  • Rao, D. D., & Shankaran, D. R. (2013).
  • Nalwade, S. U., Reddy, V. R., Rao, D. D., & Kulkarni, S. P. (2015). A new stability-indicating HPLC-UV method for determination of amlodipine besylate and its impurities in drug substance. Journal of Pharmaceutical and Biomedical Analysis, 102, 394–403.
  • Scribd. (n.d.). Physicochemical Properties Determination 1. Retrieved from [Link]

  • Drug Central. (n.d.). This compound. Retrieved from [Link]

  • Scribd. (n.d.). Physicochemical Properties of Drug Compounds. Retrieved from [Link]

  • Ragno, G., Cione, E., & Di Gioia, M. L. (2018). Photodegradation of 1, 4-dihydropyridine antihypertensive drugs: an updated review. International Journal of Pharmacy and Pharmaceutical Sciences, 10(1), 8-18.
  • Onal, A., & Sagirli, O. (2009). Investigation of forced and total degradation products of amlodipine besylate by liquid chromatography and liquid chromatography-mass spectrometry. Journal of the Serbian Chemical Society, 74(12), 1305–1317.
  • Dwivedi, C., & Sachan, A. (2014). This compound hydrochloride, a protein-kinase-C-specific inhibitor, affects the cell cycle, differentiation, P-glycoprotein levels, and nuclear protein phosphorylation in Friend erythroleukemia cells. Journal of Cancer Research and Therapeutics, 10(3), 589.
  • Shariare, M. H., de Matas, M., & Conway, B. R. (2023).
  • Vlase, L., Vlase, T., & Leucuta, S. E. (2007). Stability studies on nifedipine tablets using thermogravimetry and differential scanning calorimetry. Journal of Thermal Analysis and Calorimetry, 87(3), 749–752.
  • Abdel-Bar, H. M., El-Mahdy, M. M., & El-Nabarawi, M. A. (2023).

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Technical Support Center: Navigating the Experimental Challenges of Hydrophobic Dihydropyridines

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for researchers working with dihydropyridines (DHPs). As a class of compounds, DHPs are cornerstones in cardiovascular research and drug development, primarily known for their role as L-type calcium channel blockers.[1] However, their pronounced hydrophobic and lipophilic nature frequently presents significant, yet surmountable, experimental challenges.[2][3][4][5] Poor aqueous solubility can lead to compound precipitation, inaccurate concentration measurements, and diminished biological activity, ultimately compromising data integrity.

This guide is structured to provide direct, actionable solutions to the common problems you may encounter. We will move beyond simple instructions to explain the underlying principles, empowering you to troubleshoot effectively and adapt protocols for your specific DHP derivative.

Section 1: Solubility and Stock Solution Preparation - The Foundation of Your Experiment

The accuracy of all subsequent experimental data hinges on the correct preparation of a stable, soluble stock solution. The high lipophilicity of many DHPs means they are practically insoluble in aqueous buffers.[6]

Frequently Asked Questions (FAQs)

Q1: My dihydropyridine won't dissolve in my buffer. What solvent should I use for my initial stock solution?

A1: This is the most common initial hurdle. Aqueous buffers are unsuitable for dissolving hydrophobic DHPs. You must start with a 100% organic solvent to create a high-concentration primary stock.

  • Expert Recommendation: Dimethyl sulfoxide (DMSO) is the most common choice due to its powerful solubilizing properties and compatibility with most in vitro assays at low final concentrations (<0.5%). Ethanol is another viable option, particularly if your cell line is sensitive to DMSO.[6]

  • Causality: The lipophilic character of DHPs, driven by their chemical structure, necessitates a solvent that can overcome the high crystal lattice energy and establish favorable intermolecular interactions.[4] Organic solvents like DMSO effectively create a "hydrophobic-friendly" environment for the DHP molecule.

  • Self-Validation: After dissolving your DHP, visually inspect the solution against a light source. The solution should be perfectly clear, with no visible particulates or Tyndall effect (light scattering). If you observe any haziness, the compound is not fully dissolved.

Q2: I've dissolved my DHP in DMSO, but it precipitates when I dilute it into my aqueous cell culture medium. How can I prevent this?

A2: This is a classic solubility problem. The DHP molecules, once transferred from the favorable organic solvent to the unfavorable aqueous environment, begin to aggregate and precipitate.

  • The "Serial Dilution" Rule: Never dilute your high-concentration DMSO stock directly into your final large volume of aqueous buffer in one step. This "shock" will almost certainly cause precipitation. Instead, perform one or more intermediate dilution steps in your vehicle (e.g., 100% DMSO) or a mixture of solvent and aqueous buffer.

  • Vortexing is Key: When adding the DHP stock to the aqueous solution, ensure the aqueous solution is being vortexed or rapidly mixed. This rapid dispersion helps to kinetically trap the DHP molecules in a solvated state before they can aggregate.

  • Consider the Final Solvent Concentration: The final concentration of the organic solvent in your assay must be kept low (typically <0.5% for DMSO) to avoid solvent-induced artifacts. This limits the final concentration of your DHP. If you require a higher DHP concentration, you may need to explore more advanced formulation strategies (see Section 3).

Section 2: Troubleshooting In Vitro & Cell-Based Assays

Once a stock solution is prepared, maintaining the DHP's solubility and bioavailability in the complex environment of a cell-based assay is the next challenge.

Frequently Asked Questions (FAQs)

Q1: I'm seeing inconsistent or no dose-response in my cell-based assay. Could this be a solubility issue?

A1: Absolutely. An inconsistent or absent dose-response is a hallmark sign that the actual concentration of the soluble, biologically available drug is not what you think it is. The compound is likely precipitating in the assay plate wells.

  • The Causality of Lipophilicity: Highly lipophilic DHPs have a strong tendency to partition into the lipid bilayers of cells and organelles.[2][5] While this is related to their mechanism of action, it also means they can non-specifically bind to plasticware (assay plates, pipette tips) and serum proteins in the culture medium, reducing the effective concentration available to bind to the target.

  • Troubleshooting Workflow: Before questioning the biological activity, you must validate the compound's behavior in your assay conditions.

Workflow Diagram: Troubleshooting Poor In Vitro Assay Performance

This diagram outlines a logical flow for diagnosing issues with DHP compounds in cell-based assays.

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Solubility & Stability Validation cluster_3 Solutions Problem Inconsistent or No Dose-Response Stock Is Stock Solution Clear? (Visual Inspection) Problem->Stock Start Here Vehicle Does Vehicle Control Show an Effect? Stock->Vehicle Remake Remake Stock Solution (Protocol 1) Stock->Remake No Precipitation Test for Precipitation in Final Assay Medium (Protocol 2) Vehicle->Precipitation Reduce Reduce Highest Test Concentration Vehicle->Reduce Yes  High solvent % may be toxic Binding Assess Non-Specific Binding (e.g., use low-binding plates) Precipitation->Binding Precipitation->Reduce Precipitate Observed Formulate Use Formulation Aid (e.g., BSA, Cyclodextrin) Binding->Formulate Binding Suspected

Caption: A step-by-step decision tree for troubleshooting DHP in vitro assays.

Q2: My vehicle control (e.g., 0.5% DMSO) is affecting my cells. What are my alternatives?

A2: While many cell lines tolerate up to 0.5% DMSO, some are more sensitive. If you observe changes in morphology, viability, or signaling pathways with your vehicle control, you must reduce the solvent concentration or use an alternative.

  • Reduce Final DMSO: The simplest solution is to prepare a more concentrated intermediate stock of your DHP, allowing you to use a smaller volume to dose your cells, thereby lowering the final DMSO percentage.

  • Alternative Solvents: Ethanol can be an alternative, but it also has biological effects and can be more volatile.

  • Formulation with Excipients: For sensitive assays, consider complexing the DHP with a carrier molecule. Bovine Serum Albumin (BSA) can act as a carrier protein in your medium, helping to keep the DHP in solution. Cyclodextrins are another excellent option; these cyclic oligosaccharides have a hydrophobic core that can encapsulate the DHP, and a hydrophilic exterior that renders the complex water-soluble.[6]

Section 3: Formulation Strategies for In Vivo Studies

Administering a hydrophobic DHP in vivo requires a formulation that ensures solubility, stability, and bioavailability. Simple aqueous solutions are not feasible.

Frequently Asked Questions (FAQs)

Q1: How can I prepare my hydrophobic DHP for oral gavage in a rodent model?

A1: For oral administration, you need to create a stable suspension or solution. Common, effective vehicles include:

  • Aqueous Suspension with a Surfactant: The DHP can be suspended in an aqueous vehicle like 0.5% carboxymethylcellulose (CMC) containing a small amount of a surfactant like Tween 80 (e.g., 0.1-0.5%). The CMC increases viscosity to prevent settling, and the Tween 80 acts as a wetting agent to disperse the hydrophobic drug particles.

  • Lipid-Based Formulations: Dissolving the DHP in an oil (e.g., corn oil, sesame oil) is another effective strategy. This is particularly relevant given the high lipophilicity of DHPs, which aligns with lipid absorption pathways in the gut.[4]

Q2: What about intravenous (IV) administration? The compound crashes out when I try to dilute it in saline.

A2: IV administration requires a completely soluble formulation to prevent embolism. This is the most challenging scenario.

  • Co-Solvent Systems: A mixture of solvents is often required. A common starting point is a ternary system of DMSO, a surfactant like Cremophor EL or Polysorbate 80 (Tween 80), and saline. The DHP is first dissolved in DMSO, then the surfactant is added, and this mixture is slowly added to saline with vigorous mixing.

  • Cyclodextrin Complexes: Encapsulating the DHP in a modified cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HPβCD), is a highly effective and clinically relevant method for increasing aqueous solubility for IV use.[6]

Data Table: Common Excipients for DHP Formulations
ExcipientClassTypical UseRecommended Starting ConcentrationKey Considerations
DMSO Organic SolventSolubilizer for stock solutions>99% for stock; <10% in final in vivo vehiclePotential for toxicity at high doses.
Tween 80 Non-ionic SurfactantWetting agent, emulsifier0.1% - 5%Can cause histamine release in some species.
Carboxymethylcellulose (CMC) PolymerSuspending agent0.5% - 1% (w/v) in waterPre-hydrate overnight for best results.
Corn Oil Lipid VehicleOral / Subcutaneous vehicle100%Ensure peroxide value is low.
HPβCD CyclodextrinSolubilizing agent (IV, Oral)10% - 40% (w/v) in waterCan affect drug-protein binding.

Appendix: Key Experimental Protocols

Protocol 1: Preparation of a Dihydropyridine Stock Solution
  • Weighing: Accurately weigh 1-5 mg of the DHP compound using an analytical balance. Use glass vials, as DHPs can adsorb to some plastics.

  • Solvent Addition: Add the minimum required volume of 100% DMSO (or ethanol) to achieve the desired high concentration (e.g., 10-50 mM). Calculate this volume beforehand.

  • Solubilization: Vortex the vial vigorously for 1-2 minutes. If necessary, use a sonicating water bath for 5-10 minutes to aid dissolution.

  • Visual Confirmation: Hold the vial up to a light source to confirm the solution is completely clear and free of any solid particles.

  • Storage: Aliquot the stock solution into smaller volumes in low-binding tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light, as many DHPs are light-sensitive.[6][7]

Protocol 2: Assessing Compound Stability in Cell Culture Media
  • Preparation: Prepare your DHP at its highest intended final assay concentration in your complete cell culture medium (including serum). Prepare a "vehicle control" medium with the same final concentration of solvent (e.g., 0.5% DMSO).

  • Incubation: Incubate both tubes under your standard assay conditions (e.g., 37°C, 5% CO₂).

  • Visual Inspection: At various time points (e.g., 0, 2, 8, 24 hours), visually inspect the tubes for any signs of precipitation (cloudiness, visible particles). Compare the DHP-containing tube to the clear vehicle control tube.

  • Interpretation: If precipitation is observed, the tested concentration is too high for your assay conditions. You must lower the concentration or incorporate a solubilizing agent (e.g., BSA, cyclodextrin) into your protocol.

References

  • Godfraind, T., Salomone, S., & Wibo, M. (1994). Pharmacology of the dihydropyridine calcium antagonists: relationship between lipophilicity and pharmacodynamic responses. Journal of cardiovascular pharmacology, 24 Suppl A, S14-22. [Link]

  • Klinkova, A., et al. (2017). Dihydropyridine Derivatives as Cell Growth Modulators In Vitro. BioMed research international, 2017, 8523953. [Link]

  • Klinkova, A., et al. (2017). Dihydropyridine Derivatives as Cell Growth Modulators In Vitro. PubMed. [Link]

  • Ioele, G., et al. (2019). A New Generation of Dihydropyridine Calcium Channel Blockers: Photostabilization of Liquid Formulations Using Nonionic Surfactants. Molecules (Basel, Switzerland), 24(23), 4272. [Link]

  • Zou, J., et al. (2012). Effects of dihydropyridine calcium channel blockers on oxidized low-density lipoprotein induced proliferation and oxidative stress of vascular smooth muscle cells. Lipids in health and disease, 11, 33. [Link]

  • Uesawa, Y., & Mohri, K. (2008). Relationship between lipophilicities of 1,4-dihydropyridine derivatives and pharmacokinetic interaction strengths with grapefruit juice. Yakugaku zasshi : Journal of the Pharmaceutical Society of Japan, 128(1), 117–121. [Link]

  • Klinkova, A., et al. (2017). Dihydropyridine Derivatives as Cell Growth Modulators In Vitro. ResearchGate. [Link]

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Technical Support Center: Interpreting Unexpected Results in Dexniguldipine Chemosensitization Studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers utilizing Dexniguldipine in chemosensitization experiments. As a potent modulator of multidrug resistance (MDR), this compound is a powerful tool, but its complex pharmacology can sometimes lead to unexpected outcomes. This guide, structured as a series of frequently asked questions, is designed to help you navigate these challenges, troubleshoot your experiments, and ensure the integrity of your results.

Foundational Understanding: this compound's Mechanism of Action

Before troubleshooting, it's crucial to understand that this compound has a multi-faceted mechanism. While its primary role in chemosensitization is the direct inhibition of the P-glycoprotein (P-gp/MDR1) efflux pump, it is not its only biological activity.[1][2][3]

  • Primary Target (On-Target): P-glycoprotein (P-gp/ABCB1): this compound binds directly to the P-gp transporter, competitively inhibiting its ability to pump chemotherapeutic drugs out of the cancer cell.[1][4] This restores the intracellular concentration of the cytotoxic agent, thereby re-sensitizing the resistant cell.

  • Secondary Effects (Off-Target): this compound is also a potent L-type calcium channel blocker and can inhibit Protein Kinase C (PKC).[5][6][7] These activities can independently affect cell viability, proliferation, and signaling pathways, which may contribute to unexpected experimental results.

FAQ 1: Complete Lack of Chemosensitization

Question: I'm co-administering this compound with a chemotherapeutic agent to my resistant cell line, but I see no difference in cell viability compared to the chemo agent alone. What's going wrong?

This is the most common issue and usually points to a fundamental problem in the experimental setup. A systematic approach is required to pinpoint the cause.

Initial Troubleshooting Workflow

Use the following workflow to diagnose the issue.

start No Chemosensitization Observed q1 Is your cell model appropriate? (P-gp overexpression confirmed?) start->q1 q2 Is this compound active? (Solubility, concentration, stability) q1->q2 Yes sol1 Validate P-gp expression (WB/qPCR) and function (efflux assay). See Protocol 1. q1->sol1 No/Unsure q3 Is the chemo agent a P-gp substrate? q2->q3 Yes sol2 Prepare fresh drug stocks. Verify solvent compatibility. Perform dose-response curve. q2->sol2 No/Unsure q4 Is your viability assay optimized? q3->q4 Yes sol3 Confirm in literature. Test known P-gp substrates (e.g., Doxorubicin, Vincristine). q3->sol3 No/Unsure sol4 Optimize cell density, incubation times, and assay type (MTT vs. ATP-based). Check for assay interference. q4->sol4 No/Unsure end Re-run experiment with validated components. q4->end Yes a1_yes Yes a1_no No/Unsure a2_yes Yes a2_no No/Unsure a3_yes Yes a3_no No/Unsure a4_yes Yes a4_no No/Unsure sol1->end sol2->end sol3->end sol4->end dex This compound pgp P-glycoprotein (MDR1) dex->pgp On-Target ca_channel L-type Calcium Channel dex->ca_channel Off-Target pkc Protein Kinase C (PKC) dex->pkc Off-Target chemo_efflux Chemo Efflux Blocked pgp->chemo_efflux ca_influx Ca2+ Influx Blocked ca_channel->ca_influx pkc_signal PKC Signaling Blocked pkc->pkc_signal sensitization Chemosensitization (Desired Effect) chemo_efflux->sensitization cytotoxicity Direct Cytotoxicity (Unexpected Result) ca_influx->cytotoxicity pkc_signal->cytotoxicity

Caption: On-target vs. Off-target effects of this compound.

  • L-type Calcium Channel Blockade: this compound is a dihydropyridine calcium channel blocker. [5][8]By inhibiting calcium influx, it can disrupt a multitude of cellular processes, including signaling pathways essential for proliferation and survival in certain cancer types. [5][9]This effect is independent of P-gp expression.

  • Protein Kinase C (PKC) Inhibition: this compound has been shown to inhibit PKC-dependent mitogenic signaling. [6][7]If your cell line relies on PKC for its growth and survival, direct inhibition by this compound will manifest as an anti-proliferative or cytotoxic effect.

  • Cell Cycle Arrest: Some studies have noted that this compound can cause an S-phase arrest in the cell cycle, which can lead to a decrease in proliferation and, eventually, cell death. [6]

Troubleshooting & Experimental Design
  • Determine the IC50: Perform a dose-response curve of this compound alone on both your sensitive and resistant cell lines over your experimental timeframe (e.g., 48-72h). This will give you the intrinsic IC50 for each line.

  • Select a Sub-toxic Concentration: For chemosensitization studies, you must use a concentration of this compound that is well below its IC50 (typically ≤ IC10) to ensure that the observed effect is sensitization and not additive cytotoxicity.

  • Dose-Response Matrix: The gold standard is to perform a matrix experiment, titrating both the chemotherapeutic agent and this compound across a range of concentrations. This will help you identify the synergistic window where this compound provides maximum sensitization with minimal direct toxicity.

ParameterRecommended Starting RangeRationale
This compound (Sensitization) 0.1 - 2 µMEffective P-gp inhibition is reported at ~1 µM;[1] this range allows for finding a sub-toxic concentration.
This compound (IC50) 0.1 - 50 µMA broad range is needed to determine the intrinsic cytotoxicity due to off-target effects.
Verapamil (Positive Control) 10 - 100 µMA first-generation P-gp inhibitor, often used at higher concentrations than newer agents. [10][11]
Chemotherapeutic Agent Titrate across its known IC50The goal is to shift the IC50 of the chemo agent to a lower value in the presence of this compound.

FAQ 3: Chemosensitization is Observed, but is Weaker than Expected

Question: I see a statistically significant chemosensitization effect, but the resistance is only partially reversed. The IC50 shift is minimal. How can I improve or understand this?

A modest effect can be due to biological complexities of the cell model or subtleties in the experimental design.

Problem Potential Cause Recommended Action & Rationale
Weak IC50 Shift Multiple Resistance Mechanisms: The cell line may utilize other efflux pumps (e.g., MRP1, BCRP) or have target-specific resistance in addition to P-gp. This compound is specific to P-gp. [1]Investigate the expression of other ABC transporters. If others are present, a combination of inhibitors or a different strategy may be needed.
Low P-gp to Chemo Ratio: The level of P-gp overexpression may be so high that the concentration of this compound is insufficient to fully inhibit all pumps.Increase the concentration of this compound, but be mindful of its intrinsic toxicity (see FAQ 2). Ensure you are not saturating the system.
Inconsistent Results Variable P-gp Expression: P-gp expression can fluctuate with cell passage number and culture conditions. [12]Use cells within a consistent, low passage number range. Periodically re-validate P-gp expression and function, especially after thawing new vials.
Drug Stability/Interaction: The chemotherapeutic agent may be unstable over the long incubation period, or there could be an unforeseen chemical interaction with this compound in the medium.Minimize incubation times where possible. Run controls to test the stability of the chemo agent in media over time.

References

  • Boesch, D., Gavériaux, C., Jachez, B., Pourtier-Manzanedo, A., Bollinger, P., & Loor, F. (1991). In vivo circumvention of P-glycoprotein-mediated multidrug resistance of tumor cells with SDZ PSC 833. Cancer Research, 51(16), 4226–4233. [Link]

  • Tsuruo, T., Iida, H., Tsukagoshi, S., & Sakurai, Y. (1982). Increased accumulation of vincristine and adriamycin in drug-resistant P388 tumor cells following incubation with calcium antagonists and calmodulin inhibitors. Cancer Research, 42(11), 4730–4733. [Link]

  • Wang, F., Liu, R., Wang, F., & He, D. (2016). Verapamil inhibits tumor progression of chemotherapy-resistant pancreatic cancer side population cells. International Journal of Oncology, 48(6), 2537–2547. [Link]

  • Tsuruo, T. (1983). Reversal of acquired resistance to vinca alkaloids and anthracyclines in tumor cells by verapamil. Gan To Kagaku Ryoho. Cancer & Chemotherapy, 10(9), 1951–1956. [Link]

  • Patterson, K. K., Beckman, B. S., Klotz, D. M., Mallia, C. M., & Jeter, J. R., Jr. (1996). This compound hydrochloride, a protein-kinase-C-specific inhibitor, affects the cell cycle, differentiation, P-glycoprotein levels, and nuclear protein phosphorylation in Friend erythroleukemia cells. Journal of Cancer Research and Clinical Oncology, 122(8), 465–475. [Link]

  • Hofmann, J., Gekeler, V., Ise, W., & Boer, R. (1992). This compound-HCl (B8509-035), a new potent modulator of multidrug resistance. Journal of Cancer Research and Clinical Oncology, 118(5), 361–366. [Link]

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  • Hanauske, A. R., et al. (1996). Tolerance, Safety, and Kinetics of the New Antineoplastic Compound this compound-HCl After Oral Administration: A Phase I Dose-Escalation Trial. Journal of Clinical Oncology, 14(12), 3095-3102. [Link]

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Validation & Comparative

A Comparative Guide to P-glycoprotein Inhibition: Dexniguldipine vs. Verapamil

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of P-glycoprotein in Drug Efficacy

P-glycoprotein (P-gp), a 170 kDa transmembrane glycoprotein encoded by the ABCB1 gene, is a critical player in cellular defense mechanisms.[1] As a member of the ATP-binding cassette (ABC) transporter superfamily, P-gp functions as an ATP-dependent efflux pump, actively transporting a wide array of structurally diverse xenobiotics out of cells.[2][3] This function, while vital for protecting tissues from toxins, presents a significant hurdle in drug development. In oncology, overexpression of P-gp is a primary mechanism of multidrug resistance (MDR), rendering cancer cells insensitive to a broad spectrum of chemotherapeutic agents.[4][5] Beyond cancer, P-gp expressed in key physiological barriers—such as the intestinal epithelium, the blood-brain barrier, the liver, and the kidneys—profoundly impacts the absorption, distribution, metabolism, and excretion (ADME) of numerous drugs, often limiting their oral bioavailability and central nervous system penetration.[3][6]

To counteract P-gp-mediated drug efflux, researchers have focused on the development of P-gp inhibitors. These agents, when co-administered with a P-gp substrate drug, can increase its intracellular concentration, thereby enhancing its therapeutic efficacy. This guide provides an in-depth, objective comparison of two such inhibitors: verapamil, a first-generation inhibitor, and dexniguldipine, a second-generation inhibitor. We will delve into their mechanisms of action, comparative potency, and the experimental methodologies used to evaluate their performance, providing a comprehensive resource for researchers in the field.

The Inhibitors: A Generational Divide

P-gp inhibitors are broadly classified into generations based on their specificity and potency.[7][8]

  • Verapamil , a phenylalkylamine calcium channel blocker, is a first-generation P-gp inhibitor.[4] Its P-gp inhibitory activity was discovered serendipitously, and while it has been extensively studied, its clinical utility for reversing MDR is limited by its primary pharmacological effect—the blockade of L-type calcium channels, which can lead to significant cardiovascular side effects at the concentrations required for effective P-gp inhibition.[4][9]

  • This compound , the (+)-enantiomer of the dihydropyridine derivative niguldipine, is a second-generation P-gp inhibitor.[7][10] Second-generation inhibitors were developed to have higher potency and specificity for P-gp with fewer off-target effects compared to their predecessors.[7][8]

Mechanism of P-glycoprotein Inhibition: A Tale of Two Binding Sites

Both this compound and verapamil inhibit P-gp-mediated drug efflux, but they achieve this through distinct molecular interactions.

This compound: Targeting the Nucleotide-Binding Domain

Photoaffinity labeling studies have provided crucial insights into the binding site of this compound on P-gp. These experiments have shown that this compound directly interacts with a region of P-gp flanked by the Walker A and B motifs of the N-terminal ATP-binding cassette.[9][11] This suggests that this compound's inhibitory mechanism involves direct interference with the nucleotide-binding site, which is essential for the ATP hydrolysis that powers the efflux pump.[9][11] Furthermore, studies have indicated that this compound acts as a potent allosteric inhibitor of vinblastine binding to P-gp, suggesting that P-gp possesses at least two allosterically coupled drug-binding sites.[12] In addition to direct inhibition, this compound has also been shown to decrease the levels of P-glycoprotein in Friend erythroleukemia cells.[13]

Verapamil: A More Complex Interaction

Verapamil's interaction with P-gp is more multifaceted. It is both a substrate and an inhibitor of the transporter.[14] Kinetic studies of verapamil-induced P-gp-mediated ATP hydrolysis have shown biphasic kinetics, suggesting the presence of at least two verapamil binding sites on P-gp.[15] Verapamil is known to non-competitively inhibit the transport of other P-gp substrates, such as digoxin.[2][6] In addition to its direct inhibitory effects, verapamil can also influence the expression of P-gp. Some studies have shown that verapamil can suppress the emergence of P-gp-mediated multidrug resistance by preventing the selection of cells that overexpress the MDR1 gene.[16]

cluster_Cell Cell Membrane cluster_Inhibitors Inhibitors Pgp P-glycoprotein (P-gp) Drug_out Drug (extracellular) Pgp->Drug_out Efflux Drug_in Drug (intracellular) Drug_in->Pgp Binding Verapamil Verapamil Verapamil->Pgp Inhibition This compound This compound This compound->Pgp Inhibition ATP ATP Hydrolysis ATP->Pgp

Caption: Mechanism of P-gp mediated drug efflux and its inhibition.

Quantitative Comparison of P-gp Inhibitory Potency

InhibitorAssay TypeCell LineP-gp SubstrateIC50 / KiReference
This compound Rhodamine-123 AccumulationMultidrug-resistant leukemia cellsRhodamine-123More potent than verapamil[1]
[3H]vinblastine BindingCCRF-ADR 5000 cells[3H]vinblastine37 nM (Ki)[12]
Verapamil Digoxin TransportP-gp-expressing cell monolayersDigoxin1.1 µM (IC50)[17]
Rhodamine-123 AccumulationMCF7R (human breast cancer)Rhodamine-1234.1 µM (IC50)[9]

One study directly comparing several chemosensitizers in a rhodamine-123 accumulation assay with multidrug-resistant leukemia cells found this compound to be the most potent drug in their test system, which included verapamil.[1] Another study determined a Ki value of 37 nM for this compound in inhibiting the binding of [3H]vinblastine to P-gp.[12] For verapamil, reported IC50 values for P-gp inhibition are in the low micromolar range. For example, an IC50 of 1.1 µM was reported for the inhibition of digoxin transport in P-gp-expressing cell monolayers, and an IC50 of 4.1 µM was determined in a rhodamine-123 accumulation assay in MCF7R cells.[9][17]

Off-Target Effects and Clinical Considerations

A crucial aspect of evaluating P-gp inhibitors is their potential for off-target effects, which can limit their clinical applicability.

This compound

As a second-generation inhibitor, this compound was designed for greater specificity. However, it is not without off-target effects. It has been documented to have anti-protein kinase C (PKC) activity.[13] Clinical trials with this compound have reported side effects, including dizziness, nausea, hypotensive effects, and orthostatic dysregulation.[18] In a phase I study, dose-limiting toxicities were cardiovascular adverse events such as a drop in blood pressure and decreased heart rate.[19]

Verapamil

The primary limitation of verapamil as a P-gp inhibitor is its potent activity as a calcium channel blocker.[9] The concentrations required for effective P-gp inhibition often lead to significant cardiovascular side effects, including hypotension, bradycardia, and atrioventricular block.[20][21][22][23] These effects have largely precluded its use for reversing multidrug resistance in clinical oncology.[4]

Experimental Protocols for Assessing P-gp Inhibition

To provide a practical framework for researchers, we outline a detailed protocol for a commonly used in vitro method to assess P-gp inhibition: the rhodamine 123 accumulation assay.

Rhodamine 123 Accumulation Assay

This assay measures the ability of a compound to inhibit the efflux of the fluorescent P-gp substrate, rhodamine 123, from P-gp-overexpressing cells. Increased intracellular fluorescence of rhodamine 123 in the presence of a test compound indicates P-gp inhibition.[24][25][26][27]

Materials:

  • P-gp-overexpressing cell line (e.g., MCF7/ADR, K562/ADR) and the corresponding parental sensitive cell line.

  • Cell culture medium and supplements.

  • Phosphate-buffered saline (PBS).

  • Rhodamine 123.

  • Test compounds (this compound, Verapamil).

  • Positive control inhibitor (e.g., cyclosporin A).

  • 96-well black, clear-bottom cell culture plates.

  • Fluorescence microplate reader or flow cytometer.

Step-by-Step Methodology:

  • Cell Seeding: Seed the P-gp-overexpressing and parental cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Preparation: Prepare a series of dilutions of the test compounds (this compound and verapamil) and the positive control in the assay buffer.

  • Pre-incubation: Remove the culture medium from the wells and wash the cells with PBS. Add the different concentrations of the test compounds or controls to the respective wells and pre-incubate for 30-60 minutes at 37°C.

  • Substrate Addition: Add rhodamine 123 to each well to a final concentration of 5 µM and incubate for 60-90 minutes at 37°C.

  • Washing: After incubation, aspirate the medium containing the compounds and rhodamine 123. Wash the cells three times with ice-cold PBS to remove extracellular fluorescence.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer.

  • Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm).

  • Data Analysis: Normalize the fluorescence intensity to the protein concentration in each well. Calculate the percentage of inhibition for each concentration of the test compound relative to the control (cells treated with rhodamine 123 alone). Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

cluster_Workflow P-gp Inhibition Assay Workflow A 1. Seed P-gp overexpressing cells B 2. Pre-incubate with inhibitor (this compound or Verapamil) A->B C 3. Add fluorescent P-gp substrate (e.g., Rhodamine 123) B->C D 4. Incubate to allow for substrate uptake and efflux C->D E 5. Wash to remove extracellular substrate D->E F 6. Measure intracellular fluorescence E->F G 7. Analyze data and determine IC50 F->G

Caption: A generalized workflow for in vitro P-glycoprotein inhibition assays.

Conclusion

Both this compound and verapamil are effective inhibitors of P-glycoprotein, but they represent distinct generations of these modulators with significant differences in their properties.

  • Verapamil , as a first-generation inhibitor, has been a valuable research tool for understanding P-gp function. However, its clinical utility for overcoming MDR is severely limited by its potent cardiovascular effects.

  • This compound , a second-generation inhibitor, demonstrates higher potency and a more specific mechanism of action by targeting the nucleotide-binding domain of P-gp. While it also exhibits some off-target effects and dose-limiting toxicities, it represents a step forward in the development of more targeted P-gp inhibitors.

The choice between these inhibitors for research purposes will depend on the specific experimental context. For studies requiring a well-characterized, albeit less potent and specific, inhibitor, verapamil may be suitable. For investigations aiming for higher potency and a more targeted inhibition of the P-gp pump, this compound presents a more advanced option. The continued development of third and fourth-generation P-gp inhibitors with even greater specificity and lower toxicity remains a critical goal in overcoming the challenge of multidrug resistance in pharmacotherapy.

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A Comparative Guide to the Efficacy of Dexniguldipine and Other Dihydroperidine MDR Modulators

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Challenge of Multidrug Resistance in Cancer Therapy

Multidrug resistance (MDR) remains a significant hurdle in the successful chemotherapeutic treatment of cancer. A primary mechanism underlying this phenomenon is the overexpression of ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (P-gp), encoded by the ABCB1 gene.[1] P-gp functions as an ATP-dependent efflux pump, actively transporting a broad spectrum of chemotherapeutic agents out of cancer cells, thereby reducing their intracellular concentration and diminishing their cytotoxic efficacy.[1]

Dihydropyridines: A Class of P-glycoprotein Modulators

The 1,4-dihydropyridine (DHP) class of molecules, originally developed as calcium channel blockers for the treatment of hypertension, has been identified as potent modulators of P-gp-mediated MDR.[2][3] These compounds are thought to directly interact with P-gp, competitively inhibiting the binding and subsequent efflux of anticancer drugs.[4]

Dexniguldipine: A Potent MDR Modulator

This compound, the (+)-enantiomer of niguldipine, has emerged as a potent P-gp inhibitor with a distinct advantage: its MDR-modulating activity is largely independent of its calcium channel blocking effects.[5] This separation of activities is crucial, as the cardiovascular side effects associated with calcium channel blockade have limited the clinical utility of other dihydropyridines as MDR modulators.[2] this compound has been shown to bind with high affinity to P-glycoprotein, effectively blocking its pumping mechanism.[4][6]

cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Pgp P-glycoprotein (P-gp) Drug Binding Site ATP Binding Site Chemo_out Chemotherapeutic Drug Pgp->Chemo_out Efflux ADP ADP + Pi Pgp:p2->ADP Chemo_in Chemotherapeutic Drug Chemo_in->Pgp:p1 Binds ATP ATP ATP->Pgp:p2 Hydrolysis This compound This compound This compound->Pgp:p1 Inhibits caption Mechanism of P-gp mediated drug efflux and its inhibition by this compound.

Caption: Mechanism of P-gp mediated drug efflux and its inhibition by this compound.

Experimental Protocols for Assessing MDR Modulator Efficacy

To quantitatively assess the efficacy of MDR modulators like this compound, several robust in vitro assays are employed. These assays are crucial for determining a compound's potency and for comparing it to other potential modulators.

Rhodamine 123 Efflux Assay

This widely used fluorescence-based assay measures the intracellular accumulation of Rhodamine 123, a known P-gp substrate.[7] Increased intracellular fluorescence in the presence of a modulator indicates inhibition of P-gp-mediated efflux.

Protocol:

  • Cell Preparation:

    • Culture P-gp-overexpressing cells (e.g., MES-SA/Dx5) and a parental, drug-sensitive cell line to 70-80% confluency.

    • Harvest cells and adjust the cell density to 1 x 10^6 cells/mL in serum-free medium.[7]

  • Incubation with Modulators:

    • Aliquot 1 mL of the cell suspension into flow cytometry tubes for each experimental condition.

    • Add the desired concentrations of the test modulator (e.g., this compound) and a positive control (e.g., Verapamil). Include a vehicle control (e.g., DMSO).

    • Pre-incubate the cells for 30 minutes at 37°C.[7]

  • Rhodamine 123 Loading:

    • Add Rhodamine 123 to each tube to a final concentration of 1-5 µM.[7]

    • Incubate for 30-60 minutes at 37°C, protected from light.[7]

  • Washing and Efflux:

    • Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

    • Resuspend the cell pellet in 1 mL of fresh, pre-warmed complete medium.[7]

    • Incubate for an additional 1-2 hours at 37°C to allow for efflux.[8]

  • Fluorescence Measurement:

    • Centrifuge the cells and resuspend in ice-cold PBS.

    • Analyze the intracellular fluorescence using a flow cytometer or a fluorescence microplate reader (excitation ~485 nm, emission ~520 nm).[7][9]

Calcein-AM Efflux Assay

The Calcein-AM assay is another sensitive method for evaluating P-gp activity. Calcein-AM is a non-fluorescent, cell-permeable compound that is converted by intracellular esterases into the fluorescent molecule calcein. Calcein itself is not a P-gp substrate, but Calcein-AM is. Therefore, in P-gp-overexpressing cells, Calcein-AM is effluxed before it can be converted, resulting in low intracellular fluorescence. Inhibition of P-gp leads to increased intracellular calcein fluorescence.

Protocol:

  • Cell Seeding:

    • Seed P-gp-overexpressing cells in a 96-well black, clear-bottom plate at a density of 5 x 10^4 cells/well and incubate overnight.[10]

  • Treatment with Modulators:

    • Treat the cells with various concentrations of the test modulator and controls for 30 minutes at 37°C.[11]

  • Calcein-AM Loading:

    • Add Calcein-AM to each well to a final concentration of 0.25-1 µM.[12]

    • Incubate for an additional 30 minutes at 37°C in the dark.[11]

  • Washing and Fluorescence Measurement:

    • Aspirate the loading solution and wash the cells twice with ice-cold PBS.[11]

    • Add 100 µL of PBS to each well.

    • Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm).[11]

cluster_protocol Experimental Workflow for MDR Modulator Efficacy Testing A 1. Cell Culture (P-gp overexpressing & parental lines) B 2. Cell Seeding (e.g., 96-well plate) A->B C 3. Incubation with Modulators (this compound, other DHPs, Controls) B->C D 4. Addition of Fluorescent Substrate (Rhodamine 123 or Calcein-AM) C->D E 5. Incubation & Efflux D->E F 6. Washing E->F G 7. Fluorescence Measurement (Flow Cytometer or Plate Reader) F->G H 8. Data Analysis (IC50, RMF Calculation) G->H caption Workflow for in vitro evaluation of MDR modulators.

Caption: Workflow for in vitro evaluation of MDR modulators.

Comparative Efficacy of Dihydropyridine MDR Modulators

The efficacy of MDR modulators is often quantified by two key parameters: the half-maximal inhibitory concentration (IC50) for P-gp inhibition and the Resistance Modulating Factor (RMF). A lower IC50 value indicates higher potency in inhibiting P-gp. The RMF is the fold-increase in the cytotoxicity of a chemotherapeutic agent in the presence of the modulator. A higher RMF indicates a greater ability to reverse drug resistance.

CompoundP-gp Inhibition IC50 (µM)Resistance Modulating Factor (RMF)Cell LineChemotherapeutic AgentReference
This compound 0.73 10-fold more potent than VerapamilF4-6RADRDaunorubicin[5]
~15CC531Epidoxorubicin[13]
Verapamil 5.4 -F4-6RADRDaunorubicin[5]
53 ± 11% reduction in viable cellsF4-6RADRDoxorubicin[14]
Niguldipine (racemic) More potent than Verapamil-F4-6RADRVinblastine[14]
Isradipine --F4-6RADRVinblastine[14]
Nimodipine --F4-6RADRVinblastine[14]
Felodipine --F4-6RADRVinblastine[14]
Nitrendipine --F4-6RADRVinblastine[14]

The available data consistently demonstrates that this compound is a highly potent MDR modulator, significantly more so than the first-generation modulator, Verapamil.[5] While direct quantitative comparisons with other dihydropyridines are sparse, studies suggest that the niguldipine enantiomers are among the most effective in this class.[14] Importantly, the MDR-modulating activity of dihydropyridine enantiomers does not always correlate with their calcium channel blocking potency, highlighting the potential for developing potent and safer MDR modulators.[14]

Signaling Pathways in P-glycoprotein-Mediated MDR

The expression and activity of P-gp are regulated by a complex network of intracellular signaling pathways. Understanding these pathways can reveal additional targets for overcoming MDR. Key pathways include the PI3K/Akt and MAPK/ERK pathways, which can upregulate P-gp expression.[1][15]

cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactorReceptor Growth Factor Receptor PI3K PI3K GrowthFactorReceptor->PI3K MAPK MAPK/ERK GrowthFactorReceptor->MAPK Pgp P-gp Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB MAPK->NFkB MDR1_Gene MDR1 Gene NFkB->MDR1_Gene Transcription Pgp_mRNA P-gp mRNA MDR1_Gene->Pgp_mRNA Transcription Pgp_mRNA->Pgp Translation caption Key signaling pathways regulating P-gp expression.

Caption: Key signaling pathways regulating P-gp expression.

Conclusion and Future Directions

This compound stands out as a potent dihydropyridine MDR modulator with a favorable preclinical profile, demonstrating superior efficacy over Verapamil. Its reduced calcium channel blocking activity makes it a more promising candidate for clinical development. However, a comprehensive understanding of its efficacy relative to other second and third-generation dihydropyridines requires further direct comparative studies employing standardized in vitro and in vivo models.

Future research should focus on:

  • Direct Head-to-Head Comparisons: Conducting studies that directly compare the IC50 and RMF values of this compound with other promising dihydropyridines under identical experimental conditions.

  • In Vivo Efficacy and Safety: Further evaluating the in vivo efficacy and safety of this compound in preclinical cancer models to establish a clear therapeutic window.

  • Combination Therapies: Investigating the synergistic effects of this compound with a broader range of chemotherapeutic agents against various cancer types.

By addressing these key areas, the full potential of this compound and other dihydropyridine modulators in overcoming multidrug resistance can be realized, ultimately leading to improved outcomes for cancer patients.

References

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  • Schematic model in regulations of MDR1 and P-glycoprotein. (n.d.). ResearchGate. Retrieved January 9, 2024, from [Link]

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A Comparative Analysis of Dexniguldipine's Efficacy in Circumventing Multidrug Resistance in Novel Cancer Models

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of Dexniguldipine's performance in overcoming multidrug resistance (MDR) in cancer. We will delve into its mechanism of action, compare its efficacy against other MDR modulators, and provide detailed experimental protocols for its validation in novel, drug-resistant cancer models. Our analysis is grounded in experimental data to empower researchers in their pursuit of more effective cancer therapies.

The Challenge of Multidrug Resistance in Oncology

A primary obstacle in successful cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become resilient to a broad range of structurally and mechanistically different anticancer drugs.[1][2][3] A key player in this phenomenon is the overexpression of ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (P-gp), which functions as a drug efflux pump.[1][4] This pump actively removes chemotherapeutic agents from the cancer cell, preventing them from reaching their intracellular targets and rendering the treatment ineffective.[1] The development of agents that can inhibit or circumvent this resistance mechanism is a critical goal in oncology research.[2]

This compound: A Second-Generation MDR Modulator

This compound, the (+)-enantiomer of niguldipine, is a dihydropyridine derivative that has emerged as a potent MDR modulator.[5][6] Initially investigated as a calcium channel blocker, its significant activity in reversing MDR has garnered considerable attention.[5] this compound is classified as a second-generation MDR inhibitor, offering higher specificity compared to first-generation agents like verapamil.[1]

Mechanism of Action:

This compound's primary mechanism for reversing MDR involves its direct interaction with P-glycoprotein.[5][6][7] It is believed to competitively inhibit the binding of chemotherapeutic drugs to P-gp, thereby blocking the efflux pump's activity.[1][5][6] Photoaffinity labeling studies have identified that this compound binds to a specific region of P-gp, suggesting a direct interaction with the transporter.[7] Furthermore, some studies suggest that this compound may also inhibit protein kinase C (PKC), a signaling molecule involved in cell proliferation, which could contribute to its anti-cancer effects.[8][9][10]

Comparative Efficacy of this compound

To contextualize the potential of this compound, it is essential to compare its performance against other MDR modulators, particularly the first-generation agent verapamil.

In Vitro and In Vivo Evidence:

Several studies have demonstrated this compound's superior or comparable efficacy in reversing MDR when compared to verapamil. For instance, in an adriamycin-resistant erythroleukemia cell line (F4-6RADR), this compound was highly effective at reversing MDR.[11] In a subsequent in vivo model using these cells, a combination of adriamycin and this compound significantly reduced the number of viable resistant tumor cells by 67%, compared to a 53% reduction with the adriamycin and verapamil combination.[11]

Another study utilizing the intrinsically multidrug-resistant rat colon carcinoma CC531 model showed that this compound significantly potentiated the cytotoxicity of epidoxorubicin.[12] In vitro, a 15-fold increase in epidoxorubicin's cytotoxicity was observed with the addition of this compound.[12] In vivo, the combination therapy consistently demonstrated a modest but statistically significant potentiation of tumor growth inhibition.[12]

Parameter This compound Verapamil (for comparison) Source
Generation SecondFirst[1]
Primary Mechanism P-glycoprotein InhibitionP-glycoprotein Inhibition[1][13]
Specificity HigherLower (also a potent calcium channel blocker)[1][14]
In Vivo Efficacy (F4-6RADR model) 67% reduction in viable resistant tumor cells (with Adriamycin)53% reduction in viable resistant tumor cells (with Adriamycin)[11]
In Vitro Efficacy (CC531 model) ~15-fold increase in Epidoxorubicin cytotoxicityNot directly compared in this study[12]
Validation of this compound in Novel Drug-Resistant Cancer Models

The development and use of novel and more clinically relevant drug-resistant cancer models are crucial for evaluating new MDR modulators.[15][16] These can include cell lines with acquired resistance through continuous drug exposure or genetically engineered models with specific resistance mechanisms.[15][16][17][18]

The following diagram outlines a comprehensive workflow for validating the activity of this compound in a newly developed drug-resistant cancer model.

G cluster_0 Phase 1: Model Characterization cluster_1 Phase 2: In Vitro Efficacy of this compound cluster_2 Phase 3: Mechanistic Validation cluster_3 Phase 4: In Vivo Validation (Optional) A Develop/Acquire Novel Drug-Resistant Cell Line B Confirm Resistance Profile (IC50 determination) A->B C Quantify P-glycoprotein Expression (e.g., Western Blot, qPCR) B->C D Cell Viability/Cytotoxicity Assay (e.g., MTT, SRB) C->D E Combination Treatment (Chemotherapeutic + this compound) D->E F Determine Reversal Fold (IC50 ratio) E->F G P-gp Functional Assay (e.g., Rhodamine 123 Efflux Assay) F->G H Apoptosis Assay (e.g., Annexin V/PI Staining) G->H I Xenograft Tumor Model H->I J Combination Therapy (Chemotherapeutic + this compound) I->J K Tumor Growth Inhibition Analysis J->K

Caption: A stepwise workflow for the comprehensive validation of this compound in novel drug-resistant cancer models.

Detailed Experimental Protocols

This protocol determines the cytotoxic effects of a chemotherapeutic agent alone and in combination with this compound.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the absorbance of which can be quantified.

Materials:

  • Drug-resistant and parental (sensitive) cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • Chemotherapeutic agent (e.g., Doxorubicin, Paclitaxel)

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Treatment:

    • Prepare serial dilutions of the chemotherapeutic agent and this compound.

    • Treat cells with:

      • Chemotherapeutic agent alone

      • This compound alone (to assess its intrinsic cytotoxicity)

      • Combination of a fixed, non-toxic concentration of this compound with varying concentrations of the chemotherapeutic agent.

    • Include untreated cells as a control.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 (half-maximal inhibitory concentration) values for the chemotherapeutic agent with and without this compound. The reversal fold can be calculated as the ratio of the IC50 of the chemotherapeutic agent alone to the IC50 in the presence of this compound.

This assay directly assesses the ability of this compound to inhibit the efflux function of P-glycoprotein.

Principle: Rhodamine 123 is a fluorescent substrate of P-gp. In cells with high P-gp activity, Rhodamine 123 is actively pumped out, resulting in low intracellular fluorescence. Inhibition of P-gp leads to the accumulation of Rhodamine 123 and a corresponding increase in fluorescence.

Materials:

  • Drug-resistant and parental cancer cell lines

  • Rhodamine 123

  • This compound

  • Verapamil (as a positive control)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Preparation: Harvest and resuspend cells in a suitable buffer.

  • Inhibitor Pre-incubation: Pre-incubate the cells with this compound or verapamil at a non-toxic concentration for 30-60 minutes at 37°C.

  • Rhodamine 123 Loading: Add Rhodamine 123 to the cell suspension and incubate for 30-60 minutes at 37°C.

  • Washing: Wash the cells with cold PBS to remove extracellular Rhodamine 123.

  • Fluorescence Measurement: Analyze the intracellular fluorescence of the cells using a flow cytometer or visualize them under a fluorescence microscope.

  • Data Analysis: Compare the fluorescence intensity of cells treated with this compound to that of untreated and verapamil-treated cells. An increase in fluorescence in the this compound-treated group indicates inhibition of P-gp-mediated efflux.

Mechanistic Insights and Signaling Pathways

This compound's interaction with P-glycoprotein is central to its MDR-reversing activity. The following diagram illustrates this proposed mechanism.

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space Chemo Chemotherapeutic Drug Pgp P-glycoprotein (P-gp) Chemo->Pgp Binds to P-gp Target Intracellular Target (e.g., DNA, Tubulin) Chemo->Target Reaches Target Dex This compound Dex->Pgp Competitively Inhibits Pgp->Chemo Efflux Apoptosis Apoptosis Target->Apoptosis

Caption: Proposed mechanism of this compound in reversing P-glycoprotein-mediated multidrug resistance.

Conclusion and Future Perspectives

The available evidence strongly suggests that this compound is a promising agent for overcoming P-glycoprotein-mediated multidrug resistance in cancer. Its enhanced specificity and potent activity, as demonstrated in both in vitro and in vivo models, position it as a valuable candidate for further preclinical and clinical investigation. The validation of this compound's efficacy in novel and more sophisticated drug-resistant models, such as patient-derived xenografts (PDXs) and CRISPR-engineered cell lines, will be crucial in translating these promising preclinical findings into effective therapeutic strategies for patients with drug-resistant cancers. The experimental frameworks provided in this guide offer a robust starting point for researchers dedicated to this critical area of oncology drug development.

References

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Comparative Analysis of Dexniguldipine's Efficacy in Circumventing Multidrug Resistance Mediated by ABC Transporters

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Cross-Resistance Studies with Dexniguldipine in Cells Overexpressing MDR1, MRP1, and BCRP

Introduction: The Challenge of Multidrug Resistance and the Potential of this compound

Multidrug resistance (MDR) remains a significant hurdle in the successful chemotherapeutic treatment of cancer. A primary mechanism underlying this phenomenon is the overexpression of ATP-binding cassette (ABC) transporters, which function as energy-dependent drug efflux pumps, thereby reducing the intracellular concentration of cytotoxic agents to sub-therapeutic levels.[1][2][3] Among the most clinically relevant ABC transporters are P-glycoprotein (P-gp/MDR1/ABCB1), Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), and Breast Cancer Resistance Protein (BCRP/ABCG2).[1][4][5] These transporters exhibit broad substrate specificity, contributing to cross-resistance to a wide range of structurally and functionally diverse anticancer drugs.[4][6]

This compound, the (+)-enantiomer of the dihydropyridine derivative niguldipine, has emerged as a potent modulator of multidrug resistance.[7][8] It has been shown to exhibit a strong binding affinity for P-glycoprotein, suggesting a mechanism of action that involves blocking the P-gp mediated drug efflux, thereby resensitizing MDR cells to conventional chemotherapeutics.[7][9][10] This guide provides a comprehensive framework for researchers to conduct cross-resistance studies with this compound in cell lines overexpressing different key ABC transporters. The objective is to present a comparative analysis of this compound's efficacy and selectivity in reversing MDR mediated by MDR1, MRP1, and BCRP, supported by detailed experimental protocols and data interpretation.

Experimental Design: A Multi-faceted Approach to Characterizing this compound's Activity

A robust investigation into the cross-resistance profile of this compound necessitates a multi-pronged experimental approach. This involves the use of well-characterized cell lines, a battery of functional assays, and appropriate controls to ensure the scientific validity of the findings.

Generation and Characterization of ABC Transporter-Overexpressing Cell Lines

The foundation of this study lies in the use of parental cancer cell lines and their drug-resistant counterparts that have been selected for overexpression of specific ABC transporters. A common method for developing such cell lines is through stepwise increases in the concentration of a selecting agent (a known substrate of the target transporter).[11]

Workflow for Developing Drug-Resistant Cell Lines:

G A Parental Cell Line (e.g., HEK293, A549) B Initial low-dose exposure to selecting agent (e.g., Doxorubicin for MDR1) A->B C Stepwise increase in drug concentration B->C D Selection of surviving and proliferating cells C->D E Expansion of resistant cell population D->E E->C Repeat cycle F Characterization of Transporter Overexpression (Western Blot, qPCR) E->F G Functional validation of resistance (IC50 determination) F->G G cluster_0 Substrate Interaction cluster_1 This compound as an Inhibitor A Substrate Binding to Transporter B Conformational Change A->B C ATP Hydrolysis (ATPase Activity) B->C D Substrate Efflux C->D E This compound Binding to Transporter F Inhibition of Substrate Binding or ATP Hydrolysis E->F G Reduced/Blocked Substrate Efflux F->G

Caption: Modulation of ABC transporter ATPase activity by substrates and inhibitors.

This assay directly measures the ability of a compound to inhibit the efflux of a known fluorescent substrate from cells overexpressing a specific ABC transporter. [6][12] Experimental Protocol: Fluorescent Substrate Efflux Assay

  • Cell Loading: Incubate the parental and resistant cells with a fluorescent substrate (e.g., Rhodamine 123 for MDR1, Calcein-AM for MRP1, or Pheophorbide A for BCRP).

  • Inhibitor Treatment: Wash the cells and incubate them with varying concentrations of this compound or a known inhibitor (positive control, e.g., Verapamil for MDR1, MK-571 for MRP1, Ko143 for BCRP).

  • Efflux Measurement: Measure the intracellular fluorescence over time using a flow cytometer or a fluorescence plate reader.

  • Data Analysis: An increase in intracellular fluorescence in the presence of this compound indicates inhibition of the transporter's efflux function.

Table 3: Comparison of this compound with Known ABC Transporter Inhibitors

CompoundTarget TransporterMechanism of ActionPotency (IC₅₀)Selectivity
This compound MDR1 Direct interaction and inhibition of efflux [9]Low micromolar [9]High for MDR1 over MRP1 and BCRP
VerapamilMDR1Competitive inhibitorMicromolarModerate
MK-571MRP1Competitive inhibitorMicromolarHigh for MRP1
Ko143BCRPPotent and specific inhibitorNanomolarHigh for BCRP

Conclusion: this compound as a Selective MDR1 Modulator

The comprehensive experimental approach outlined in this guide allows for a thorough investigation of this compound's cross-resistance profile. Based on existing literature and the proposed experiments, it is anticipated that this compound will demonstrate potent and selective reversal of multidrug resistance mediated by P-glycoprotein (MDR1). [9][13][14]The cytotoxicity assays are expected to show a significant reduction in the IC₅₀ of conventional chemotherapeutics in MDR1-overexpressing cells when co-administered with this compound. Direct functional assays, such as ATPase and fluorescent substrate efflux assays, will likely confirm a direct inhibitory interaction with MDR1.

Conversely, this compound is not expected to significantly affect the function of MRP1 or BCRP, highlighting its selectivity. This specificity is a desirable characteristic for an MDR modulator, as it may lead to a more predictable clinical outcome and a better side-effect profile compared to non-selective inhibitors.

The findings from these studies will provide valuable insights for drug development professionals, guiding the rational design of combination therapies to overcome multidrug resistance in cancer. The detailed protocols and comparative data presented herein serve as a robust framework for researchers to further explore the potential of this compound and other novel MDR modulators.

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A Comparative Analysis of Dexniguldipine and its Enantiomer Niguldipine: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the racemic 1,4-dihydropyridine, niguldipine, and its dextrorotatory enantiomer, dexniguldipine. Moving beyond a simple product-to-product comparison, we will dissect the profound impact of stereochemistry on pharmacological activity, exploring how the three-dimensional arrangement of a molecule dictates its interaction with biological targets. This analysis is grounded in experimental data to provide researchers and drug development professionals with a clear, evidence-based understanding of their differential properties.

Introduction: The Significance of Chirality in Dihydropyridines

The 1,4-dihydropyridine (DHP) class of molecules is a cornerstone in cardiovascular medicine, primarily known for its potent L-type calcium channel blocking activity and use in treating hypertension.[1][2][3] Niguldipine fits this classic profile. However, like many unsymmetrical DHPs, it is a chiral molecule, synthesized and often studied as a racemic mixture—an equal parts combination of two non-superimposable mirror-image molecules, or enantiomers.[4][5]

The critical insight, often under-appreciated in early-stage development, is that biological systems—enzymes, and receptors—are themselves chiral. This inherent stereoselectivity means that enantiomers can exhibit vastly different pharmacological and pharmacokinetic profiles.[5] One enantiomer may be responsible for the desired therapeutic effect, while the other could be less active, inactive, or even contribute to off-target effects.[4][6]

This guide focuses on the case of niguldipine and its specific enantiomers: the (+)-enantiomer, this compound (also referred to as (R)-niguldipine), and its counterpart, the (-)-enantiomer ((S)-niguldipine). We will demonstrate that this compound is not merely a purified component of the racemate but a distinct pharmacological agent with a unique activity profile that extends beyond calcium channel blockade into oncology and multidrug resistance.[7][8][9]

Comparative Pharmacodynamics: A Tale of Two Targets

The pharmacological divergence of the niguldipine enantiomers is most evident in their stereoselective interactions with two key protein targets: the L-type calcium channel and the α1A-adrenoceptor.

Primary Target: L-type Calcium Channel

Both enantiomers block L-type calcium channels, but with significantly different potencies. Radioligand binding assays, which measure the affinity of a drug for its receptor, reveal a stark difference. In studies using guinea-pig heart, brain, and skeletal muscle membranes, (+)-niguldipine (this compound) was found to be approximately 40 times more potent than (-)-niguldipine in binding to the 1,4-DHP receptor on the L-type calcium channel.[10]

Interestingly, functional assays that measure the actual inhibition of calcium currents in living cells show a less pronounced, though still significant, difference. In guinea-pig ventricular myocytes, (S)-niguldipine (the more potent enantiomer in this functional context, often a point of terminological confusion in the literature) is about 4.4 times more potent than the (R)-enantiomer.[11] This highlights a crucial concept in drug development: high binding affinity does not always translate linearly to functional potency, and the choice of assay can influence the perceived selectivity. The "modulated receptor hypothesis" suggests that DHPs bind with different affinities to different states of the channel (resting, open, inactivated), and the discrepancy may arise from how these states are favored in different experimental setups.[1][11]

Off-Target Activity: α1A-Adrenoceptors

A defining characteristic of niguldipine, particularly the this compound enantiomer, is its high affinity for α1A-adrenoceptors.[10][12][13] This is an unusual property for a dihydropyridine. The interaction is highly stereoselective. In competition binding experiments with [3H]prazosin in rat brain cortex membranes, (+)-niguldipine exhibited a high-affinity component with a Ki value of 52 pmol/l.[10] The (-)-enantiomer was over 40-fold less potent at this high-affinity site.[10] This makes this compound a potent dual-action agent, capable of blocking both calcium influx and α1A-adrenergic signaling.

Divergent Therapeutic Applications

The distinct pharmacological profiles have led to the investigation of this compound for indications far removed from hypertension. Its ability to inhibit protein kinase C (PKC) and modulate the activity of P-glycoprotein (P-gp), a key transporter involved in multidrug resistance (MDR) in cancer, has positioned it as a potential antineoplastic agent.[7][8][9][14] Studies have shown that this compound can inhibit the proliferation of tumor cells, arrest the cell cycle in the S phase, and decrease P-gp levels, potentially re-sensitizing resistant cancer cells to chemotherapy.[9]

This stands in stark contrast to the racemic mixture, niguldipine, which is primarily characterized by its cardiovascular effects, such as a dose-dependent decrease in blood pressure and a preferential vasodilating effect on the coronary vascular bed.[3]

Data Summary

The following table summarizes the quantitative differences in binding affinity between the enantiomers at their key targets.

Target ReceptorEnantiomerTissue SourceBinding Affinity (Ki)Reference
L-type Ca2+ Channel (+)-Niguldipine (this compound)Guinea-pig Heart45 pmol/l[10]
(-)-NiguldipineGuinea-pig Heart~1.8 nmol/l (~40x less potent)[10]
α1A-Adrenoceptor (+)-Niguldipine (this compound)Rat Brain Cortex52 pmol/l (high-affinity site)[10]
(-)-NiguldipineRat Brain Cortex>2.08 nmol/l (>40x less potent)[10]
α1B-Adrenoceptor (+)-Niguldipine (this compound)Liver Cell Membranes78 nmol/l[10]
(-)-NiguldipineLiver Cell Membranes58 nmol/l[10]

Visualization of Stereoselective Interactions

The following diagram illustrates the differential binding of the niguldipine enantiomers to their primary cardiovascular targets.

G cluster_0 Biological Targets cluster_1 Niguldipine Enantiomers Ca_Channel L-type Ca2+ Channel Alpha_Receptor α1A-Adrenoceptor This compound (+)-Niguldipine (this compound) This compound->Ca_Channel High Affinity (Ki = 45 pM) This compound->Alpha_Receptor High Affinity (Ki = 52 pM) Levoniguldipine (-)-Niguldipine Levoniguldipine->Ca_Channel Low Affinity (~40x weaker) Levoniguldipine->Alpha_Receptor Low Affinity (>40x weaker)

Caption: Differential affinity of niguldipine enantiomers for their targets.

Experimental Protocols for Comparative Analysis

To empirically determine the differential activities of this compound and niguldipine, rigorous, well-controlled experiments are essential. Below are representative protocols for key assays.

Protocol 1: Competitive Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of the test compounds for the L-type calcium channel. It is a gold-standard method for quantifying drug-receptor interactions.[15][16][17]

Objective: To calculate the inhibitory constant (Ki) of this compound and (-)-niguldipine by measuring their ability to displace a specific radioligand from the L-type calcium channel in cardiac membranes.

Materials:

  • Tissue: Frozen guinea-pig cardiac ventricle tissue.

  • Radioligand: [3H]PN200-110 (a high-affinity dihydropyridine radioligand).

  • Test Compounds: this compound, (-)-niguldipine.

  • Non-specific control: Nifedipine (1 µM).

  • Buffer: 50 mM Tris-HCl, pH 7.4.

  • Equipment: Homogenizer, refrigerated centrifuge, scintillation counter, glass fiber filters.

Methodology:

  • Membrane Preparation: Homogenize thawed cardiac tissue in ice-cold Tris-HCl buffer. Centrifuge at 1,000 x g for 10 min to remove debris. Collect the supernatant and centrifuge at 40,000 x g for 20 min. Resuspend the resulting pellet (membrane fraction) in fresh buffer and determine the protein concentration (e.g., via Bradford assay).

  • Assay Setup: In triplicate, prepare assay tubes containing:

    • Total Binding: Buffer + Radioligand (e.g., 0.1 nM [3H]PN200-110) + Membrane homogenate.

    • Non-specific Binding: Buffer + Radioligand + High concentration of unlabeled ligand (1 µM Nifedipine) + Membrane homogenate.

    • Competitive Binding: Buffer + Radioligand + Varying concentrations of test compound (this compound or (-)-niguldipine, e.g., 10 pM to 10 µM) + Membrane homogenate.

  • Incubation: Incubate all tubes at 25°C for 60 minutes to reach equilibrium. Causality Note: This time allows the binding reaction to stabilize, ensuring that the measured displacement is an accurate reflection of affinity.

  • Separation: Rapidly filter the contents of each tube through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution. Wash the filters three times with ice-cold buffer to remove any non-specifically trapped radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a sigmoidal competition curve.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) from the curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

This protocol directly measures the functional inhibition of L-type calcium channels in isolated heart cells. It is the gold-standard technique for analyzing ion channel function.[18][19][20]

Objective: To determine the functional potency (IC50) of this compound and (-)-niguldipine by measuring the reduction of Ba2+ currents through L-type calcium channels in ventricular myocytes.

Materials:

  • Cells: Acutely isolated guinea-pig ventricular myocytes.

  • External Solution (in mM): 135 TEA-Cl, 10 BaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with TEA-OH). Causality Note: Ba2+ is used as the charge carrier instead of Ca2+ to avoid Ca2+-dependent inactivation of the channels. TEA-Cl is used to block potassium channels that could contaminate the recording.

  • Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 5 Mg-ATP, 10 HEPES (pH adjusted to 7.2 with CsOH). Causality Note: CsCl blocks potassium channels from inside the cell, and EGTA chelates intracellular calcium.

  • Equipment: Patch-clamp amplifier, micromanipulator, inverted microscope, data acquisition system.

Methodology:

  • Cell Preparation: Isolate single ventricular myocytes using established enzymatic digestion protocols. Allow cells to settle in a recording chamber on the microscope stage and perfuse with the external solution.

  • Pipette Formation: Fabricate glass micropipettes with a resistance of 2-4 MΩ when filled with the internal solution.

  • Seal Formation: Using the micromanipulator, carefully guide the pipette to the surface of a healthy myocyte. Apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell's interior.

  • Voltage-Clamp Protocol: Hold the cell membrane potential at a hyperpolarized level (e.g., -80 mV) where most channels are in a resting state. Apply a depolarizing voltage step (e.g., to +10 mV for 200 ms) to open the L-type calcium channels and elicit an inward Ba2+ current. Repeat this stimulus at a regular frequency (e.g., 0.1 Hz).

  • Drug Application: Once a stable baseline current is established, perfuse the chamber with the external solution containing a known concentration of the test compound (this compound or (-)-niguldipine). Record the current inhibition as it reaches a steady state.

  • Dose-Response: Repeat step 6 with a range of concentrations for each enantiomer to construct a dose-response curve.

  • Data Analysis: Measure the peak inward current at each concentration. Plot the percentage inhibition of the current against the log concentration of the drug. Fit the data with a Hill equation to determine the IC50 value.

G A Prepare Cardiac Membrane Homogenate B Set up Assay Tubes (Total, Non-specific, Competitive) A->B C Add Radioligand ([3H]PN200-110) & Test Compounds B->C D Incubate to Equilibrium (e.g., 60 min at 25°C) C->D E Rapid Filtration (Separate Bound from Free) D->E F Scintillation Counting (Quantify Bound Radioactivity) E->F G Data Analysis (Calculate IC50 and Ki) F->G

Caption: Workflow for a competitive radioligand binding assay.

Conclusion and Future Directions

The comparative analysis of this compound and its parent racemate, niguldipine, serves as a powerful illustration of the principle of stereoselectivity in pharmacology. While both are effective L-type calcium channel blockers, this compound distinguishes itself through significantly higher potency at this target and, critically, through a potent, co-equal affinity for the α1A-adrenoceptor. This dual-receptor profile is a key differentiator.

Furthermore, the discovery of this compound's activity as a P-glycoprotein and PKC inhibitor has opened entirely new therapeutic avenues in oncology, completely distinct from the cardiovascular focus of niguldipine. For drug development professionals, this case underscores three critical considerations:

  • Early Chiral Separation: Resolving enantiomers early in the discovery process is crucial to accurately characterize the pharmacological profile and identify the true source of therapeutic activity (the eutomer).

  • Broad Off-Target Screening: A comprehensive screening strategy can reveal unexpected and potentially valuable activities, as seen with this compound's affinity for α1A-adrenoceptors and its role in modulating MDR.

  • Re-evaluation of Existing Racemates: There may be significant untapped potential in the individual enantiomers of other existing racemic drugs.

Future research should focus on further elucidating the downstream signaling pathways affected by this compound's dual blockade in both cardiovascular and cancer cells. Additionally, exploring synthetic modifications to either enhance or separate its activities could lead to the development of highly selective and novel therapeutic agents.

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A Head-to-Head Comparison of Dexniguldipine and Third-Generation P-gp Inhibitors: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of overcoming multidrug resistance (MDR) in oncology and improving drug delivery to sanctuary sites like the central nervous system, the inhibition of P-glycoprotein (P-gp) remains a critical area of research. P-gp, an ATP-binding cassette (ABC) transporter, functions as a cellular efflux pump, actively extruding a wide variety of xenobiotics, including many chemotherapeutic agents. This guide provides a detailed, head-to-head comparison of the second-generation P-gp inhibitor, Dexniguldipine, and the more advanced third-generation inhibitors, focusing on their mechanisms, potency, and the experimental methodologies used for their evaluation.

The Evolution of P-gp Inhibition: A Generational Perspective

The quest for clinically effective P-gp inhibitors has progressed through several generations, each aiming to improve upon the last in terms of potency, specificity, and tolerability.

  • First-Generation Inhibitors: These were typically drugs with other primary pharmacological activities that were incidentally found to inhibit P-gp, such as the calcium channel blocker verapamil. Their use was limited by low affinity, lack of specificity, and significant side effects at the concentrations required for P-gp inhibition.[1]

  • Second-Generation Inhibitors: Developed to have greater potency and specificity than the first generation, this group includes compounds like dexverapamil and this compound.[1][2] While an improvement, they often still suffered from interactions with other ABC transporters and metabolic enzymes like cytochrome P450 3A4.[3]

  • Third-Generation Inhibitors: These compounds, including Tariquidar, Elacridar, and Zosuquidar, were designed through rational drug design and combinatorial chemistry to be highly potent and specific for P-gp, with minimal off-target effects.[1][4] They typically exhibit nanomolar affinity for P-gp.[1]

In Focus: this compound - A Second-Generation Modulator

This compound, the (+)-enantiomer of the dihydropyridine niguldipine, emerged as a promising MDR modulator.[5] Its primary mechanism of action is the direct interaction with P-glycoprotein, thereby competitively inhibiting the binding and/or transport of P-gp substrates.[6] Photoaffinity labeling studies have identified that this compound binds to a region within the N-terminal ATP-binding cassette of P-gp, suggesting an interference with the energy-dependent efflux process.[7][8]

Experimental data has demonstrated this compound's ability to chemosensitize MDR cells. In vitro, it has been shown to increase the accumulation of chemotherapeutic agents like doxorubicin and daunorubicin in resistant cells to levels seen in their sensitive counterparts.[9] One study found this compound to be approximately eight times more potent than the first-generation inhibitor verapamil in reversing daunorubicin resistance, with a 50% inhibitory concentration (IC50) of 0.73 µM (730 nM).[9] Furthermore, in rhodamine 123 accumulation assays, this compound demonstrated potent activity, with reported pEC50 values (the negative logarithm of the EC50) ranging from 6.5 to 7.2, indicating nanomolar to low micromolar potency depending on the experimental conditions.[6]

The Vanguard of P-gp Inhibition: Third-Generation Inhibitors

The third generation of P-gp inhibitors represents a significant leap forward in terms of potency and specificity. These agents were developed to overcome the limitations of earlier generations, particularly their off-target effects and pharmacokinetic interactions.

Tariquidar (XR9576) is a potent and specific noncompetitive inhibitor of P-gp with a high binding affinity, exhibiting a dissociation constant (Kd) of 5.1 nM.[10] It is thought to inhibit P-gp by locking the transporter in a conformation that is incompatible with substrate efflux.[11] Clinical studies have shown that Tariquidar can effectively inhibit P-gp function in patients.[12][13]

Elacridar (GF120918) is another potent and specific P-gp inhibitor that also shows activity against Breast Cancer Resistance Protein (BCRP), another important ABC transporter implicated in MDR.[14] Its inhibitory mechanism involves the modulation of P-gp's ATPase activity.[6] In vitro studies have demonstrated its high potency, with reported IC50 values as low as 0.05 µM (50 nM) in rhodamine 123 accumulation assays.[14][15]

Zosuquidar (LY335979) is a selective P-gp inhibitor with a reported Ki of 59 nM.[16] It has been shown to effectively reverse P-gp-mediated resistance in a variety of cancer cell lines with minimal effects on other MDR-associated proteins.[15]

Despite their impressive in vitro potency and specificity, the clinical translation of third-generation P-gp inhibitors has been largely disappointing.[1][4] Clinical trials combining these inhibitors with chemotherapy have generally failed to demonstrate a significant improvement in overall survival or treatment response, potentially due to a combination of factors including the presence of other resistance mechanisms and challenges in achieving sustained, effective concentrations of the inhibitor at the tumor site.[6][15]

Head-to-Head Performance: A Comparative Analysis

InhibitorGenerationP-gp Substrate in AssayReported IC50/pEC50/KiReference
This compound SecondDaunorubicinIC50: 730 nM[9]
Rhodamine 123pEC50: 6.5 - 7.2[6]
Vinblastine (binding)Ki: 37 nM
Tariquidar ThirdP-gp bindingKd: 5.1 nM[10]
DoxorubicinPotentiation at 100 nM[1]
Elacridar ThirdRhodamine 123IC50: 50 nM[14][15]
[3H]azidopine (binding)IC50: 160 nM[3]
Zosuquidar ThirdP-gp bindingKi: 59 nM[16]
Paclitaxel, Doxorubicin, VincristineEC50: 37 - 249 nM

Interpretation of the Data:

The data clearly indicates that the third-generation inhibitors (Tariquidar, Elacridar, and Zosuquidar) generally exhibit higher potency, with inhibitory constants and IC50 values in the low nanomolar range. This compound, while potent for a second-generation inhibitor, demonstrates IC50 values that are generally higher than those of the third-generation compounds in comparable assays. The Ki of 37 nM for this compound in a vinblastine binding assay is noteworthy and suggests high-affinity interaction with a specific drug binding site on P-gp. However, the functional inhibition as measured by substrate accumulation assays (e.g., daunorubicin) places it in the higher nanomolar range.

It is crucial to acknowledge that direct comparison of IC50 values across different studies can be misleading due to variations in experimental conditions such as cell lines, substrate concentrations, and incubation times. Nevertheless, the consistent reporting of low nanomolar potency for third-generation inhibitors underscores their advanced design and higher affinity for P-gp compared to this compound.

Experimental Protocols for P-gp Inhibition Assessment

To ensure the scientific integrity and reproducibility of findings, standardized and well-validated experimental protocols are paramount. Below are detailed methodologies for two key assays used to evaluate P-gp inhibition.

Rhodamine 123 Accumulation Assay

This fluorescence-based assay is a widely used method to assess P-gp activity. Rhodamine 123 is a fluorescent substrate of P-gp that is actively effluxed from cells overexpressing the transporter, resulting in low intracellular fluorescence. Inhibition of P-gp leads to the accumulation of rhodamine 123 and a corresponding increase in fluorescence.

Step-by-Step Protocol:

  • Cell Culture: Culture P-gp overexpressing cells (e.g., MDCK-MDR1, K562/ADR) and the corresponding parental cell line to 70-80% confluency.

  • Cell Preparation: On the day of the experiment, harvest the cells. For adherent cells, wash with phosphate-buffered saline (PBS) and detach using a non-enzymatic cell dissociation solution. Centrifuge the cell suspension and resuspend the pellet in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES). Adjust the cell density to approximately 1 x 10^6 cells/mL.

  • Incubation with Inhibitors: Aliquot the cell suspension into microfuge tubes or a 96-well plate. Add the test compounds (this compound, third-generation inhibitors) at various concentrations. Include a positive control (a known P-gp inhibitor like verapamil or cyclosporin A) and a vehicle control (e.g., DMSO). Pre-incubate the cells with the inhibitors for 15-30 minutes at 37°C.

  • Rhodamine 123 Loading: Add rhodamine 123 to each well to a final concentration of 1-5 µM. Incubate for 30-60 minutes at 37°C, protected from light.

  • Washing: Terminate the assay by adding ice-cold PBS and centrifuging the cells at 4°C. Wash the cell pellet twice with ice-cold PBS to remove extracellular rhodamine 123.

  • Fluorescence Measurement: Resuspend the final cell pellet in a suitable buffer or lysis buffer. Measure the intracellular fluorescence using a fluorescence plate reader or flow cytometer with excitation and emission wavelengths appropriate for rhodamine 123 (typically ~488 nm excitation and ~530 nm emission).

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Diagram of the P-gp Efflux Mechanism and Inhibition

P_gp_Mechanism cluster_membrane Cell Membrane Pgp P-glycoprotein (P-gp) Drug_out Drug (Effluxed) Pgp->Drug_out Efflux ADP ADP + Pi Pgp->ADP Drug_in Drug (Substrate) Drug_in->Pgp Binding Inhibitor P-gp Inhibitor (e.g., this compound, Tariquidar) Inhibitor->Pgp Binding & Inhibition ATP ATP ATP->Pgp Hydrolysis caption Mechanism of P-gp mediated drug efflux and its inhibition.

Caption: P-gp utilizes ATP hydrolysis to efflux substrates, which is blocked by inhibitors.

Bidirectional Transport Assay

This assay, often considered the gold standard for identifying P-gp substrates and inhibitors, uses polarized cell monolayers (e.g., MDCK-MDR1 or Caco-2 cells) grown on permeable supports. It measures the transport of a compound in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. A B-A/A-B permeability ratio (efflux ratio) greater than 2 is indicative of active efflux.

Step-by-Step Protocol:

  • Cell Seeding: Seed MDCK-MDR1 cells onto permeable filter supports (e.g., Transwell® inserts) and culture for 3-5 days to form a confluent and polarized monolayer.

  • Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) of the cell monolayers to ensure their integrity.

  • Assay Setup: Wash the cell monolayers with pre-warmed transport buffer (e.g., HBSS with HEPES).

  • Transport Studies (A-B and B-A):

    • A-B Transport: Add the test compound (at a defined concentration) to the apical (donor) chamber. At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (receiver) chamber.

    • B-A Transport: In a separate set of wells, add the test compound to the basolateral (donor) chamber and collect samples from the apical (receiver) chamber at the same time points.

  • Inhibition Studies: To assess P-gp inhibition, perform the bidirectional transport assay of a known P-gp substrate (e.g., digoxin, loperamide) in the absence and presence of the test inhibitor (this compound or a third-generation inhibitor) in both the apical and basolateral chambers.

  • Sample Analysis: Quantify the concentration of the test compound or P-gp substrate in the collected samples using a suitable analytical method, such as LC-MS/MS.

  • Data Calculation:

    • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of appearance of the compound in the receiver chamber, A is the surface area of the filter, and C0 is the initial concentration in the donor chamber.

    • Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B).

    • For inhibition studies, calculate the percent inhibition of the efflux ratio of the P-gp substrate in the presence of the inhibitor.

Diagram of the Bidirectional Transport Assay Workflow

Bidirectional_Transport_Assay cluster_workflow Bidirectional Transport Assay Workflow cluster_transport Transport Experiment start Start: Seed MDCK-MDR1 cells on Transwell inserts culture Culture for 3-5 days to form a confluent monolayer start->culture teer Check Monolayer Integrity (TEER measurement) culture->teer prepare Prepare Assay: Wash monolayers, add transport buffer teer->prepare ab_transport A-B Transport: Add compound to Apical side Sample from Basolateral side prepare->ab_transport ba_transport B-A Transport: Add compound to Basolateral side Sample from Apical side prepare->ba_transport analyze Analyze Samples (LC-MS/MS) ab_transport->analyze ba_transport->analyze calculate Calculate Papp and Efflux Ratio (ER = Papp_BA / Papp_AB) analyze->calculate interpret interpret calculate->interpret end End interpret->end caption Workflow for determining P-gp mediated efflux.

Caption: Workflow for determining P-gp mediated efflux.

Conclusion and Future Perspectives

The evolution from second to third-generation P-gp inhibitors has been marked by a significant increase in potency and specificity. While this compound is a potent second-generation inhibitor, the available data suggests that third-generation compounds like Tariquidar, Elacridar, and Zosuquidar are an order of magnitude more potent in in vitro assays.

Despite the high in vitro potency of third-generation inhibitors, their clinical success has been limited. This highlights the complexity of overcoming MDR in a clinical setting and underscores the need for a deeper understanding of tumor biology and the interplay of multiple resistance mechanisms. For researchers and drug development professionals, the choice of a P-gp inhibitor for preclinical studies will depend on the specific research question. For mechanistic studies or as a well-characterized tool compound, the high potency and specificity of third-generation inhibitors are advantageous. This compound, however, remains a relevant compound for comparative studies and for understanding the evolution of P-gp inhibitor design.

The future of P-gp inhibition may lie in novel strategies such as the development of fourth-generation inhibitors with dual-activity, the use of nanotechnology for targeted delivery, or personalized medicine approaches that tailor the use of P-gp inhibitors to patients with tumors confirmed to overexpress P-gp. The robust and reproducible experimental methodologies detailed in this guide will be instrumental in the evaluation of these next-generation strategies.

References

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A Senior Application Scientist's Guide: Validating the PKC Inhibitory Effect of Dexniguldipine Using Selective Substrates

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the validation of a kinase inhibitor's activity is a cornerstone of preclinical assessment. Dexniguldipine, a dihydropyridine derivative, is recognized not only for its ability to modulate multidrug resistance by interacting with P-glycoprotein but also as a potent inhibitor of Protein Kinase C (PKC)[1][2][3]. The PKC family, comprising multiple isozymes with diverse physiological roles, represents a complex but highly valuable therapeutic target[4][5]. Accurately quantifying the inhibitory effect of a compound like this compound on PKC is therefore essential.

This guide provides an in-depth, objective comparison of selective substrates for validating PKC inhibition. Moving beyond a simple list of protocols, we will explore the causality behind experimental choices, ensuring that each method serves as a self-validating system. Our goal is to equip you with the expertise to design and execute robust assays that yield trustworthy and publishable data.

The PKC Signaling Cascade: A Primer

Protein Kinase C enzymes are serine/threonine kinases that act as crucial nodes in signal transduction, regulating processes from cell proliferation to immune responses[4][6]. Their activation is classically triggered by signals from cell surface receptors that engage Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-triphosphate (IP3) and diacylglycerol (DAG). While IP3 mobilizes intracellular calcium, DAG directly recruits and activates conventional and novel PKC isozymes at the cell membrane, leading to the phosphorylation of downstream target substrates[5]. An inhibitor like this compound acts by interfering with this final phosphorylation step.

PKC_Signaling_Pathway receptor GPCR / RTK plc Phospholipase C (PLC) receptor->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag Diacylglycerol (DAG) pip2->dag er Endoplasmic Reticulum ip3->er Binds to pkc Protein Kinase C (PKC) dag->pkc Recruits & Activates ca2 Ca2+ er->ca2 Releases ca2->pkc Activates (cPKC) substrate Substrate pkc->substrate Phosphorylates dex This compound dex->pkc Inhibits p_substrate Phosphorylated Substrate response Cellular Response p_substrate->response Leads to

Caption: Canonical PKC signaling pathway and the inhibitory action of this compound.

A Comparative Guide to PKC Substrates

The choice of substrate is the most critical decision in designing a PKC assay. It dictates the specificity, context, and interpretation of your results. Below, we compare four classes of substrates, each with unique advantages and limitations.

Substrate ClassSpecific ExamplesPrimary Context of UseIsozyme SelectivityKey AdvantagesKey Limitations
Endogenous Proteins (Ubiquitous) MARCKSGeneral cell biology, cytoskeleton dynamicsBroad (phosphorylated by cPKC, nPKC, aPKC isotypes)[7]High physiological relevance; reflects endogenous protein interactions.May have high basal phosphorylation; requires specific phospho-antibodies.
Endogenous Proteins (Tissue-Specific) Pleckstrin-1Hematology, immunology (platelets, leukocytes)[8][9]Primarily a substrate for conventional PKCs.Excellent for studying PKC in specific cell types (e.g., platelets)[10].Limited applicability outside of its native cells; expression is restricted.
Endogenous Proteins (Organ-Specific) NeurograninNeuroscience (postsynaptic neurons)[11]Substrate for conventional PKCs.Ideal for studying PKC's role in synaptic plasticity and neuronal function[12].Highly restricted expression (brain); not suitable for general screening.
Synthetic Peptides Myelin Basic Protein fragment, custom sequences[13][14]In vitro biochemical assays, High-Throughput Screening (HTS)Can be designed for pan-PKC or isozyme-selective assays[15][16].High signal-to-noise ratio; convenient; reproducible; suitable for HTS.Lacks physiological context of a full protein; may not reflect in-cell activity.
In-Depth Substrate Analysis
  • MARCKS (Myristoylated Alanine-Rich C-Kinase Substrate): As a widely expressed PKC substrate, MARCKS is an excellent choice for assessing general PKC activity within most cell types[17][18]. Its phosphorylation by PKC is a key event that regulates its association with the plasma membrane and its role in crosslinking actin filaments[19]. An assay measuring MARCKS phosphorylation provides a physiologically relevant readout of integrated PKC activity in a cellular context.

  • Pleckstrin: As the first identified and major PKC substrate in platelets, Pleckstrin is the gold standard for studying PKC signaling in hematopoietic cells[8][9]. Its phosphorylation is a critical step in platelet activation and exocytosis[10]. Using Pleckstrin as a substrate ensures that the observed PKC inhibition by this compound is relevant to a specific, well-defined biological process. Note that Pleckstrin-2, a homolog, is not a PKC substrate, highlighting the specificity within this protein family[9].

  • Neurogranin: For researchers in the neuroscience field, Neurogranin offers unparalleled specificity. It is a brain-specific, postsynaptic protein directly involved in mechanisms of synaptic plasticity[11][12]. Validating this compound's effect on Neurogranin phosphorylation provides direct evidence of its potential to modulate neuronal signaling pathways.

  • Synthetic Peptides: For initial screening or determining inhibitor kinetics (e.g., IC50), synthetic peptides are invaluable. These short peptides, often corresponding to the phosphorylation site of a known protein, offer a clean, controllable system for in vitro kinase assays[13][20]. Their use in non-radioactive, ELISA-based formats has further simplified screening efforts[21]. While they lack the complexity of a full protein, their utility in isolating the kinase-inhibitor interaction is unmatched.

Experimental Design and Validation Workflow

A robust validation strategy follows a logical progression from a controlled, biochemical environment to a more complex, physiological cellular system. This tiered approach ensures that the observed inhibition is a direct effect on the kinase and is relevant within a biological context.

Experimental_Workflow start Define Research Question (e.g., Determine this compound IC50 vs. PKCα) decision1 Choose Assay Type start->decision1 biochem Biochemical Assay (In Vitro) decision1->biochem Kinetics & Direct Inhibition cellbased Cell-Based Assay (In Situ) decision1->cellbased Cellular Efficacy & Physiological Relevance sub_pep Select Substrate: Synthetic Peptide biochem->sub_pep sub_prot Select Substrate: Endogenous Protein (e.g., MARCKS) cellbased->sub_prot run_radio Execute Radiometric Kinase Assay sub_pep->run_radio run_wb Execute Western Blot for Phospho-Substrate sub_prot->run_wb analyze_ic50 Data Analysis: Calculate IC50 run_radio->analyze_ic50 analyze_phos Data Analysis: Quantify Phosphorylation run_wb->analyze_phos conclusion Validate & Conclude analyze_ic50->conclusion analyze_phos->conclusion

Caption: A logical workflow for validating the PKC inhibitory activity of this compound.

Detailed Experimental Protocols

The following protocols are designed to be self-validating by including necessary controls. The causality for each step is explained to provide a deeper understanding of the methodology.

Protocol 1: In Vitro Radiometric Kinase Assay (Biochemical Validation)

This assay directly measures the transfer of a radiolabeled phosphate from ATP to a peptide substrate, providing a quantitative measure of kinase activity and inhibition.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a specific purified PKC isozyme.

  • Principle: The γ-phosphate of [γ-³²P]ATP is transferred by PKC to a serine/threonine residue on a substrate peptide. The phosphorylated peptide is then separated from the free [γ-³²P]ATP and quantified via scintillation counting.

  • Materials:

    • Purified, active PKC isozyme (e.g., PKCα).

    • PKC Substrate Peptide (e.g., based on Myelin Basic Protein: QKRPSQRSKYL)[22].

    • This compound serial dilutions (in DMSO).

    • Positive Control Inhibitor (e.g., Staurosporine).

    • PKC Assay Buffer (e.g., 20 mM HEPES, 10 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT).

    • Lipid Activator Mix (Phosphatidylserine and Diacylglycerol).

    • [γ-³²P]ATP.

    • P81 Phosphocellulose Paper.

    • 0.75% Phosphoric Acid.

    • Scintillation Counter & Fluid.

  • Step-by-Step Methodology:

    • Prepare Lipid Vesicles (Activator): Sonicate the Lipid Activator Mix on ice. This step is crucial as it creates micelles that are necessary for PKC activation, mimicking the cell membrane.

    • Reaction Setup: In a microcentrifuge tube on ice, combine the PKC Assay Buffer, activated Lipid Vesicles, PKC Substrate Peptide, and the desired concentration of this compound (or vehicle/positive control).

    • Enzyme Addition: Add the purified PKC isozyme to the reaction tubes. Pre-incubate for 5 minutes on ice to allow the inhibitor to bind to the enzyme.

    • Initiate Reaction: Start the phosphorylation reaction by adding the [γ-³²P]ATP solution. Immediately transfer the tubes to a 30°C water bath and incubate for 10-20 minutes. The reaction time should be within the linear range of the assay, determined in preliminary experiments.

    • Stop Reaction & Spot: Terminate the reaction by spotting 25 µL of the reaction mixture onto a numbered P81 phosphocellulose paper square. The P81 paper has a strong negative charge and will bind the positively charged peptide substrate but not the negatively charged ATP.

    • Wash: Wash the P81 papers 3-4 times for 5 minutes each in a bath of 0.75% phosphoric acid to remove unreacted [γ-³²P]ATP.

    • Quantify: Place the washed squares into scintillation vials, add scintillation fluid, and measure the incorporated radioactivity (in counts per minute, CPM) using a scintillation counter.

    • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: In Situ Western Blot Assay (Cellular Validation)

This assay validates the inhibitor's activity within a living cell by measuring the phosphorylation of an endogenous substrate.

  • Objective: To confirm that this compound can inhibit PKC activity in intact cells, as measured by the phosphorylation of an endogenous substrate like MARCKS.

  • Principle: Cells are treated with a PKC activator to induce substrate phosphorylation. In the presence of an effective inhibitor, this phosphorylation will be reduced. The change is detected using a phospho-specific antibody.

  • Materials:

    • A suitable cell line (e.g., NIH 3T3 fibroblasts, which express MARCKS).

    • Cell culture medium and supplements.

    • PKC Activator: Phorbol 12-myristate 13-acetate (PMA).

    • This compound.

    • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • Primary Antibodies: Anti-phospho-MARCKS (Ser152/156) and Anti-total-MARCKS.

    • HRP-conjugated secondary antibody.

    • Chemiluminescent substrate.

  • Step-by-Step Methodology:

    • Cell Culture & Plating: Plate cells to achieve 70-80% confluency on the day of the experiment. This ensures cells are in a healthy, responsive state.

    • Serum Starvation (Optional): Depending on the cell line, serum-starve the cells for 4-6 hours to reduce basal PKC activity and improve the signal-to-noise ratio upon stimulation.

    • Inhibitor Pre-treatment: Pre-incubate the cells with various concentrations of this compound (and controls: vehicle, positive control inhibitor) for 1-2 hours. This allows the compound to permeate the cells and engage its target.

    • PKC Activation: Stimulate the cells with PMA (e.g., 100 nM) for a short period (e.g., 15-30 minutes). This provides a robust and specific activation of conventional and novel PKCs. Include an unstimulated control.

    • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with ice-cold Lysis Buffer containing phosphatase inhibitors. The use of cold buffer and inhibitors is critical to preserve the phosphorylation state of the proteins.

    • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading for the Western blot.

    • Western Blotting:

      • Separate equal amounts of protein from each sample by SDS-PAGE.

      • Transfer the proteins to a PVDF or nitrocellulose membrane.

      • Block the membrane to prevent non-specific antibody binding.

      • Incubate with the primary antibody against phospho-MARCKS.

      • Wash and incubate with the HRP-conjugated secondary antibody.

      • Detect the signal using a chemiluminescent substrate.

    • Validation & Data Analysis:

      • Strip the membrane and re-probe with an antibody for total MARCKS. This is a crucial self-validating step to confirm that changes in the phospho-signal are due to inhibition of phosphorylation, not changes in total protein expression.

      • Quantify the band intensities using densitometry. Normalize the phospho-MARCKS signal to the total MARCKS signal for each sample. Compare the normalized signal in this compound-treated samples to the PMA-only control to determine the extent of inhibition.

Conclusion and Forward Outlook

Validating the inhibitory effect of a compound like this compound on Protein Kinase C requires a multi-faceted and logical approach. The initial characterization of inhibitory potency and isozyme selectivity is best accomplished using controlled in vitro biochemical assays with synthetic peptide substrates. However, to establish true pharmacological relevance, these findings must be confirmed in a cellular context. The use of endogenous substrates such as MARCKS, Pleckstrin, or Neurogranin in cell-based assays provides definitive evidence that the compound can access and inhibit its target within a complex biological system. By carefully selecting substrates based on the specific research question and employing self-validating experimental designs, researchers can generate high-confidence data on the PKC inhibitory profile of this compound, paving the way for its further development.

References

  • Tyers M, Rachubinski RA, Stewart MI, et al. Molecular analysis of pleckstrin: the major protein kinase C substrate of platelets. Nature.
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Investigating the Synergistic Potential of Dexniguldipine: A Comparative Guide for Combination with Targeted Therapies

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical exploration into the synergistic effects of Dexniguldipine when combined with other targeted therapies. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple product overview to offer a scientific rationale, supporting data, and actionable experimental protocols to investigate these promising therapeutic combinations. We will delve into the multifaceted mechanism of action of this compound and explore its potential synergies with inhibitors of key oncogenic pathways, including EGFR, BRAF/MEK, and PI3K/AKT/mTOR.

This compound: A Multi-Modal Mechanism of Action

This compound is a dihydropyridine derivative, specifically the R-enantiomer of niguldipine, with a complex pharmacological profile that presents multiple opportunities for synergistic drug combinations.[1] Its mechanisms of action extend beyond a single target, making it a compelling candidate for overcoming drug resistance and enhancing the efficacy of other targeted agents.

  • P-glycoprotein (P-gp) Inhibition: this compound is a potent modulator of multidrug resistance (MDR) through its direct interaction with and inhibition of P-glycoprotein (P-gp). P-gp is an ATP-binding cassette (ABC) transporter that functions as a drug efflux pump, actively removing a wide range of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and efficacy. By blocking P-gp, this compound can restore or enhance the cytotoxicity of P-gp substrates like doxorubicin and vincristine.

  • Calcium Channel Blockade: As a dihydropyridine, this compound functions as a calcium channel blocker.[2][3] Dysregulation of calcium signaling is increasingly recognized as a hallmark of cancer, influencing processes such as proliferation, apoptosis, and migration.[4] By modulating intracellular calcium levels, this compound can potentially interfere with these cancer-promoting signals.

  • Protein Kinase C (PKC) Inhibition: this compound has also been shown to be a specific inhibitor of Protein Kinase C (PKC).[5] The PKC family of serine/threonine kinases are crucial nodes in signal transduction pathways that regulate cell growth, differentiation, and survival. Aberrant PKC signaling is implicated in the development and progression of numerous cancers.

This unique combination of P-gp, calcium channel, and PKC inhibition provides a strong rationale for exploring this compound in combination with a variety of targeted therapies.

Synergy with EGFR Inhibitors: A Rationale and Evidentiary Basis

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades, most notably the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, promoting cell proliferation and survival.[6] Inhibitors of EGFR, such as gefitinib and erlotinib, are established therapies for non-small cell lung cancer (NSCLC) and other malignancies.

Mechanistic Rationale for Synergy:

The potential for synergy between this compound and EGFR inhibitors is supported by several lines of evidence. A retrospective clinical study in NSCLC patients treated with EGFR tyrosine kinase inhibitors (TKIs) found that concomitant use of calcium channel blockers was associated with significantly improved progression-free survival and overall survival.[7] This suggests that modulation of calcium signaling can enhance the efficacy of EGFR-targeted therapy. Furthermore, PKC has been identified as a critical signaling intermediate between EGFR and the downstream mTOR pathway, independent of AKT.[8] By inhibiting PKC, this compound could potentially disrupt this signaling axis, leading to a more profound inhibition of tumor cell growth when combined with an EGFR inhibitor.

Hypothetical Signaling Pathway Interaction: this compound and EGFR Inhibitors

EGFR_this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K PKC PKC EGFR->PKC RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation/ Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation PKC->mTOR Ca_channel Ca2+ Channel Ca_channel->PKC Activates EGFR_inhibitor EGFR Inhibitor EGFR_inhibitor->EGFR Inhibits This compound This compound This compound->PKC Inhibits This compound->Ca_channel Inhibits Synergy_Workflow start Start cell_culture 1. Cell Culture (e.g., A549) start->cell_culture drug_prep 2. Drug Preparation (this compound & Gefitinib) cell_culture->drug_prep treatment 3. Cell Treatment (Single agents & combinations) drug_prep->treatment viability_assay 4. Cell Viability Assay (MTT or Resazurin) treatment->viability_assay western_blot 6. Western Blot Analysis (p-EGFR, p-AKT, p-ERK) treatment->western_blot synergy_analysis 5. Synergy Analysis (Chou-Talalay Method) viability_assay->synergy_analysis end End synergy_analysis->end

Caption: Experimental workflow for assessing drug synergy.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture A549 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Seed cells in 96-well plates at a density of 5,000 cells per well for cell viability assays and in 6-well plates for western blot analysis. Allow cells to adhere overnight.

  • Drug Preparation:

    • Prepare stock solutions of this compound and Gefitinib in dimethyl sulfoxide (DMSO).

    • Create a series of dilutions for each drug in culture medium to achieve the desired final concentrations.

  • Cell Treatment and Viability Assay (MTT Assay):

    • Treat cells with increasing concentrations of this compound alone, Gefitinib alone, and in combination at a constant ratio. Include a vehicle control (DMSO).

    • Incubate the cells for 72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. [9] * Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. [9] * Measure the absorbance at 570 nm using a microplate reader.

  • Synergy Analysis (Chou-Talalay Method):

    • Calculate the fractional inhibition for each drug concentration and combination.

    • Use software like CompuSyn to calculate the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. [5][10]

  • Western Blot Analysis:

    • Treat cells in 6-well plates with this compound, Gefitinib, and their combination for 24 hours.

    • Lyse the cells and quantify the protein concentration.

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against p-EGFR, total EGFR, p-AKT, total AKT, p-ERK, and total ERK. Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.

    • Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. [1]

Exploring Synergy with BRAF/MEK and PI3K/AKT/mTOR Pathway Inhibitors

The rationale for combining this compound with inhibitors of the BRAF/MEK and PI3K/AKT/mTOR pathways stems from the central role of calcium signaling and PKC in modulating these cascades.

BRAF/MEK Inhibitors:

The BRAF/MEK/ERK pathway is a critical driver of cell proliferation, and inhibitors like dabrafenib (BRAF inhibitor) and trametinib (MEK inhibitor) have shown significant efficacy in BRAF-mutant melanoma. [11]Preclinical studies have demonstrated that combining BRAF or MEK inhibitors with inhibitors of other pathways, such as the PI3K/AKT pathway, can lead to synergistic anti-tumor effects. [12]Given that PKC can modulate the activity of the RAS/RAF/MEK/ERK pathway, this compound's PKC inhibitory activity presents a compelling case for combination studies.

PI3K/AKT/mTOR Inhibitors:

The PI3K/AKT/mTOR pathway is another crucial signaling cascade that regulates cell growth, survival, and metabolism. [13]It is frequently dysregulated in cancer. Preclinical and clinical studies are actively exploring the combination of PI3K/AKT/mTOR inhibitors with other targeted therapies. [3][14][15]The interplay between calcium signaling, PKC, and the PI3K/AKT/mTOR pathway is well-established. For instance, PKC can directly phosphorylate and activate mTOR. [8]Therefore, the combination of this compound with a PI3K/AKT/mTOR inhibitor (e.g., alpelisib, a PI3Kα inhibitor) could result in a more complete blockade of this pathway.

Experimental Data Snapshot: Related Combination Therapies

Cancer TypeInhibitor 1Inhibitor 2OutcomeReference
Melanoma (Preclinical)MEK InhibitorPI3K InhibitorSynergistic reduction in growth and survival[12]
Bladder Cancer (Preclinical)AKT InhibitormTOR InhibitorSynergistic effects on cell viability[14][16]
Glioma (Preclinical)EGFR InhibitorPKC InhibitorInhibition of mTOR signaling[8]

Researchers can adapt the detailed experimental protocol provided for EGFR inhibitors to investigate the synergistic potential of this compound with BRAF/MEK or PI3K/AKT/mTOR inhibitors by selecting appropriate cell lines (e.g., A375 for BRAF-mutant melanoma, MCF-7 for PIK3CA-mutant breast cancer) and the corresponding targeted agents. The western blot analysis should be tailored to probe the key signaling nodes of the respective pathways.

Conclusion and Future Directions

This compound's unique combination of P-gp, calcium channel, and PKC inhibitory activities makes it a highly promising candidate for combination therapies. This guide has outlined the scientific rationale and provided a practical framework for investigating its synergistic potential with key classes of targeted therapies. The preliminary evidence, particularly the clinical data on calcium channel blockers with EGFR inhibitors and the known molecular crosstalk, strongly encourages further preclinical investigation.

Future research should focus on:

  • Systematic screening: Testing this compound in combination with a broader panel of targeted therapies across various cancer cell lines with different genetic backgrounds.

  • In vivo validation: Progressing promising in vitro synergistic combinations to preclinical animal models to assess their efficacy and safety.

  • Biomarker discovery: Identifying predictive biomarkers that can help select patient populations most likely to benefit from this compound-based combination therapies.

The experimental protocols and conceptual frameworks presented here offer a robust starting point for researchers to unlock the full therapeutic potential of this compound in the era of precision oncology.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Dexniguldipine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our focus is rightfully on discovery and innovation. However, the entire lifecycle of a chemical, from synthesis to disposal, falls under our stewardship. Improper disposal of a pharmacologically active compound like Dexniguldipine not only poses a significant risk to personnel and the environment but also represents a breach of regulatory compliance and scientific integrity.

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound. Moving beyond a simple checklist, it delves into the causality behind these procedures, grounding them in established safety protocols and regulatory frameworks. Our goal is to empower your laboratory with the knowledge to manage chemical waste responsibly, ensuring a safe and sustainable research environment.

Compound Profile and Inferred Hazard Assessment

This compound is a synthetic organic compound belonging to the dihydropyridine class of calcium channel blockers.[1][2] It has also been investigated for its potential as an antineoplastic agent and its ability to reverse multidrug resistance in cancer cells.[3][4] A thorough understanding of its properties is foundational to assessing its risks.

PropertyDataSource
Chemical Name 5-O-[3-(4,4-diphenylpiperidin-1-yl)propyl] 3-O-methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride[7]
Molecular Formula C36H40ClN3O6[7]
Molecular Weight 646.2 g/mol [7]
Compound Class Dihydropyridine; Calcium Channel Blocker[1][2]
Inferred Hazards Harmful if swallowed; Potential for reproductive harm; Light sensitive.[5][6]

The primary risks associated with this compound and its waste are:

  • Pharmacological Activity: As a potent calcium channel blocker, accidental exposure could have significant cardiovascular effects.

  • Environmental Toxicity: The release of pharmacologically active compounds into waterways is strictly prohibited by the EPA to prevent harm to aquatic life and contamination of drinking water.[8][9]

  • Reactivity: While stable under normal conditions, dihydropyridines should be stored away from strong oxidizing agents.[5]

Regulatory Framework: Adherence to National Standards

The disposal of this compound is governed by federal and local regulations. In the United States, two primary agencies set the standards:

  • Environmental Protection Agency (EPA): Through the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous wastes from "cradle to grave."[10] Pharmaceutical wastes, particularly unused prescription drugs like this compound, are explicitly covered under these regulations.[8][11] A core mandate of recent EPA rules is the prohibition of disposing of hazardous pharmaceutical waste via sewering (i.e., flushing down the drain).[8][12]

  • Occupational Safety and Health Administration (OSHA): OSHA's standards, including the Hazard Communication Standard (29 CFR 1910.1200) and rules for hazardous chemicals in laboratories (29 CFR 1910.1450), ensure worker safety.[13][14] This includes requirements for proper labeling, handling, and employee training for all hazardous substances, including their waste products.

Your institution's Environmental Health & Safety (EHS) office translates these federal mandates into specific, actionable protocols for your laboratory. Always consult your local EHS guidelines as the primary authority.

Personal Protective Equipment (PPE)

Before handling this compound in pure form or as waste, the following minimum PPE is required to prevent accidental exposure.

  • Eye Protection: Wear chemical safety goggles or glasses.

  • Hand Protection: Use nitrile gloves. Inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A standard laboratory coat is required.

Step-by-Step Disposal Protocol

This protocol applies to pure this compound, solutions containing the compound, and materials contaminated with it. The guiding principle is that user-led chemical deactivation or neutralization should not be attempted. Such procedures can create new, unknown hazardous byproducts and are often non-compliant. The correct procedure is segregation and disposal via a licensed hazardous waste management service.

Step 1: Waste Classification and Segregation

Properly classifying your waste is the critical first step.

  • Identify: Identify all waste streams containing this compound. This includes:

    • Unused or expired pure (solid) compound.

    • Aqueous and organic solutions containing this compound.

    • Contaminated labware (e.g., pipette tips, vials, flasks).

    • Contaminated PPE.

  • Segregate: Collect this compound waste in a dedicated container.

    • DO NOT mix this compound waste with other chemical waste streams, especially oxidizers, strong acids, or bases.[15][16] This prevents unforeseen reactions.

    • DO NOT dispose of this compound waste in general trash, biohazard bags, or down the sink.[17] This is a direct violation of EPA regulations.[8]

Step 2: Containment and Labeling
  • Select an Appropriate Container:

    • For solid waste (pure compound, contaminated gels, vials, pipette tips), use a securely sealable, rigid plastic container or a polyethylene-lined drum.

    • For liquid waste (solutions), use a designated chemical waste container, typically a high-density polyethylene (HDPE) carboy. Ensure the container is compatible with the solvent used (e.g., do not store organic solvents in incompatible plastic containers).

    • Empty bottles that originally contained this compound can be used for collecting small quantities of the same waste.[15]

  • Label the Container Immediately: As soon as the first drop of waste is added, the container must be labeled.[16] Use your institution's official chemical waste tag. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound" or "this compound Hydrochloride." Do not use abbreviations.[15][16]

    • An accurate list of all constituents, including solvents and their approximate percentages.

    • The date accumulation started.

Step 3: On-Site Storage
  • Location: Store the sealed waste container in the laboratory where the waste was generated, typically in a satellite accumulation area.[15][16]

  • Secondary Containment: Place liquid waste containers in a secondary container (such as a spill tray) to contain any potential leaks.[17]

  • Prohibited Areas: DO NOT store chemical waste containers in hallways, public locations, or any unmonitored area.[15][17] This is a serious safety and compliance violation.

Step 4: Arranging for Disposal
  • Contact EHS: Once the waste container is full or you have finished the project, contact your institution's Environmental Health & Safety (EHS) office to schedule a waste pickup.

  • Licensed Disposal: Your EHS office works with licensed hazardous waste contractors who will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF) for final destruction, typically via high-temperature incineration.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G cluster_prep Preparation & Assessment cluster_contain Segregation & Containment cluster_storage Interim Storage cluster_disposal Final Disposal cluster_donts CRITICAL PROHIBITIONS start Identify this compound Waste (Solid, Liquid, Contaminated Items) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Select Designated Hazardous Waste Container ppe->container label_tag Affix & Complete Chemical Waste Tag (Full Name, Constituents, Date) container->label_tag add_waste Place Waste into Container label_tag->add_waste store Store Sealed Container in Satellite Accumulation Area add_waste->store secondary Use Secondary Containment for Liquid Waste store->secondary contact_ehs Contact EHS for Pickup secondary->contact_ehs pickup Waste Collected by Licensed Contractor contact_ehs->pickup destruction Transport to Permitted Facility (Incineration) pickup->destruction no_drain DO NOT Pour Down Drain no_trash DO NOT Place in General Trash no_mix DO NOT Mix with Incompatible Waste

Caption: Workflow for the compliant disposal of this compound waste.

References

  • NIH Waste Disposal Guide.

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  • NIH Waste Disposal Guide 2022.

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  • Management of Hazardous Waste Pharmaceuticals | US EPA.

  • This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY.

  • (+)-Niguldipine | C36H39N3O6 | CID 6918097 - PubChem - NIH.

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  • Hazardous Waste - Overview | Occupational Safety and Health Administration - OSHA.

  • This compound hydrochloride, a protein-kinase-C-specific inhibitor, affects the cell cycle, differentiation, P-glycoprotein levels, and nuclear protein phosphorylation in Friend erythroleukemia cells - PubMed.

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Sources

The "Why": Understanding the Risks of Dihydropyridine Calcium Channel Blockers

Author: BenchChem Technical Support Team. Date: January 2026

An Essential Guide to Personal Protective Equipment (PPE) for Handling Dexniguldipine and Other Potent Dihydropyridine-Class Compounds

A Note on this compound: As of the writing of this guide, "this compound" is not a widely recognized compound with a publicly available, specific Safety Data Sheet (SDS). Therefore, this document is constructed based on established best practices for handling potent dihydropyridine-type calcium channel blockers. The recommendations herein are derived from the known pharmacological and toxicological profiles of this class of compounds and general guidelines for handling potent active pharmaceutical ingredients (APIs). Researchers must treat this compound as a compound of unknown toxicity and high potency, and should consult their institution's Environmental Health and Safety (EHS) department for a site-specific risk assessment.

Dihydropyridine-type calcium channel blockers are potent cardiovascular agents designed to modulate L-type calcium channels, leading to systemic and coronary arterial vasodilation. While therapeutically beneficial, accidental exposure in a laboratory setting can lead to significant adverse health effects, even at low doses. The primary risks of occupational exposure include:

  • Cardiovascular Effects: Acute exposure can cause a rapid drop in blood pressure (hypotension), reflex tachycardia (increased heart rate), dizziness, and headaches.

  • Teratogenicity and Reproductive Health: Some compounds in this class have shown potential for reproductive toxicity or teratogenic effects in animal studies. Therefore, personnel who are pregnant or planning to become pregnant should be fully informed of the potential risks.

  • Dermal and Respiratory Sensitization: While less common, repeated exposure to some APIs can lead to sensitization, resulting in allergic reactions.

Given these potential hazards, a comprehensive PPE strategy is not merely a recommendation but a critical component of laboratory safety to prevent inadvertent absorption (dermal, inhalation) or ingestion.

Core Principles of PPE Selection

The selection of PPE is not a one-size-fits-all approach. It is dictated by a thorough risk assessment that considers the quantity of the compound being handled, the physical form (e.g., powder vs. solution), and the specific procedures being performed (e.g., weighing, dissolution, animal dosing).

Hierarchy of Controls

Before relying on PPE, it is crucial to implement engineering and administrative controls. PPE is the last line of defense.

  • Engineering Controls: Handling potent compounds like this compound, especially in powder form, should be performed within a certified chemical fume hood, a ventilated balance enclosure, or a glove box.

  • Administrative Controls: Access to areas where the compound is handled should be restricted. Standard Operating Procedures (SOPs) must be developed and all personnel must be trained on them.

Recommended PPE for Handling this compound

The following table summarizes the recommended PPE for various laboratory tasks involving this compound.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Handling Stock Solutions Safety glasses with side shieldsDouble-gloving with nitrile glovesLab coatNot typically required if handled in a fume hood
Weighing Powder Safety gogglesDouble-gloving with nitrile glovesDisposable gown with elastic cuffsN95 or higher respirator (if not in a ventilated enclosure)
Synthesizing the Compound Chemical splash goggles and face shieldDouble-gloving with nitrile glovesChemical-resistant apron over a lab coat or disposable gownAs determined by risk assessment, potentially a respirator
In-vivo Dosing Safety goggles and face shieldDouble-gloving with nitrile glovesDisposable gownAs determined by risk assessment
A Step-by-Step Guide to Donning and Doffing PPE

Proper technique in putting on and removing PPE is as critical as the equipment itself to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Gown: Put on a disposable gown, ensuring it is fully fastened.

  • Respirator: If required, perform a seal check on your respirator.

  • Goggles/Face Shield: Position eye and face protection.

  • Gloves: Don the first pair of nitrile gloves, extending the cuff over the gown's cuff. Don the second pair of gloves over the first.

Doffing (Taking Off) Sequence:

  • Outer Gloves: Remove the outer pair of gloves by peeling them off without touching the outside surface with your bare skin. Dispose of them immediately in the designated waste container.

  • Gown and Inner Gloves: Remove the gown by unfastening it and rolling it down from the shoulders, turning it inside out. As you remove the gown, peel off the inner pair of gloves at the same time, so they are contained within the rolled-up gown. Dispose of immediately.

  • Exit the immediate work area.

  • Goggles/Face Shield: Remove by handling the strap, not the front surface.

  • Respirator: Remove without touching the front of the respirator.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Visualizing the PPE Decision Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Decision_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_procedure Procedure A Start: Handling this compound B Is it a powder or solid? A->B C Is it a dilute solution? B->C No D Use Ventilated Enclosure or Fume Hood B->D Yes E Mandatory: Double Gloves, Goggles, Lab Coat/Gown C->E Yes F Add Respirator (N95 or higher) D->F G Add Face Shield for Splash Hazard E->G Potential Splash? H Proceed with Experiment E->H F->E G->H I Follow Proper Doffing & Disposal Procedures H->I

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 1
Dexniguldipine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Dexniguldipine

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